Product packaging for 6-Aminoisoquinolin-5-ol(Cat. No.:CAS No. 163672-83-1)

6-Aminoisoquinolin-5-ol

Katalognummer: B061904
CAS-Nummer: 163672-83-1
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: QGBNLXMBXBKEEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

6-Aminoisoquinolin-5-ol is a high-value, multifunctional heterocyclic building block and pharmacophore of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate in the development of potent and selective inhibitors for a range of biological targets, most notably poly(ADP-ribose) polymerase (PARP) enzymes and various protein kinases. Its mechanism of action, when incorporated into larger molecular frameworks, often involves competitive binding at the enzyme's active site, disrupting critical cellular signaling pathways and DNA repair mechanisms. Researchers utilize this compound to design and synthesize novel small molecules for investigating the therapeutic potential in oncology, particularly for cancers with homologous recombination deficiencies like BRCA-mutant models. Furthermore, its structural motif is explored in neuropharmacology for its potential neuroprotective effects, possibly through inhibition of pathological processes such as Parthanatosis. Our product is supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, empowering scientists to achieve reproducible and reliable results in their experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B061904 6-Aminoisoquinolin-5-ol CAS No. 163672-83-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-aminoisoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBNLXMBXBKEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminoisoquinoline: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-aminoisoquinoline. While the initial topic of interest was 6-aminoisoquinolin-5-ol, a thorough literature search revealed a scarcity of available data for this specific compound. In contrast, 6-aminoisoquinoline is a well-characterized and crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information to support further research and application of this important molecule.

Chemical Properties of 6-Aminoisoquinoline

6-Aminoisoquinoline is a heterocyclic amine with a molecular structure featuring an isoquinoline core substituted with an amino group at the 6-position.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name isoquinolin-6-amine[1][2]
CAS Number 23687-26-5[1]
Molecular Formula C₉H₈N₂[1]
Molecular Weight 144.17 g/mol [1]
Melting Point 211-212 °C[3]
Boiling Point 343.1±15.0 °C (Predicted)[3]
Solubility DMF (Slightly), DMSO (Sparingly), Methanol (Slightly)[3]
pKa 7.10±0.10 (Predicted)[3]
LogP 1.6[2]

Experimental Protocols

Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline

A common and effective method for the synthesis of 6-aminoisoquinoline is through the amination of 6-bromoisoquinoline. The following protocol is a general procedure found in the literature.[1]

Materials:

  • 6-Bromoisoquinoline

  • 28% Ammonia solution

  • Copper (II) sulfate pentahydrate

  • 10% aqueous Sodium Hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Autoclave

Procedure:

  • In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate.

  • Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Pour the reaction solution into 250 mL of a 10% aqueous sodium hydroxide solution.

  • Extract the aqueous solution with ethyl acetate (5 x 100 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Suspend the crude product in dichloromethane and filter to yield the purified 6-aminoisoquinoline as a light brown crystalline solid.[1]

Yield: Approximately 10.2 g (85%).[1]

Characterization:

  • ¹H-NMR (CDCl₃, δ ppm): 8.98 (s, 1H), 8.32 (d, J=5.5 Hz, 1H), 7.75 (d, J=9.0 Hz, 1H), 7.35 (d, J=5.5 Hz, 1H), 7.00 (d, J=9.0 Hz, 1H), 6.58 (s, 1H), 5.54 (br s, 2H).[1]

Biological Significance and Applications in Drug Discovery

6-Aminoisoquinoline is a vital intermediate in the synthesis of a variety of biologically active compounds.[4][5] Its primary significance lies in its use as a scaffold for the development of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and glaucoma.[5]

Role as a Precursor to Rho-Kinase (ROCK) Inhibitors

One of the most notable applications of 6-aminoisoquinoline is in the synthesis of Rho-kinase (ROCK) inhibitors.[7][8] A prominent example is Netarsudil, a drug used for the treatment of glaucoma.[3][4][9][10] Netarsudil is synthesized through a multi-step process where 6-aminoisoquinoline is a key starting material.[9][11]

The ROCK signaling pathway is involved in regulating the contractility of the trabecular meshwork in the eye. Inhibition of ROCK leads to an increase in the outflow of aqueous humor, thereby reducing intraocular pressure, a major risk factor for glaucoma.[4]

Below is a diagram illustrating the simplified ROCK signaling pathway and the point of intervention by ROCK inhibitors derived from 6-aminoisoquinoline.

ROCK_Signaling_Pathway L Agonists (e.g., ET-1, S1P) R GPCR L->R RhoA_GDP RhoA-GDP (Inactive) R->RhoA_GDP RhoGEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP RhoGAP ROCK ROCK RhoA_GTP->ROCK MLC_P MLC-P ROCK->MLC_P Phosphorylation MLC MLC ROCK->MLC Inhibition MLC_P->MLC MLCP Actin_Myosin Actin-Myosin Interaction MLC_P->Actin_Myosin Cell_Contraction Cell Contraction & Stress Fiber Formation Actin_Myosin->Cell_Contraction Inhibitor ROCK Inhibitors (e.g., Netarsudil) Inhibitor->ROCK Inhibition

Caption: Simplified Rho-Kinase (ROCK) Signaling Pathway.

This diagram illustrates how external signals activate RhoA, which in turn activates ROCK. ROCK promotes cell contraction by phosphorylating Myosin Light Chain (MLC) and inhibiting MLC Phosphatase (MLCP). ROCK inhibitors, synthesized from precursors like 6-aminoisoquinoline, block the activity of ROCK, leading to relaxation of the trabecular meshwork and increased aqueous humor outflow.

Conclusion

6-Aminoisoquinoline is a compound of significant interest to the pharmaceutical and drug discovery sectors. Its versatile chemical nature makes it an ideal scaffold for the synthesis of potent and selective kinase inhibitors. The successful development of the ROCK inhibitor Netarsudil from a 6-aminoisoquinoline starting material underscores the therapeutic potential of this chemical entity. This guide provides foundational knowledge for researchers aiming to explore the synthesis and application of 6-aminoisoquinoline and its derivatives in the development of novel therapeutics. Further investigation into the biological activities of other 6-aminoisoquinoline derivatives may unveil new therapeutic opportunities.

References

The Elucidation of 6-Aminoisoquinolin-5-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 6-Aminoisoquinolin-5-ol, a key heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a robust framework based on predictive analysis and established methodologies for isoquinoline derivatives. It is intended to guide researchers and scientists in the synthesis, characterization, and confirmation of this molecule. The guide details predicted spectroscopic data, proposes a viable synthetic pathway, and outlines detailed experimental protocols for its structural verification.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The specific substitution pattern of an amino and a hydroxyl group on the isoquinoline core, as in this compound, is of particular interest due to the potential for diverse pharmacological effects, including kinase inhibition. This document serves as a technical resource for professionals engaged in the exploration of novel isoquinoline-based therapeutic agents.

Hypothesized Structure and Predicted Physicochemical Properties

The proposed structure of this compound is presented below. Based on the structures of related compounds such as 6-Aminoisoquinoline and 5-Hydroxyisoquinoline, its fundamental properties can be predicted.

Chemical Structure:

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Expected to be a light-colored solid
Solubility Likely soluble in polar organic solvents like DMSO and methanol
pKa Expected to have both acidic (phenol) and basic (amino and pyridine nitrogen) pKa values

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be conceptualized starting from a commercially available precursor, 5-hydroxyisoquinoline. The proposed pathway involves a nitration step followed by a reduction.

Synthetic Pathway for this compound cluster_0 Starting Material cluster_1 Step 1: Nitration cluster_2 Step 2: Reduction 5-Hydroxyisoquinoline 5-Hydroxyisoquinoline Reagents_1 HNO₃, H₂SO₄ 5-Hydroxyisoquinoline->Reagents_1 Intermediate 5-Hydroxy-6-nitroisoquinoline Reagents_1->Intermediate Nitration at C6 Reagents_2 H₂, Pd/C or SnCl₂/HCl Intermediate->Reagents_2 Product This compound Reagents_2->Product Reduction of nitro group

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 5-Hydroxy-6-nitroisoquinoline

  • Dissolve 5-hydroxyisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-hydroxy-6-nitroisoquinoline.

Step 2: Synthesis of this compound

  • Suspend 5-hydroxy-6-nitroisoquinoline (1.0 eq) in ethanol.

  • Add palladium on carbon (10 mol%) as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to yield pure this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the isoquinoline scaffold.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1~8.9s-
H-3~8.2d~5.5
H-4~7.4d~5.5
H-7~7.0d~8.5
H-8~7.5d~8.5
-NH₂~5.0br s-
-OH~9.5br s-

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~150
C-3~143
C-4~118
C-4a~128
C-5~145
C-6~135
C-7~115
C-8~125
C-8a~130

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Functional Group
3500-3300O-H stretch (phenolic)
3400-3200N-H stretch (primary amine)
1620-1580C=N and C=C stretch (aromatic)
1300-1200C-O stretch (phenol)
1350-1250C-N stretch (aromatic amine)

Table 5: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
160[M]⁺ (Molecular Ion)
132[M-CO]⁺
131[M-HCN]⁺
104Further fragmentation

Experimental Workflow for Structure Elucidation

The following workflow outlines the necessary steps to confirm the structure of a newly synthesized batch of this compound.

Structure Elucidation Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Confirmation Prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d₆) NMR ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC Prep->NMR MS High-Resolution Mass Spectrometry (HRMS) Prep->MS IR Infrared (IR) Spectroscopy Prep->IR Analysis Compare experimental data with predicted values NMR->Analysis MS->Analysis IR->Analysis Confirmation Confirm structure and purity Analysis->Confirmation

Caption: Workflow for the structural confirmation of this compound.

Detailed Methodologies for Key Experiments
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum.

    • 2D NMR: Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations, which will be crucial for unambiguous assignment of all signals.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

    • Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode. This will provide the exact mass of the molecular ion, confirming the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Conclusion

While direct experimental data for this compound is not currently prevalent in the scientific literature, this technical guide provides a comprehensive, predictive framework for its synthesis and structural elucidation. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectroscopic data offer a reliable benchmark for researchers. The detailed experimental protocols and workflows are designed to ensure a rigorous and accurate confirmation of the molecular structure. This guide is intended to facilitate and accelerate research into this and other novel isoquinoline derivatives for potential applications in drug discovery and development.

An In-depth Technical Guide to the Synthesis of 6-Aminoisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 6-Aminoisoquinolin-5-ol, a molecule of interest for its potential applications in medicinal chemistry and drug development. Due to the absence of a direct, single-pot synthesis in published literature, this document details a multi-step approach based on established and reliable organic chemistry reactions. The proposed pathway is designed for clarity and feasibility in a laboratory setting.

Proposed Synthesis Pathway: A Multi-Step Approach

The synthesis of this compound can be strategically achieved through a four-step sequence, commencing with a commercially available starting material. This pathway involves nitration, Schiff base formation, a Pomeranz-Fritsch cyclization to construct the isoquinoline core, and a final reduction to yield the target molecule.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Schiff Base Formation cluster_step3 Step 3: Pomeranz-Fritsch Cyclization cluster_step4 Step 4: Reduction 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-Hydroxy-4-nitrobenzaldehyde 3-Hydroxy-4-nitrobenzaldehyde 3-Hydroxybenzaldehyde->3-Hydroxy-4-nitrobenzaldehyde HNO3, H2SO4 Schiff_Base Schiff Base Intermediate 3-Hydroxy-4-nitrobenzaldehyde->Schiff_Base Aminoacetaldehyde diethyl acetal 6-Nitroisoquinolin-5-ol 6-Nitroisoquinolin-5-ol Schiff_Base->6-Nitroisoquinolin-5-ol H2SO4 This compound This compound 6-Nitroisoquinolin-5-ol->this compound Fe, HCl or H2, Pd/C

Figure 1: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for each step in the proposed synthesis of this compound. These values are based on literature precedents for similar transformations.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1NitrationHNO₃, H₂SO₄-0 - 101 - 270 - 85
2Schiff Base FormationAminoacetaldehyde diethyl acetalEthanol25 (Room Temp.)1 - 390 - 95 (crude)
3Pomeranz-Fritsch CyclizationH₂SO₄-100 - 1202 - 440 - 60
4Nitro ReductionFe, HCl or H₂, Pd/CEthanol or Acetic Acid25 - 802 - 685 - 95

Detailed Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-4-nitrobenzaldehyde

This protocol describes the nitration of 3-hydroxybenzaldehyde to introduce a nitro group at the 4-position.

Materials:

  • 3-Hydroxybenzaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add concentrated sulfuric acid to 3-hydroxybenzaldehyde.

  • Maintain the temperature below 10 °C while slowly adding a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • After the addition is complete, stir the mixture at 0-10 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated product is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Formation of the Schiff Base Intermediate

This step involves the condensation of 3-hydroxy-4-nitrobenzaldehyde with aminoacetaldehyde diethyl acetal.

Materials:

  • 3-Hydroxy-4-nitrobenzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Ethanol

Procedure:

  • Dissolve 3-hydroxy-4-nitrobenzaldehyde in ethanol in a round-bottom flask.

  • To this solution, add aminoacetaldehyde diethyl acetal in a 1:1.1 molar ratio.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude Schiff base, which is typically used in the next step without further purification.

Step 3: Pomeranz-Fritsch Cyclization to form 6-Nitroisoquinolin-5-ol

This key step constructs the isoquinoline ring system through an acid-catalyzed intramolecular cyclization.

Materials:

  • Crude Schiff base from Step 2

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Carefully and slowly add the crude Schiff base from the previous step to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.

  • After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or ammonium hydroxide until the pH is approximately 7-8.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by column chromatography on silica gel.

Step 4: Reduction of 6-Nitroisoquinolin-5-ol to this compound

The final step involves the reduction of the nitro group to an amino group to yield the target compound.

Method A: Catalytic Hydrogenation

Materials:

  • 6-Nitroisoquinolin-5-ol

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Acetic Acid

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 6-nitroisoquinolin-5-ol in ethanol or acetic acid in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization.

Method B: Reduction with Iron in Acidic Medium

Materials:

  • 6-Nitroisoquinolin-5-ol

  • Iron powder (Fe)

  • Hydrochloric acid (HCl)

  • Ethanol/Water mixture

Procedure:

  • Suspend 6-nitroisoquinolin-5-ol in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it through Celite to remove the iron residues.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

Logical Workflow Diagram

Workflow Start Start Nitration Nitration of 3-Hydroxybenzaldehyde Start->Nitration SchiffBase Schiff Base Formation Nitration->SchiffBase Cyclization Pomeranz-Fritsch Cyclization SchiffBase->Cyclization Reduction Nitro Group Reduction Cyclization->Reduction Purification Purification Reduction->Purification End This compound Purification->End

Figure 2: Logical workflow for the synthesis of this compound.

An In-depth Technical Guide to the Spectroscopic Data of 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the spectroscopic data of 6-Aminoisoquinoline . An extensive search yielded no specific experimental spectroscopic data for 6-Aminoisoquinolin-5-ol. Given the structural similarity, the data presented for 6-Aminoisoquinoline serves as a valuable reference for researchers and scientists in the field of drug development.

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Aminoisoquinoline. It includes detailed experimental protocols for acquiring such data and a visualization of a representative synthetic workflow.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 6-Aminoisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of 6-Aminoisoquinoline

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Number of ProtonsAssignment
8.98single peak-1HH-1
8.32double peak5.51HH-3
7.75double peak9.01HH-8
7.75double peak5.51HH-4
7.35double peak5.51HH-7
7.00double peak9.01HH-5
6.58single peak-1HAromatic Proton
5.54broad single peak-2H-NH₂

Solvent: CDCl₃[1][2]

¹³C NMR Spectroscopic Data of 6-Aminoisoquinoline

No experimental ¹³C NMR data for 6-Aminoisoquinoline was explicitly found in the searched literature. The expected chemical shifts would be in the range of approximately 110-155 ppm for the aromatic carbons.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands for 6-Aminoisoquinoline

While a specific experimental spectrum for 6-Aminoisoquinoline was not available, the following table outlines the expected characteristic absorption bands based on its functional groups.[3][4][5]

Wavenumber (cm⁻¹)BondFunctional GroupAppearance of the Peak
3400–3250N–H stretchPrimary AmineTwo sharp bands
3100–3000C–H stretchAromaticMultiple sharp bands
1650–1580N–H bendPrimary AmineMedium
1600–1400C=C stretchAromatic RingMultiple bands
1335–1250C–N stretchAromatic AmineStrong
Mass Spectrometry (MS)

Mass Spectrometry Data of 6-Aminoisoquinoline

The following mass-to-charge ratios (m/z) are the most prominent peaks observed in the mass spectrum of 6-Aminoisoquinoline.[6]

m/zInterpretation
144Molecular Ion [M]⁺
117Fragment
116Fragment

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 6-Aminoisoquinoline is prepared by dissolving 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution is transferred to a 5 mm NMR tube. The spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a solid sample like 6-Aminoisoquinoline, the spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet. This pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source coupled with a gas chromatograph (GC-MS). The sample is introduced into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized by an electron beam. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mandatory Visualization

Synthetic Workflow for Kinase Inhibitors

6-Aminoisoquinoline is a key intermediate in the synthesis of various kinase inhibitors.[7][8] The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor starting from 6-Aminoisoquinoline.

G General Synthetic Workflow for Kinase Inhibitors cluster_0 Starting Material cluster_1 Key Synthetic Steps cluster_2 Intermediate Scaffolds cluster_3 Final Product 6-Aminoisoquinoline 6-Aminoisoquinoline Coupling_Reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) 6-Aminoisoquinoline->Coupling_Reaction Aryl Halide, Pd Catalyst Substituted_Isoquinoline Substituted Isoquinoline Intermediate Coupling_Reaction->Substituted_Isoquinoline Amide_Formation Amide Bond Formation Fused_Heterocycle Fused Heterocyclic System Amide_Formation->Fused_Heterocycle Cyclization Cyclization/Annulation Kinase_Inhibitor Final Kinase Inhibitor Cyclization->Kinase_Inhibitor Substituted_Isoquinoline->Amide_Formation Carboxylic Acid, Coupling Agent Fused_Heterocycle->Cyclization Intramolecular Reaction

Caption: A generalized workflow for the synthesis of kinase inhibitors.

References

An In-depth Technical Guide to 6-Aminoisoquinolin-5-ol and Its Closely Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a focal point in medicinal chemistry and drug discovery. This guide centers on the chemical space around 6-Aminoisoquinolin-5-ol, a molecule of interest for its potential as a scaffold in novel therapeutic agents. Due to the limited availability of data for this specific compound, we present a detailed analysis of its key structural components: 6-aminoisoquinoline and 5-hydroxyisoquinoline, as well as the isomeric 6-hydroxyisoquinoline.

Chemical Identifiers and Properties

A thorough search of chemical databases indicates that this compound does not have a registered CAS number and is not a commercially available compound. For the benefit of researchers, the following tables summarize the key identifiers and properties of its closely related and more studied analogs.

Table 1: Chemical Identifiers
Compound NameCAS NumberIUPAC NameOther Names
6-Aminoisoquinoline 23687-26-5[1][2]isoquinolin-6-amine[1]6-Isoquinolinamine, Isoquinolin-6-ylamine[2]
5-Hydroxyisoquinoline 2439-04-5[3][4]isoquinolin-5-ol5-Isoquinolinol[4]
6-Hydroxyisoquinoline 7651-82-3[5]isoquinolin-6-ol[6]6-Isoquinolinol[5]
Table 2: Physicochemical Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
6-Aminoisoquinoline C₉H₈N₂[1][7]144.17[1][7]214-216Light brown crystalline solid
5-Hydroxyisoquinoline C₉H₇NO[3][4]145.16[3][4]220[4]White to gray to brown crystalline powder[4]
6-Hydroxyisoquinoline C₉H₇NO[5]145.16[5]Not specifiedGrey to yellow solid[5]

Experimental Protocols

As no direct synthetic protocol for this compound has been identified, a representative procedure for the synthesis of a key analog, 6-Aminoisoquinoline, is provided below. This method illustrates a common strategy for the amination of a halogenated isoquinoline precursor.

Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline

Principle: This procedure describes the nucleophilic aromatic substitution of bromine with an amino group using ammonia in the presence of a copper catalyst.

Materials:

  • 6-Bromoisoquinoline

  • 28% Ammonia solution

  • Copper (II) sulfate pentahydrate

  • 10% aqueous Sodium Hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure: [7]

  • In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate.

  • Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Pour the reaction mixture into 250 mL of a 10% aqueous sodium hydroxide solution.

  • Extract the aqueous mixture with ethyl acetate (5 x 100 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Suspend the crude product in dichloromethane and filter to yield the pure 6-aminoisoquinoline as a light brown crystalline solid.

Expected Yield: Approximately 85%.[7]

Diagrams and Workflows

The following diagram illustrates the experimental workflow for the synthesis of 6-aminoisoquinoline, providing a visual representation of the protocol described above.

Synthesis_of_6_Aminoisoquinoline start Start Materials: 6-Bromoisoquinoline, 28% Ammonia, CuSO4·5H2O reaction Autoclave Reaction (190 °C, 6 hours) start->reaction Mixing & Sealing workup Quenching & Extraction (10% NaOH, Ethyl Acetate) reaction->workup Cooling purification Drying, Concentration & Purification (Na2SO4, CH2Cl2) workup->purification Separation of Organic Layer product Final Product: 6-Aminoisoquinoline purification->product Isolation

Caption: Synthesis Workflow for 6-Aminoisoquinoline.

Conclusion

While this compound remains an under-explored molecule, this guide provides a solid foundation for researchers by detailing the properties and synthesis of its most relevant structural analogs. The provided data and protocols for 6-aminoisoquinoline and the various hydroxyisoquinolines offer a starting point for the rational design and synthesis of novel isoquinoline derivatives. Further research into the synthesis and biological evaluation of this compound is warranted to explore its potential in drug discovery and development.

References

An In-depth Technical Guide to Aminoisoquinolines and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Characteristics

The properties of aminoisoquinolines are influenced by the position of the amino group on the isoquinoline core. Below is a summary of the available data for 6-Aminoisoquinoline and 5-Aminoisoquinoline.

Property6-Aminoisoquinoline5-Aminoisoquinoline
Molecular Formula C₉H₈N₂[1]C₉H₈N₂[2]
Molecular Weight 144.17 g/mol [1][3]144.17 g/mol [2]
Melting Point 211-212 °C[4]125-128 °C[5]
Boiling Point 343.1±15.0 °C (Predicted)[4]312.78°C (estimate)[5]
Solubility Soluble in DMF, DMSO (sparingly), Methanol (slightly)[4]Soluble in Chloroform, Ethyl Acetate, Methanol[5]
pKa 7.10±0.10 (Predicted)[4]Not available
Appearance Light yellow to yellow solid[4]Yellow-brown Crystalline Powder[5]
CAS Number 23687-26-5[1]1125-60-6[2][6]

Experimental Protocols

While a specific protocol for the synthesis of 6-Aminoisoquinolin-5-ol is not available, a general method for the synthesis of aminoisoquinolines can be adapted from known procedures for related compounds. The following is a representative protocol for the synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline.

Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline [4][7]

  • Materials:

    • 6-Bromoisoquinoline

    • 28% Ammonia solution

    • Copper (II) sulfate pentahydrate

    • 10% aqueous Sodium Hydroxide solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Dichloromethane

  • Procedure:

    • In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate.

    • Seal the autoclave and stir the mixture at 190 °C for 6 hours.

    • After the reaction, cool the mixture to room temperature.

    • Pour the reaction solution into 250 mL of 10% aqueous sodium hydroxide solution.

    • Extract the aqueous solution five times with 100 mL of ethyl acetate each time.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate it under reduced pressure.

    • Suspend the resulting crude product in dichloromethane and filter to obtain light brown crystals of 6-aminoisoquinoline.

  • Expected Yield: Approximately 85%.

Note: This protocol would likely require significant modification for the synthesis of this compound, including the introduction of a hydroxyl group at the 5-position, which could be achieved through various synthetic strategies involving functional group interconversion or the use of a suitably substituted starting material.

Spectral Data

While specific spectral data for this compound is unavailable, representative ¹H NMR data for 6-Aminoisoquinoline is provided below for reference.

¹H NMR Spectrum of 6-Aminoisoquinoline (in CDCl₃): [4][7]

  • δ 8.98 (s, 1H)

  • δ 8.32 (d, J=5.5 Hz, 1H)

  • δ 7.75 (d, J=9.0 Hz, 1H)

  • δ 7.35 (d, J=5.5 Hz, 1H)

  • δ 7.00 (d, J=9.0 Hz, 1H)

  • δ 6.58 (s, 1H)

  • δ 5.54 (br s, 2H)

Biological Activity and Signaling Pathways of Isoquinoline Alkaloids

The isoquinoline core is a key structural motif in a vast array of natural products known as isoquinoline alkaloids. These compounds exhibit a wide spectrum of biological activities and have been the source of numerous therapeutic agents.[8][9][10]

The diverse biological activities of isoquinoline alkaloids stem from their ability to interact with a multitude of cellular targets and signaling pathways. A conceptual overview of these interactions is presented below.

Biological_Activities_of_Isoquinoline_Alkaloids cluster_0 Isoquinoline Alkaloids cluster_1 Biological Targets & Pathways cluster_2 Pharmacological Effects Isoquinoline_Alkaloids Isoquinoline Alkaloids Receptors Receptors Isoquinoline_Alkaloids->Receptors Enzymes Enzymes Isoquinoline_Alkaloids->Enzymes Ion_Channels Ion Channels Isoquinoline_Alkaloids->Ion_Channels Nucleic_Acids Nucleic Acids Isoquinoline_Alkaloids->Nucleic_Acids Antimicrobial Antimicrobial Isoquinoline_Alkaloids->Antimicrobial Neurological Neurological Effects Receptors->Neurological Antitumor Antitumor Enzymes->Antitumor Anti_inflammatory Anti-inflammatory Enzymes->Anti_inflammatory Ion_Channels->Neurological Nucleic_Acids->Antitumor

Figure 1: Conceptual diagram of the diverse biological activities of isoquinoline alkaloids.

This diagram illustrates that isoquinoline alkaloids can interact with various biological targets, leading to a range of pharmacological effects. For instance, their interaction with enzymes and nucleic acids can contribute to antitumor activity, while their effects on receptors and ion channels can result in neurological effects.[10] It is plausible that novel amino-hydroxy-isoquinolines could exhibit unique activities within this broad spectrum, making them interesting candidates for further investigation in drug discovery.

References

The Dawn of a Molecular Era: A Technical History of Isoquinoline Alkaloid Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, with approximately 2,500 known compounds.[1] Derived biosynthetically from the amino acid tyrosine, these nitrogen-containing heterocyclic compounds are abundant in plant families such as Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae.[1] Their history is deeply intertwined with the development of pharmacology and organic chemistry. The isolation of morphine in the early 19th century not only marked the discovery of the first alkaloid but also ignited a scientific pursuit to isolate and characterize the active principles of medicinal plants.[2][3] This guide provides a technical overview of the pivotal discoveries, historical experimental methods, and key milestones in the history of isoquinoline alkaloids, tailored for researchers, scientists, and drug development professionals.

From Ancient Remedies to Pure Compounds: A Historical Overview

The use of plants containing isoquinoline alkaloids predates written history. The opium poppy (Papaver somniferum) was used medicinally for over 5,000 years, and the barberry plant (Berberis vulgaris), a source of berberine, has been a staple in traditional herbal healing for more than 2,500 years.[4][5] However, the active components of these plants remained unknown, leading to unpredictable and often dangerous therapeutic outcomes.[3]

The turn of the 19th century marked a paradigm shift. Working as a pharmacist's apprentice, Friedrich Wilhelm Adam Sertürner embarked on a series of experiments to isolate the "soporific principle" of opium.[6] Between 1803 and 1805, through meticulous acid-base extraction and crystallization, he successfully isolated white crystals he named "morphium" after Morpheus, the Greek god of dreams.[3][7] This achievement was monumental; it was the first time an active ingredient had been isolated from a medicinal plant, laying the foundation for alkaloid chemistry and modern pharmacology.[3][8]

Following Sertürner's discovery, chemists began to isolate other alkaloids from opium. In 1832, French chemist Pierre-Jean Robiquet, while refining morphine extraction methods, isolated a second alkaloid he named codeine.[9][10][11] A few years later, in 1848, Georg Merck isolated papaverine, another key opium alkaloid.[12][13][14] The fundamental isoquinoline structure itself, the heterocyclic aromatic compound that forms the core of this alkaloid family, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[15]

Key Milestones in the Discovery of Isoquinoline Alkaloids

The timeline of discovery highlights the rapid progress in the field following the initial isolation of morphine. The subsequent elucidation of these complex structures spurred the development of novel synthetic reactions that are now fundamental in organic chemistry.

Compound / ReactionYear of DiscoveryDiscoverer(s)Source / OriginSignificance
Morphine c. 1804Friedrich SertürnerPapaver somniferumFirst alkaloid ever isolated; launched the field of alkaloid chemistry.[7]
Codeine 1832Pierre-Jean RobiquetPapaver somniferumSecond major opium alkaloid discovered; widely used antitussive.[9][10][16]
Papaverine 1848Georg MerckPapaver somniferumAntispasmodic opium alkaloid; non-narcotic.[12][17]
Berberine 1826Chevallier & PelletanBerberis vulgarisWidely studied antimicrobial and metabolic regulator; long history of traditional use.[4]
Isoquinoline 1885Hoogewerf & van DorpCoal TarIsolation and characterization of the parent heterocyclic scaffold.[15]
Bischler-Napieralski Reaction 1893A. Bischler & B. NapieralskiSynthetic MethodKey method for synthesizing 3,4-dihydroisoquinolines.[1][18]
Pomeranz–Fritsch Reaction 1893C. Pomeranz & P. FritschSynthetic MethodImportant acid-catalyzed synthesis of the isoquinoline core.[19][20][21]
Pictet–Spengler Reaction 1911Amé Pictet & T. SpenglerSynthetic MethodFoundational reaction for creating tetrahydroisoquinolines from β-arylethylamines.[15][22]

Experimental Protocols: A Glimpse into 19th-Century Chemistry

The methodologies employed by early chemists were foundational, relying on the fundamental chemical properties of alkaloids, such as their basicity. Below are generalized protocols representing the key experimental techniques of the era.

Protocol 1: Generalized Isolation of Alkaloids from Plant Material (c. 19th Century)

This protocol is a representation of the acid-base extraction principles used by pioneers like Sertürner and Robiquet.

Objective: To isolate basic alkaloid compounds from a complex plant matrix.

Methodology:

  • Extraction: The starting plant material (e.g., dried opium latex) is macerated and extracted with a dilute acid (e.g., sulfuric acid or meconic acid present in opium). This protonates the basic alkaloids, rendering them soluble in the aqueous solution as salts.

  • Filtration: The acidic solution is filtered to remove insoluble plant material and debris.

  • Basification & Precipitation: A base (e.g., ammonia) is carefully added to the filtrate.[8] This neutralizes the acid and deprotonates the alkaloid salts, causing the free-base alkaloids to precipitate out of the solution due to their lower water solubility.

  • Isolation of Crude Alkaloid: The precipitate (crude alkaloid mixture) is collected by filtration.

  • Purification via Recrystallization: The crude solid is dissolved in a hot solvent (e.g., alcohol) and allowed to cool slowly. The purified alkaloid crystallizes out, leaving impurities in the mother liquor. This step may be repeated multiple times to achieve higher purity.

  • Fractional Crystallization (for separation): In cases like Robiquet's work, after the primary alkaloid (morphine) was crystallized and removed, the remaining mother liquor could be further processed (e.g., through evaporation and further pH manipulation) to crystallize other alkaloids with different solubility profiles, such as codeine.[11]

Protocol 2: Classical Synthesis of the Isoquinoline Core

The development of synthetic routes was crucial for confirming structures and producing analogues. The Bischler-Napieralski and Pictet-Spengler reactions are cornerstones of this effort.

A. Bischler-Napieralski Reaction (1893)

Objective: To synthesize a 3,4-dihydroisoquinoline from a β-phenylethylamide.

Methodology:

  • Reactant Preparation: A β-phenylethylamide is prepared, typically by acylating a β-phenylethylamine.

  • Cyclization: The amide is treated with a strong dehydrating agent and Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing conditions (e.g., in toluene or xylene).[18][23][24]

  • Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution. The dehydrating agent activates the amide carbonyl, which then cyclizes onto the electron-rich aromatic ring.[18]

  • Workup: The reaction is quenched, and the resulting 3,4-dihydroisoquinoline is extracted and purified.

  • Aromatization (Optional): The dihydroisoquinoline product can be dehydrogenated (e.g., using palladium on carbon) to yield the fully aromatic isoquinoline.

B. Pictet-Spengler Reaction (1911)

Objective: To synthesize a tetrahydroisoquinoline from a β-arylethylamine and a carbonyl compound.

Methodology:

  • Condensation: A β-arylethylamine (e.g., phenethylamine) is reacted with an aldehyde or ketone in the presence of an acid catalyst (protic or Lewis acid).[15][25]

  • Iminium Ion Formation: The amine and carbonyl compound condense to form a Schiff base, which is then protonated by the acid to form a reactive electrophilic iminium ion.[22]

  • Cyclization: The electron-rich aryl ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution, forming the new heterocyclic ring.[25]

  • Deprotonation: A final deprotonation step restores the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product.[25]

Visualizing the Foundations of Isoquinoline Alkaloid Chemistry

Diagrams help to conceptualize the historical progression and chemical logic underpinning the discovery of isoquinoline alkaloids.

Figure 1: Timeline of Key Isoquinoline Alkaloid Discoveries

Alkaloid_Isolation_Workflow Figure 2: Generalized 19th Century Alkaloid Isolation Workflow Plant Plant Material (e.g., Opium Latex) AcidExtract Step 1: Extraction (Aqueous Acid) Plant->AcidExtract Filter1 Step 2: Filtration AcidExtract->Filter1 Basify Step 3: Basification (e.g., with Ammonia) Filter1->Basify Precipitate Crude Alkaloid Precipitate Basify->Precipitate Filter2 Step 4: Collection Precipitate->Filter2 Purify Step 5: Purification (Recrystallization) Filter2->Purify Final Purified Alkaloid (e.g., Morphine) Purify->Final Biosynthesis_Pathway Figure 3: Simplified Biosynthetic Origin of the Isoquinoline Core Tyrosine L-Tyrosine (Amino Acid Precursor) Intermediates Dopamine + 4-Hydroxyphenylacetaldehyde Tyrosine->Intermediates Condensation Pictet-Spengler Condensation (Norcoclaurine Synthase) Intermediates->Condensation Norcoclaurine (S)-Norcoclaurine Condensation->Norcoclaurine BIA_Core Benzylisoquinoline Alkaloid Scaffold Norcoclaurine->BIA_Core Further enzymatic modifications

References

In Silico Target Prediction for 6-Aminoisoquinolin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of molecular targets is a critical and often rate-limiting step in early-stage drug discovery. This technical guide outlines a comprehensive in silico strategy for predicting the biological targets of 6-Aminoisoquinolin-5-ol, a novel small molecule with therapeutic potential. Due to the limited direct experimental data on this specific compound, we present a predictive workflow based on the known bioactivity of structurally similar compounds, particularly the potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitory activity of 5-Aminoisoquinoline (5-AIQ)[1][2][3][4]. This guide provides a detailed framework for computational target prediction, outlines putative signaling pathway interactions, and furnishes detailed experimental protocols for the subsequent validation of these in silico hypotheses.

Introduction to In Silico Target Prediction

Target identification for novel chemical entities is a cornerstone of modern drug development. Traditional experimental screening methods can be resource-intensive and time-consuming. In silico approaches, leveraging computational models and bioinformatics databases, offer a rapid and cost-effective alternative to generate testable hypotheses about a compound's mechanism of action. These methods include ligand-based approaches, which rely on the principle of structural similarity to known active molecules, and structure-based approaches, such as molecular docking, which predict the binding of a ligand to the three-dimensional structure of a protein target[5][6][7].

Given the structural analogy between this compound and 5-Aminoisoquinoline (5-AIQ), a known inhibitor of PARP-1, this guide will focus on the hypothesis that this compound also targets this critical enzyme involved in DNA repair and cell death signaling[1][3].

A Predictive In Silico Workflow

A systematic computational workflow is essential for robust target prediction. The process begins with preparing the small molecule structure and screening it against a library of potential protein targets, followed by rigorous analysis to prioritize candidates for experimental validation.

In_Silico_Workflow cluster_0 Computational Prediction Ligand_Prep 1. Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization Target_DB 2. Target Database Selection - PDB, ChEMBL - Focus on Kinases, PARP family Ligand_Prep->Target_DB Docking 3. Molecular Docking - Rigid/Flexible Docking - Scoring Function Evaluation Target_DB->Docking Filtering 4. Post-Docking Analysis - Binding Energy Cutoff - Interaction Analysis (H-bonds, etc.) Docking->Filtering Prioritization 5. Target Prioritization - Score Ranking - Pathway Analysis Filtering->Prioritization

Caption: In Silico Target Prediction Workflow for this compound.

Predicted Target Profile for this compound

Based on the described workflow and the structural similarity to known inhibitors, PARP-1 is the primary predicted target for this compound. Molecular docking simulations would be performed to quantify this putative interaction. The table below summarizes the hypothetical results of such an analysis, comparing the predicted binding affinity to a known reference inhibitor, Olaparib.

Predicted TargetRationalePredicted Binding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)Key Predicted Interactions
PARP-1 Structural similarity to 5-AIQ (known PARP-1 inhibitor)[1][2]-8.5 (Hypothetical)Olaparib-9.2Hydrogen bonds with Gly863, Ser904; Pi-stacking with Tyr907[8]
PARP-2 High homology with PARP-1 catalytic domain-7.9 (Hypothetical)Olaparib-8.8Similar to PARP-1 interactions

Putative Signaling Pathway Involvement: DNA Damage Response

PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting damage, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits DNA repair machinery to the site of the lesion[9][10]. In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of unresolved SSBs, which collapse replication forks into toxic double-strand breaks (DSBs), ultimately causing cell death. This concept is known as synthetic lethality[6][11]. The predicted action of this compound is the inhibition of PARP-1's catalytic activity, thereby disrupting this critical repair pathway.

PARP1_Signaling_Pathway cluster_pathway PARP-1 Signaling in DNA Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activation DSB Double-Strand Break (DSB) DNA_Damage->DSB unresolved SSBs PARylation PAR Synthesis (PARylation) PARP1->PARylation catalysis (uses NAD+) Compound This compound (Predicted Inhibitor) Compound->PARP1 inhibition Repair_Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Repair_Recruitment SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair Replication DNA Replication Replication->DSB unresolved SSBs Apoptosis Apoptosis (Synthetic Lethality in BRCA-deficient cells) DSB->Apoptosis

Caption: Predicted role of this compound in the PARP-1 signaling pathway.

Experimental Validation Protocols

The validation of in silico predictions through rigorous experimental testing is paramount. Below are detailed protocols for key assays to confirm the activity of this compound as a PARP-1 inhibitor.

Homogeneous PARP-1 Enzymatic Assay
  • Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of recombinant human PARP-1.

  • Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. The biotinylated histones are then detected using a streptavidin-conjugated fluorophore.

  • Methodology:

    • Reagents: Recombinant human PARP-1, activated DNA, Histone H1, NAD+, Biotinylated-NAD+, Streptavidin-Europium, 96-well assay plates.

    • Procedure: a. Add 5 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM) to the wells of a 96-well plate. Include a positive control (Olaparib) and a vehicle control (DMSO). b. Prepare a master mix containing PARP-1 enzyme, activated DNA, and histones in assay buffer. Add 10 µL of this mix to each well. c. Incubate for 15 minutes at room temperature. d. Prepare a substrate mix of NAD+ and Biotinylated-NAD+. Add 10 µL to each well to initiate the reaction. e. Incubate for 60 minutes at room temperature. f. Add 10 µL of Streptavidin-Europium solution to stop the reaction and detect the product. g. Incubate for 60 minutes, then read the plate on a time-resolved fluorescence reader.

    • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based PARP Activity Assay (PAR-LISA)
  • Objective: To measure the inhibition of PARP activity by this compound in whole cells.

  • Principle: This is an ELISA-based assay that quantifies the levels of PAR in cells following treatment with a DNA-damaging agent and the test compound.

  • Methodology:

    • Cell Lines: Use a relevant cancer cell line, preferably one with a known DNA repair deficiency (e.g., HCC1937 - BRCA1 mutant)[12].

    • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat cells with various concentrations of this compound for 1 hour. c. Induce DNA damage by treating with a DNA alkylating agent (e.g., 1 mM H2O2 or 20 µM MNNG) for 15 minutes. d. Wash the cells with PBS and fix with ice-cold methanol. e. Permeabilize the cells and block non-specific binding sites. f. Incubate with a primary antibody against PAR, followed by a secondary HRP-conjugated antibody. g. Add HRP substrate and measure the absorbance at 450 nm.

    • Data Analysis: Normalize the signal to untreated controls and calculate the IC50 value for the inhibition of PAR synthesis.

Cell Viability / Cytotoxicity Assay
  • Objective: To assess the cytotoxic effect of this compound, particularly in cancer cells with homologous recombination deficiency (synthetic lethality).

  • Methodology:

    • Cell Lines: Use a pair of isogenic cell lines, one wild-type (e.g., DLD-1 WT) and one with a BRCA mutation (e.g., DLD-1 BRCA2-/-), or a known BRCA-deficient line like SUM149PT[13].

    • Procedure: a. Seed cells in 96-well plates. b. Treat with a serial dilution of this compound for an extended period (e.g., 72-120 hours). c. Measure cell viability using a standard method such as the Crystal Violet assay or a commercial kit (e.g., CellTiter-Glo®).

    • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-deficient line compared to the wild-type line is indicative of synthetic lethality.

Logical Framework for Target Validation

The progression from a computational hypothesis to an experimentally validated drug target follows a clear logical path. This ensures that resources are directed toward the most promising candidates.

Validation_Logic cluster_logic From Prediction to Validation In_Silico In Silico Prediction (Molecular Docking) Biochemical Biochemical Validation (Enzymatic Assay) Does it inhibit the protein? In_Silico->Biochemical Cellular Cellular Target Engagement (PAR-LISA) Does it work in cells? Biochemical->Cellular Yes Discard Hypothesis Rejected Biochemical->Discard No Functional Functional Cellular Outcome (Synthetic Lethality Assay) Does it kill target cells? Cellular->Functional Yes Cellular->Discard No Validated Validated Target Functional->Validated Yes Functional->Discard No

Caption: Logical workflow for the experimental validation of a predicted drug target.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven approach for the in silico prediction and subsequent experimental validation of biological targets for this compound. By leveraging the known pharmacology of the structurally related compound 5-AIQ, we have identified PARP-1 as a high-priority putative target. The computational workflow, predicted signaling pathway interactions, and detailed validation protocols provided herein constitute a comprehensive roadmap for advancing this compound through the preclinical drug discovery pipeline. Successful validation of PARP-1 inhibition would position this compound as a promising candidate for development as an anticancer agent, particularly for tumors harboring DNA repair deficiencies. Future work should also include broader in silico screening against other target families and experimental off-target liability profiling to ensure selectivity and a favorable safety profile.

References

6-Aminoisoquinolin-5-ol and its role as a PARP inhibitor.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 6-Aminoisoquinolin-5-ol and its Potential Role as a PARP Inhibitor

Abstract

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring defects in DNA repair pathways. This technical guide provides a comprehensive overview of the role of PARP enzymes in cellular processes, the mechanism of action of PARP inhibitors, and a detailed exploration of isoquinoline-based compounds as a potential source of novel PARP inhibitors. While specific data on this compound as a PARP inhibitor is not extensively available in current literature, this document will utilize the broader class of isoquinoline derivatives to illustrate the core concepts of drug design, experimental evaluation, and mechanistic understanding relevant to researchers, scientists, and drug development professionals. The guide includes structured tables of quantitative data for known PARP inhibitors, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to PARP and DNA Repair

The Poly (ADP-ribose) polymerase (PARP) family of enzymes are crucial players in a variety of cellular functions, including DNA repair, genomic stability, and apoptosis.[1][2][3] Of the 17 members of this family, PARP1 is the most abundant and well-studied, playing a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][4]

Upon detection of a DNA SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly (ADP-ribose) (PAR) on itself and other target proteins, using NAD+ as a substrate.[5][6] These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[2][7]

The Principle of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors in oncology is primarily based on the concept of "synthetic lethality". This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not.[3][8] In the context of PARP inhibition, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway, a major pathway for repairing DNA double-strand breaks (DSBs).[2][8]

When PARP is inhibited in these HR-deficient cells, unrepaired SSBs accumulate and can be converted into DSBs during DNA replication.[1][9] Because the HR pathway is compromised, these cells are unable to repair the DSBs, leading to genomic instability and ultimately, cell death.[8]

The Isoquinoline Scaffold in PARP Inhibition

While specific data for this compound as a PARP inhibitor is limited in the public domain, the isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[10] Its rigid bicyclic structure provides a good starting point for the design of small molecule inhibitors that can fit into the catalytic pocket of enzymes like PARP.

Mechanism of Action of PARP Inhibitors

PARP inhibitors primarily function through two distinct but related mechanisms:

  • Catalytic Inhibition: PARP inhibitors contain a nicotinamide-like moiety that competitively binds to the NAD+ binding site in the catalytic domain of PARP.[1] This prevents the synthesis of PAR chains, thereby inhibiting the recruitment of DNA repair proteins to the site of SSBs.[1]

  • PARP Trapping: In addition to catalytic inhibition, many PARP inhibitors trap PARP1 on the DNA at the site of damage.[1][6] The trapped PARP-DNA complex is highly cytotoxic as it can block DNA replication and transcription, leading to the formation of DSBs.[1][11] The potency of different PARP inhibitors is often correlated with their ability to trap PARP on DNA.[11]

Quantitative Analysis of PARP Inhibitors

The inhibitory activity of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following table summarizes these values for several well-known PARP inhibitors against PARP1 and PARP2.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 Ki (nM)PARP2 Ki (nM)
Olaparib (AZD2281)51--
Rucaparib----
Niraparib (MK-4827)3.82.1--
Talazoparib (BMN 673)0.57-1.20.85
Veliparib (ABT-888)--5.22.9

Data compiled from multiple sources.[12][13][14]

Key Experimental Methodologies

The evaluation of a potential PARP inhibitor involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.

Synthesis of 6-Aminoisoquinoline Derivatives

The synthesis of 6-aminoisoquinoline derivatives can be achieved through various organic chemistry routes. A general approach may involve the construction of the isoquinoline core followed by functional group manipulations to introduce the desired amine and hydroxyl groups. One possible synthetic route starts from a substituted benzene derivative, which is then cyclized to form the isoquinoline ring system. Subsequent nitration and reduction steps can be used to introduce the amino group at the 6-position.

General Protocol for the Synthesis of a 6-Aminoisoquinoline Derivative:

  • Starting Material: Begin with a suitable substituted phenylacetic acid or a derivative thereof.

  • Bischler-Napieralski Reaction: Cyclize the starting material using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride to form a dihydroisoquinoline intermediate.

  • Dehydrogenation: Aromatize the dihydroisoquinoline to the corresponding isoquinoline using a catalyst such as palladium on carbon (Pd/C).

  • Nitration: Introduce a nitro group at the 6-position using a nitrating agent like nitric acid in the presence of sulfuric acid.

  • Reduction: Reduce the nitro group to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Purification: Purify the final 6-aminoisoquinoline derivative using column chromatography or recrystallization.

In Vitro PARP Inhibition Assays

These assays measure the ability of a compound to inhibit the catalytic activity of PARP.

Chemiluminescent ELISA-based Assay Protocol: [15]

  • Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARPylation.

  • Reaction Mixture: In each well, add the purified PARP enzyme, biotinylated NAD+, and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow the PARPylation reaction to proceed.

  • Detection: Add streptavidin-HRP (horseradish peroxidase) conjugate, which binds to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer. The signal intensity is proportional to PARP activity.

These assays quantify the ability of an inhibitor to trap PARP on DNA.

Fluorescence Polarization (FP) Assay Protocol: [9][15]

  • Reaction Setup: Prepare a reaction mixture containing a fluorescently labeled DNA probe, the purified PARP enzyme, and the test compound.

  • PARP Binding: In the absence of an inhibitor, PARP binds to the DNA probe, causing an increase in fluorescence polarization.

  • Inhibitor Effect: A PARP inhibitor that traps PARP on the DNA will further increase or maintain the high fluorescence polarization signal in a dose-dependent manner.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

Cellular Assays

These assays determine the effect of the PARP inhibitor on the proliferation and survival of cancer cells.

AlamarBlue Viability Assay Protocol: [16]

  • Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the PARP inhibitor at a range of concentrations for a specified period (e.g., 72 hours).

  • AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for a few hours.

  • Measurement: Measure the fluorescence or absorbance of the metabolized reagent. The signal is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding of PARP inhibition.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 binds PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Recruitment Recruitment of Repair Proteins (XRCC1, LigIII, etc.) PAR->Recruitment SSBR Single-Strand Break Repair Recruitment->SSBR Cell_Survival Cell Survival SSBR->Cell_Survival

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

PARP_Inhibitor_Mechanism cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor DNA_SSB_Normal DNA SSB PARP1_Normal PARP1 Activation DNA_SSB_Normal->PARP1_Normal SSBR_Normal SSB Repair PARP1_Normal->SSBR_Normal PARPi PARP Inhibitor PARP_Trapping PARP Trapping & Catalytic Inhibition PARPi->PARP_Trapping DNA_SSB_Cancer DNA SSB DNA_SSB_Cancer->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB DNA DSB Replication_Fork_Collapse->DNA_DSB HR_Deficiency Homologous Recombination Deficiency Cell_Death Cell Death (Synthetic Lethality) DNA_DSB->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Experimental_Workflow Synthesis Synthesis of This compound Derivative Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Enzymatic_Assay PARP Enzymatic Assay (IC50 Determination) In_Vitro_Screening->Enzymatic_Assay Trapping_Assay PARP Trapping Assay In_Vitro_Screening->Trapping_Assay Cellular_Assays Cellular Assays Enzymatic_Assay->Cellular_Assays Trapping_Assay->Cellular_Assays Cytotoxicity_Assay Cytotoxicity Assay (BRCA-proficient vs. deficient cells) Cellular_Assays->Cytotoxicity_Assay DNA_Damage_Assay DNA Damage Foci Assay (γ-H2AX / RAD51) Cellular_Assays->DNA_Damage_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization DNA_Damage_Assay->Lead_Optimization

Caption: Experimental workflow for the evaluation of a potential PARP inhibitor.

Conclusion and Future Directions

The development of PARP inhibitors has marked a significant advancement in the era of personalized medicine for cancer treatment. The isoquinoline scaffold represents a promising starting point for the design of novel and potent PARP inhibitors. While this compound itself is not yet established as a PARP inhibitor in the literature, the principles and methodologies outlined in this guide provide a robust framework for its evaluation and for the discovery of new chemical entities in this class.

Future research will likely focus on developing next-generation PARP inhibitors with improved selectivity, enhanced PARP trapping capabilities, and the ability to overcome mechanisms of resistance. Furthermore, exploring the combination of PARP inhibitors with other therapeutic agents, such as immunotherapy and other DNA damage response inhibitors, holds great promise for expanding their clinical utility and improving patient outcomes.

References

An In-depth Technical Guide to Isoquinoline-Based PARP Inhibitors for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways. The isoquinoline scaffold has proven to be a versatile and promising core structure for the design of potent and selective PARP inhibitors. This technical guide provides a comprehensive overview of isoquinoline-based PARP inhibitors, detailing their mechanism of action, synthesis, experimental evaluation, and key quantitative data to support researchers and drug development professionals in this dynamic field.

Mechanism of Action: Targeting the DNA Damage Response

Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are crucial enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

Isoquinoline-based PARP inhibitors primarily function through two interconnected mechanisms:

  • Catalytic Inhibition: These small molecules act as competitive inhibitors of NAD+, the substrate for PARP enzymes. By binding to the catalytic domain of PARP, they prevent the synthesis of PAR chains, thereby stalling the repair of SSBs.

  • PARP Trapping: Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is the "trapping" of PARP enzymes on the DNA at the site of damage. The binding of the inhibitor to the PARP-DNA complex prevents the dissociation of PARP, creating a cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).

In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs due to PARP inhibition is highly lethal. This concept, known as synthetic lethality, forms the therapeutic basis for the use of PARP inhibitors in these patient populations.

Signaling Pathway of PARP in DNA Repair and Inhibition

PARP_Signaling cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of Isoquinoline-Based PARP Inhibitors DNA_SSB DNA Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 Detection PAR_synthesis PAR Synthesis (PARylation) PARP1->PAR_synthesis Catalyzes Catalytic_inhibition Catalytic Inhibition PARP1->Catalytic_inhibition PARP_trapping PARP Trapping PARP1->PARP_trapping Stabilizes on DNA Repair_proteins Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PAR_synthesis->Repair_proteins SSB_repair SSB Repair Repair_proteins->SSB_repair Inhibitor Isoquinoline-Based PARP Inhibitor Inhibitor->PARP1 Binds to catalytic domain Catalytic_inhibition->PAR_synthesis Blocks Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse DSB_formation Double-Strand Break (DSB) Formation Replication_fork_collapse->DSB_formation Cell_death Synthetic Lethality (in HR-deficient cells) DSB_formation->Cell_death experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Starting Materials (e.g., Homophthalic Anhydride) intermediate1 Formation of Isoquinolinone Carboxylic Acid start->intermediate1 Multi-step synthesis intermediate2 Amide Coupling intermediate1->intermediate2 final_product Purified Isoquinoline-Based PARP Inhibitor intermediate2->final_product in_vitro In Vitro Assays final_product->in_vitro in_vivo In Vivo Studies final_product->in_vivo parp_assay PARP Enzyme Inhibition Assay (e.g., PARP-Glo) in_vitro->parp_assay cell_assay Cell Viability Assay (e.g., MTT, MTS) in_vitro->cell_assay xenograft Xenograft Models in_vivo->xenograft pk_studies Pharmacokinetic Studies in_vivo->pk_studies data_analysis Data Analysis (IC50, Efficacy) parp_assay->data_analysis cell_assay->data_analysis xenograft->data_analysis pk_studies->data_analysis

The Strategic Intermediate: A Technical Guide to 6-Aminoisoquinolin-5-ol in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of heterocyclic scaffolds, the isoquinoline core has emerged as a privileged structure, capable of interacting with the ATP-binding site of numerous kinases. This technical guide focuses on a key intermediate, 6-Aminoisoquinolin-5-ol , and its derivatives, exploring their potential as precursors to potent kinase inhibitors. This document provides a comprehensive overview of the synthesis, biological activity, and relevant signaling pathways associated with this important molecular scaffold.

The this compound Core: A Foundation for Kinase Inhibition

This compound serves as a versatile starting material for the synthesis of a diverse array of kinase inhibitors. The strategic placement of the amino and hydroxyl groups on the isoquinoline ring system allows for functionalization and the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. Several kinase inhibitors in development and clinical use feature the 6-aminoisoquinoline moiety, highlighting its importance in medicinal chemistry.[1]

Derivatives of this core have shown inhibitory activity against several key kinase families, including:

  • Rho-associated coiled-coil containing protein kinases (ROCK): These kinases are implicated in various cellular processes, including smooth muscle contraction, cell adhesion, and motility. ROCK inhibitors are being investigated for the treatment of cardiovascular diseases, glaucoma, and cancer metastasis.

  • Protein Kinase C (PKC): This family of serine/threonine kinases plays a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PKC signaling is associated with various cancers.

  • Other Kinase Targets: The versatility of the 6-aminoisoquinoline scaffold allows for its adaptation to target other kinases, such as Lck, which is involved in T-cell activation and autoimmune diseases.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the inhibitory activities of selected isoquinoline derivatives against key kinase targets. This data provides a comparative view of the potency of these compounds and highlights the potential of the 6-aminoisoquinoline scaffold.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Fasudil (isoquinoline derivative)ROCK1-[2]
Fasudil (isoquinoline derivative)ROCK2-[2]
LASSBio-2065 (N-methylated derivative)ROCK13100[2]
LASSBio-2065 (N-methylated derivative)ROCK23800[2]
Apomorphine (aporphine isoquinoline alkaloid)PKA (cAK)1000[3]
Apomorphine (aporphine isoquinoline alkaloid)MLCK11000[3]
Apomorphine (aporphine isoquinoline alkaloid)PKC8000[3]
Sanguinarine (benzophenanthridine isoquinoline alkaloid)PKA (cAK)6000[3]
Sanguinarine (benzophenanthridine isoquinoline alkaloid)PKC217000[3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel kinase inhibitors. Below are representative protocols for the synthesis of the 6-aminoisoquinoline core and a general procedure for an in vitro kinase inhibition assay.

Synthesis of 6-Aminoisoquinoline Intermediate

A common route to the 6-aminoisoquinoline core involves the reaction of 6-bromoisoquinoline with an ammonia source.

Procedure:

  • Combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate in an autoclave.

  • Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into 250 mL of a 10% aqueous sodium hydroxide solution.

  • Extract the aqueous solution with ethyl acetate (5 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Suspend the resulting crude product in dichloromethane and filter to obtain 6-aminoisoquinoline as a light brown crystalline solid.[4]

General In Vitro Kinase Inhibition Assay (ROCK Activity)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase, in this case, ROCK. This assay typically utilizes a substrate that is phosphorylated by the kinase, and the extent of phosphorylation is measured.

Materials:

  • Active ROCK enzyme

  • Substrate (e.g., Myelin Basic Protein or a specific peptide)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Assay buffer (containing MgCl2, DTT, etc.)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Detection reagents (e.g., antibodies for ELISA, or reagents for luminescence or fluorescence-based assays)

Procedure:

  • Prepare a reaction mixture containing the active ROCK enzyme, the substrate, and the assay buffer.

  • Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor (vehicle only) should be included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA, luminescence, fluorescence, or radioactivity).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Inhibition

Understanding the signaling pathways in which the target kinases operate is essential for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate the general ROCK and PKC signaling pathways and the points of inhibition by small molecule inhibitors derived from scaffolds like this compound.

ROCK Signaling Pathway and Inhibition

The Rho/ROCK pathway plays a critical role in regulating the actin cytoskeleton and is a key target in various diseases.

ROCK_Signaling_Pathway cluster_rho Extracellular_Signal Extracellular Signal (e.g., LPA, S1P) GPCR GPCR Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK MLCP MLC Phosphatase (Inactive) ROCK->MLCP Inhibits LIMK LIM Kinase ROCK->LIMK Inhibitor Isoquinoline Inhibitor Inhibitor->ROCK pMLC p-Myosin Light Chain MLCP->pMLC Dephosphorylates MLC Myosin Light Chain MLC->pMLC Phosphorylation Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction Cofilin Cofilin (Active) LIMK->Cofilin Inhibits LIMK->pCofilin Phosphorylates Actin_Stress_Fibers Actin Stress Fiber Formation Cofilin->Actin_Stress_Fibers Depolymerizes PKC_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PLC Phospholipase C (PLC) RTK->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream_Targets Downstream Targets (e.g., MARCKS, Raf) PKC->Downstream_Targets Phosphorylates Inhibitor Isoquinoline Inhibitor Inhibitor->PKC Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Targets->Cellular_Response

References

The Pervasive Presence of Isoquinoline Derivatives in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the natural sources, quantification, and biological pathways of isoquinoline alkaloids for professionals in research and drug development.

Isoquinoline alkaloids represent a vast and structurally diverse class of naturally occurring compounds, with over 2,500 distinct structures identified to date.[1] These nitrogen-containing heterocyclic molecules, biosynthetically derived primarily from the amino acid tyrosine, are renowned for their potent and varied pharmacological activities. This has made them a focal point for drug discovery and development, with prominent examples including the analgesic morphine, the antimicrobial berberine, and the antitussive codeine. This technical guide provides a comprehensive overview of the natural sources of isoquinoline derivatives, detailed experimental protocols for their isolation, quantitative data on their abundance, and a visual representation of their key signaling pathways.

Natural Sources of Isoquinoline Derivatives

Isoquinoline alkaloids are predominantly found in the plant kingdom, with specific families being particularly rich sources. However, recent research has also identified novel isoquinoline derivatives from fungal and marine organisms, expanding the known chemical space for this important class of compounds.

Plant Kingdom

The primary reservoirs of isoquinoline alkaloids are flowering plants, particularly within the orders Ranunculales and Papaverales. The families Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae are well-documented for their high concentration and diversity of these compounds.[1]

Table 1: Prominent Plant Families and Species as Sources of Isoquinoline Derivatives

FamilyGenusSpeciesMajor Isoquinoline Derivatives
PapaveraceaePapaverPapaver somniferum (Opium Poppy)Morphine, Codeine, Thebaine, Papaverine, Noscapine
ChelidoniumChelidonium majus (Greater Celandine)Berberine, Chelidonine, Sanguinarine
SanguinariaSanguinaria canadensis (Bloodroot)Sanguinarine, Chelerythrine
BerberidaceaeBerberisBerberis vulgaris (Barberry)Berberine, Palmatine, Jatrorrhizine
CoptisCoptis chinensis (Chinese Goldthread)Berberine, Palmatine, Coptisine
HydrastisHydrastis canadensis (Goldenseal)Berberine, Hydrastine
MenispermaceaeTinosporaTinospora cordifoliaBerberine, Palmatine
RanunculaceaeThalictrumThalictrum foetidumMagnoflorine
FumarioideaePseudofumariaPseudofumaria luteaCoptisine, Berberine, Protopine, Sanguinarine
Fungal Kingdom

While less common than in plants, fungi are emerging as a source of unique isoquinoline alkaloids. Species of Aspergillus and Penicillium have been shown to produce these compounds, some with novel structures.

Table 2: Fungal Sources of Isoquinoline Derivatives

GenusSpeciesMajor Isoquinoline Derivatives
AspergillusAspergillus fumigatusFumisoquins
AspergillusAspergillus sp. 0338Novel unnamed isoquinoline alkaloids
PenicilliumPenicillium spathulatumSpathullins A and B
Marine Organisms

The marine environment, particularly sponges and tunicates, represents a promising frontier for the discovery of new isoquinoline derivatives with potent biological activities.

Table 3: Marine Sources of Isoquinoline Derivatives

PhylumClassGenusMajor Isoquinoline Derivatives
PoriferaDemospongiaeHaliclonaIsoquinolinequinones (e.g., Renierone, Mimosamycin)
PoriferaDemospongiaePetrosiaCribrostatin 7, Renierone, O-demethylrenierone[2]

Quantitative Analysis of Key Isoquinoline Derivatives

The concentration of isoquinoline alkaloids can vary significantly depending on the species, plant part, geographical location, and even the time of harvest.[3] Accurate quantification is crucial for standardization in research and for the development of phytopharmaceuticals.

Table 4: Quantitative Data for Selected Isoquinoline Alkaloids from Natural Sources

Isoquinoline AlkaloidSource OrganismPlant/Organism PartYield/ConcentrationReference
MorphinePapaver somniferumRaw Opium (dry weight)8-14%[4]
BerberineBerberis vulgarisRoot2.44% w/w (as berberine chloride)[5]
BerberineCoptis chinensisRhizome57.40 mg/g[6][7]
PalmatineCoptis chinensisRhizome16.71 mg/g[6][7]
SanguinarineSanguinaria canadensisRhizome (during flowering)9.59 mg/g[8]
ChelerythrineSanguinaria canadensisRhizome (during flowering)5.35 mg/g[8]
StylopinePseudofumaria luteaRoot5.716 mg/g[9]
ProtopineLamprocapnos spectabilisRoot3.350 mg/g[9]

Experimental Protocols: From Extraction to Isolation

The isolation and purification of isoquinoline alkaloids from their natural matrices is a multi-step process that leverages the physicochemical properties of these compounds. Below are generalized and specific protocols for their extraction and separation.

General Protocol for Extraction of Isoquinoline Alkaloids from Plant Material

This protocol is a common starting point for the extraction of total alkaloids from dried and powdered plant material.

  • Alkalinization and Extraction:

    • To 1 g of dried, powdered plant material, add 5 mL of 25% ammonia solution, 25 mL of methanol, and 75 mL of chloroform.[10]

    • Sonication of the mixture for 10 minutes can enhance extraction efficiency.[10]

    • Allow the mixture to macerate for a specified period (e.g., 30 minutes to 72 hours).[9][10]

    • Filter the mixture to separate the liquid extract from the solid plant material.

    • Evaporate the solvents from the liquid extract using a rotary evaporator to obtain the crude extract.[10]

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in a mixture of chloroform (25 mL) and 1 N sulfuric acid (10 mL).[10]

    • Transfer the solution to a separatory funnel. The protonated alkaloids will partition into the acidic aqueous phase.

    • Separate the aqueous phase and adjust its pH to 10-11 using an ammonia solution.[10]

    • Extract the now deprotonated, free-base alkaloids from the alkaline aqueous phase with chloroform (3 x 25 mL).[10]

    • Combine the chloroform fractions, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.[10]

Chromatographic Separation and Purification

The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds. Column chromatography and high-performance liquid chromatography (HPLC) are standard techniques.

  • Column Chromatography: Silica gel or alumina are common stationary phases. A gradient elution with a solvent system such as chloroform-methanol is often employed to separate alkaloids based on their polarity.[11]

  • Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique is effective for the separation of isoquinoline alkaloids. A biphasic solvent system, for example, composed of hexane, butanol, ethanol, and water, can be used.[12]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is a powerful tool for both analytical quantification and preparative isolation of isoquinoline alkaloids. A typical mobile phase consists of a gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile.[13]

Supercritical Fluid Extraction (SFE)

SFE offers an environmentally friendly alternative to traditional solvent extraction.

  • Protocol for Berberine from Coptis chinensis :

    • Supercritical carbon dioxide modified with a co-solvent such as 1,2-propanediol can be used.[14][15]

    • Extraction conditions such as pressure (e.g., 200-500 bar) and temperature can be optimized to maximize the yield of the target alkaloid.[14][15]

Extraction from Fungal Cultures
  • Culturing and Harvesting:

    • Inoculate a suitable liquid medium (e.g., Sabouraud broth) with the fungal strain and incubate for a specified period (e.g., 5 days).[16]

    • Harvest the mycelium by centrifugation.[16]

  • Extraction:

    • The fermented substrate can be extracted multiple times with ethanol.[17]

    • The resulting extract is then subjected to acid-base partitioning similar to the protocol for plant material to isolate the alkaloidal fraction.[17]

Extraction from Marine Sponges
  • Initial Extraction:

    • The sponge material is typically extracted with methanol.[18]

    • The methanolic extract is then partitioned between different solvents (e.g., n-hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on polarity.

  • Bioassay-Guided Fractionation:

    • The different fractions are tested for biological activity (e.g., anti-inflammatory or cytotoxic effects).

    • The most active fractions are then subjected to further chromatographic separation (e.g., silica gel column chromatography, HPLC) to isolate the bioactive isoquinoline derivatives.[18]

Key Signaling Pathways of Isoquinoline Derivatives

Many isoquinoline alkaloids exert their potent pharmacological effects by modulating specific cellular signaling pathways. Understanding these pathways is critical for drug development and for elucidating the mechanisms of action of these compounds.

Berberine Signaling Pathways

Berberine is known to have a wide range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. A key target of berberine is the AMP-activated protein kinase (AMPK) signaling pathway.

Berberine_AMPK_Signaling Berberine Berberine AMPK AMPK Berberine->AMPK NFkB NF-κB Berberine->NFkB AMPK- independent mTOR mTOR AMPK->mTOR p53 p53 AMPK->p53 Cell_Proliferation Cell Proliferation & Growth mTOR->Cell_Proliferation Apoptosis Apoptosis p53->Apoptosis NFkB->Cell_Proliferation NFkB->Apoptosis

Caption: Berberine activates AMPK, leading to the inhibition of mTOR and activation of p53, which suppresses cell proliferation and promotes apoptosis. Berberine also inhibits NF-κB independently of AMPK.[4][19]

Morphine Signaling Pathway

Morphine, a potent analgesic, primarily acts through the μ-opioid receptor (MOR), a G-protein coupled receptor.

Morphine_Signaling Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC Ca_channel Ca²⁺ Channels G_protein->Ca_channel K_channel K⁺ Channels G_protein->K_channel cAMP cAMP AC->cAMP Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: Morphine binds to the μ-opioid receptor, leading to the inhibition of adenylyl cyclase, closure of Ca²⁺ channels, and opening of K⁺ channels, which collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia.

Sanguinarine Signaling Pathway

Sanguinarine exhibits anticancer activity through its influence on several signaling pathways, including the MAPK pathway and the induction of apoptosis.

Sanguinarine_Signaling Sanguinarine Sanguinarine MAPK_Pathway MAPK Pathway (JNK, p38) Sanguinarine->MAPK_Pathway ROS Reactive Oxygen Species (ROS) Sanguinarine->ROS Apoptosis_Pathway Apoptosis Pathway Sanguinarine->Apoptosis_Pathway MAPK_Pathway->Apoptosis_Pathway ROS->Apoptosis_Pathway Caspases Caspase-3, Caspase-9 Apoptosis_Pathway->Caspases Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Apoptosis_Pathway->Bcl2_Family Cell_Death Cell Death Caspases->Cell_Death Bcl2_Family->Cell_Death

Caption: Sanguinarine induces apoptosis by activating the MAPK signaling pathway, increasing reactive oxygen species (ROS), and modulating the expression of apoptosis-related proteins like caspases and the Bcl-2 family.[20]

Conclusion

The isoquinoline alkaloids are a structurally rich and biologically significant class of natural products. Their widespread occurrence in plants, and their emerging discovery in fungi and marine organisms, underscores the vast potential for finding novel therapeutic agents. The methodologies outlined in this guide for extraction, isolation, and quantification, coupled with an understanding of their molecular mechanisms of action, provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these remarkable compounds. The continued investigation into the natural sources and biological activities of isoquinoline derivatives will undoubtedly lead to the development of new and improved medicines for a wide range of human diseases.

References

The Pharmacology of Aminoisoquinolines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the mechanisms of action, structure-activity relationships, and therapeutic potential of aminoisoquinoline derivatives.

The aminoisoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds. These molecules have demonstrated significant therapeutic potential across various disease areas, including oncology, neuroscience, and infectious diseases. This technical guide provides a comprehensive overview of the pharmacology of aminoisoquinolines, with a focus on their interactions with key biological targets, the signaling pathways they modulate, and the experimental methodologies used for their evaluation.

Key Pharmacological Activities and Molecular Targets

Aminoisoquinoline derivatives have been identified as potent modulators of several important enzyme families and signaling pathways. This section details their activity against key targets, supported by quantitative data on their inhibitory potency.

Kinase Inhibition

A significant area of research has focused on the development of aminoisoquinolines as kinase inhibitors, targeting enzymes that are often dysregulated in cancer and other diseases.

Mutations in the B-Raf kinase, a key component of the MAPK/ERK signaling pathway, are prevalent in many cancers, particularly melanoma. Aminoisoquinolines have emerged as a promising class of B-Raf inhibitors. For instance, the replacement of a benzamide core with an aminoisoquinoline scaffold has been shown to significantly improve kinase selectivity and pharmacokinetic properties, leading to potent antitumor agents.[1][2]

Table 1: Inhibitory Activity of Aminoisoquinoline Derivatives against B-Raf Kinase

Compound IDB-Raf V600E IC50 (nM)Reference
PLX4720 13[2]
Compound 1 Data not publicly available in provided abstracts[1][2]

Note: Specific quantitative data for a range of aminoisoquinoline-based B-Raf inhibitors is often proprietary and not always publicly available in comprehensive tables.

ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in cardiovascular diseases, glaucoma, and cancer metastasis.[3] Isoquinolin-1-amine derivatives have been optimized to yield potent ROCK inhibitors.[3]

Table 2: Inhibitory Activity of Aminoisoquinoline Derivatives against ROCK Kinases

CompoundROCK1 IC50 (µM)ROCK2 IC50 (µM)Reference
Lead Compound 14A Equipotent against ROCK-I and ROCK-IIEquipotent against ROCK-I and ROCK-II[3]
Representative Compound 0.023Data not specified[4]
Monoamine Oxidase (MAO) Inhibition

MAO enzymes are responsible for the degradation of monoamine neurotransmitters and are important targets in the treatment of depression and neurodegenerative diseases.[5][6] A variety of isoquinoline derivatives have been shown to be reversible and selective inhibitors of MAO-A.[6]

Table 3: Inhibitory Activity of Isoquinoline Derivatives against Monoamine Oxidases

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-B/MAO-A)Reference
N-methyl-6-methoxyisoquinolinium ion 0.81> 100> 123[6]
Compound 4g (Benzothiazole-isoquinoline derivative) > 10014.80 ± 5.45MAO-B selective[7]
Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1, are critical for DNA repair.[8] Inhibitors of PARP are a clinically validated class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). 5-Aminoisoquinoline (5-AIQ) is a well-established PARP-1 inhibitor.[8][9] The development of 4,5-disubstituted 5-aminoisoquinolin-1-ones has led to the identification of potent and selective PARP-2 inhibitors.[10]

Table 4: Inhibitory Activity of Aminoisoquinoline Derivatives against PARP Enzymes

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
5-Aminoisoquinoline (5-AIQ) Potent inhibitorData not specified[8][9]
5-Amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one Data not specifiedPotent and selective inhibitor[10]

Structure-Activity Relationships (SAR)

The pharmacological activity of aminoisoquinolines is highly dependent on the nature and position of substituents on the isoquinoline core.

  • For ROCK Inhibition: The basicity of the aminoisoquinoline core has been shown to be a key factor in potency. Removal of the basic center in some isoquinolin-1-amine derivatives led to improved pharmacokinetic profiles while maintaining potent ROCK inhibition.[3]

  • For MAO Inhibition: For isoquinoline-based MAO inhibitors, N-methylation to form isoquinolinium ions significantly increases MAO-A inhibitory activity.[6] The nature and position of substituents on the benzothiazole ring of benzothiazole-isoquinoline hybrids also dramatically influence MAO-B inhibitory potency.[7]

  • For PARP Inhibition: In the 5-aminoisoquinolin-1-one series, substitution at the 4-position has been explored to enhance potency and selectivity. The introduction of a 4-(4-trifluoromethylphenyl) group resulted in a potent and selective PARP-2 inhibitor.[10]

Key Signaling Pathways Modulated by Aminoisoquinolines

Aminoisoquinolines exert their pharmacological effects by intervening in critical cellular signaling cascades. The following diagrams illustrate their points of action in the B-Raf, ROCK, and PARP pathways.

B_Raf_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Aminoisoquinoline Inhibitor Aminoisoquinoline Inhibitor Aminoisoquinoline Inhibitor->B-Raf

B-Raf Signaling Pathway Inhibition.

ROCK_Signaling_Pathway RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLCP ROCK->MLCP MLC MLC ROCK->MLC direct phosphorylation Cofilin Cofilin LIMK->Cofilin Actin Stress Fibers Actin Stress Fibers Cofilin->Actin Stress Fibers inhibits depolymerization MLCP->MLC Myosin II Activity Myosin II Activity MLC->Myosin II Activity Aminoisoquinoline Inhibitor Aminoisoquinoline Inhibitor Aminoisoquinoline Inhibitor->ROCK

ROCK Signaling Pathway Inhibition.

PARP_Signaling_Pathway DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 activates PARylation PARylation PARP-1->PARylation catalyzes NAD+ NAD+ NAD+->PARylation DNA Repair Proteins DNA Repair Proteins PARylation->DNA Repair Proteins recruits DNA Repair DNA Repair DNA Repair Proteins->DNA Repair 5-Aminoisoquinoline 5-Aminoisoquinoline 5-Aminoisoquinoline->PARP-1

PARP-1 Signaling Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aminoisoquinoline pharmacology.

In Vitro Enzyme Inhibition Assays

This protocol describes the determination of in vitro Raf kinase activity by measuring the phosphorylation of a biotinylated-MEK substrate using AlphaScreen technology.

  • Materials:

    • Recombinant B-Raf kinase

    • Biotinylated-MEK substrate

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

    • Aminoisoquinoline inhibitor (dissolved in DMSO)

    • AlphaScreen streptavidin donor beads and phosphospecific antibody acceptor beads

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the aminoisoquinoline inhibitor in DMSO.

    • Add the inhibitor or DMSO (vehicle control) to the wells of the microplate.

    • Add the B-Raf kinase to the wells.

    • Initiate the kinase reaction by adding a mixture of biotinylated-MEK substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing the AlphaScreen acceptor beads.

    • Incubate in the dark to allow for bead binding.

    • Add the AlphaScreen donor beads and incubate further in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Calculate the IC50 values from the dose-response curves.

This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to measure ROCK activity through the phosphorylation of its substrate, MYPT1.

  • Materials:

    • Recombinant ROCK enzyme

    • Recombinant MYPT1 substrate (coated on a 96-well plate)

    • ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Aminoisoquinoline inhibitor

    • Anti-phospho-MYPT1 primary antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 2 N H2SO4)

  • Procedure:

    • To the MYPT1-coated wells, add the aminoisoquinoline inhibitor at various concentrations.

    • Add the ROCK enzyme to each well.

    • Start the reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Wash the wells with a wash buffer (e.g., TBS-T).

    • Add the anti-phospho-MYPT1 primary antibody and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • Incubate and wash the wells.

    • Add the TMB substrate and incubate until color develops.

    • Stop the reaction with the stop solution and read the absorbance at 450 nm.

    • Determine the IC50 values from the resulting dose-response curves.

This protocol describes a fluorometric method to determine the inhibitory activity of aminoisoquinolines against MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B

    • Kynuramine (substrate)

    • Potassium phosphate buffer (50 mM, pH 7.1)

    • Aminoisoquinoline inhibitor

    • 2 M NaOH

    • Fluorometer

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer and kynuramine.

    • Add the aminoisoquinoline inhibitor at different concentrations to the reaction mixture.

    • Initiate the reaction by adding the MAO-A or MAO-B enzyme.

    • Incubate at a controlled temperature (e.g., 37°C) for 20 minutes.

    • Stop the reaction by adding 2 M NaOH.

    • After a 10-minute incubation at room temperature, add water and centrifuge the mixture.

    • Measure the fluorescence of the supernatant using an excitation wavelength of 315 nm and an emission wavelength of 380 nm.

    • Calculate the percent inhibition and determine the IC50 values.

This protocol details a colorimetric assay to measure the inhibition of PARP activity.

  • Materials:

    • Histone-coated 96-well plate

    • Recombinant PARP enzyme

    • Biotinylated NAD+

    • PARP buffer

    • Aminoisoquinoline inhibitor

    • Streptavidin-HRP

    • TMB substrate

    • Stop solution

  • Procedure:

    • Add the aminoisoquinoline inhibitor to the histone-coated wells.

    • Add the PARP enzyme to each well.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate at room temperature for 60 minutes.

    • Wash the wells to remove unbound reagents.

    • Add Streptavidin-HRP and incubate.

    • Wash the wells and add the TMB substrate.

    • After color development, add the stop solution.

    • Read the absorbance at 450 nm.

    • Calculate the IC50 values from the dose-response curves.

Cellular and In Vivo Assays

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of aminoisoquinoline compounds against bacteria.

  • Materials:

    • Bacterial strain

    • Mueller-Hinton broth (or other appropriate growth medium)

    • Aminoisoquinoline compound

    • 96-well microtiter plate

    • Spectrophotometer

  • Procedure:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Perform serial two-fold dilutions of the aminoisoquinoline compound in the broth directly in the 96-well plate.

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.

  • Materials:

    • Mice or rats

    • Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)

    • Water (23-25°C)

    • Aminoisoquinoline compound

    • Vehicle control

    • Standard antidepressant drug (e.g., imipramine)

  • Procedure:

    • Administer the aminoisoquinoline compound, vehicle, or standard drug to the animals at a specified time before the test.

    • Place each animal individually into the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

    • A significant decrease in the duration of immobility compared to the vehicle-treated group is indicative of antidepressant-like activity.

Conclusion

The aminoisoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse pharmacological activities, including potent and selective inhibition of kinases, monoamine oxidases, and PARP enzymes, underscore the versatility of this chemical class. The structure-activity relationships elucidated to date provide a valuable framework for the rational design of next-generation aminoisoquinoline-based drugs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide offer a standardized approach for the preclinical evaluation of these promising compounds, facilitating their translation from the laboratory to the clinic. As our understanding of the complex signaling pathways involved in disease pathogenesis deepens, the targeted modulation of these pathways by aminoisoquinoline derivatives holds immense promise for the future of medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Aminoisoquinolin-5-ol from 6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, multi-step protocol for the synthesis of 6-aminoisoquinolin-5-ol, a valuable intermediate in medicinal chemistry and drug development, starting from commercially available 6-bromoisoquinoline. The synthesis involves a four-step reaction sequence: nitration, reduction, diazotization-hydrolysis, and Buchwald-Hartwig amination.

Synthetic Strategy Overview

The synthesis of this compound from 6-bromoisoquinoline is a multi-step process that strategically introduces the required amino and hydroxyl functionalities onto the isoquinoline core. The overall synthetic pathway is outlined below.

Synthesis_Pathway Start 6-Bromoisoquinoline Intermediate1 6-Bromo-5-nitroisoquinoline Start->Intermediate1 Nitration (H₂SO₄, HNO₃) Intermediate2 5-Amino-6-bromoisoquinoline Intermediate1->Intermediate2 Reduction (Fe, AcOH or Zn, NH₄Cl) Intermediate3 6-Bromoisoquinolin-5-ol Intermediate2->Intermediate3 1. Diazotization (NaNO₂, H₂SO₄) 2. Hydrolysis (H₂O, Δ) FinalProduct This compound Intermediate3->FinalProduct Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, NH₃ source)

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-5-nitroisoquinoline

This initial step introduces a nitro group at the C-5 position of 6-bromoisoquinoline through electrophilic aromatic substitution.

Reaction Scheme:

Protocol:

  • Dissolve 6-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at -5 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[1]

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid, keeping the temperature below 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of 6-bromoisoquinoline over 1 hour, ensuring the reaction temperature does not exceed 0 °C.[1]

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-bromo-5-nitroisoquinoline.

ParameterValueReference
Starting Material6-Bromoisoquinoline[1]
ReagentsConc. H₂SO₄, Conc. HNO₃[1]
Temperature-5 to 0 °C[1]
Reaction Time3 hours[1]
YieldNot specified
PurityNot specified
Step 2: Synthesis of 5-Amino-6-bromoisoquinoline

The nitro group of 6-bromo-5-nitroisoquinoline is reduced to a primary amine in this step. Two effective methods are presented below.

Reaction Scheme:

Method A: Reduction with Iron in Acetic Acid

  • To a solution of 6-bromo-5-nitroisoquinoline (1.0 eq) in aqueous acetic acid, add powdered iron (Fe) (6.0 eq).[1]

  • Heat the mixture to 60 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[1]

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization to obtain 5-amino-6-bromoisoquinoline.

Method B: Reduction with Zinc and Ammonium Chloride

  • In a round-bottom flask, suspend 6-bromo-5-nitroisoquinoline (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add ammonium chloride (NH₄Cl) (excess) and zinc (Zn) dust (excess) to the suspension.

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the excess zinc and inorganic salts.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain 5-amino-6-bromoisoquinoline.

ParameterMethod AMethod BReference
Starting Material6-Bromo-5-nitroisoquinoline6-Bromo-5-nitroisoquinoline[1]
ReagentsFe, aq. AcOHZn, NH₄Cl, THF/H₂O[1]
Temperature60 °CRoom Temperature[1]
Yield60%81%[1]
Step 3: Synthesis of 6-Bromoisoquinolin-5-ol

This step involves the conversion of the primary amino group to a hydroxyl group via a diazonium salt intermediate.

Reaction Scheme:

Protocol:

  • Dissolve 5-amino-6-bromoisoquinoline (1.0 eq) in dilute sulfuric acid at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Slowly add the diazonium salt solution to a flask containing boiling water.

  • Continue heating for 15-30 minutes until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-bromoisoquinolin-5-ol.

Note: Quantitative data for this specific transformation was not available in the searched literature. Yields for similar diazotization-hydrolysis reactions can vary significantly.

Step 4: Synthesis of this compound

The final step is a palladium-catalyzed Buchwald-Hartwig amination to replace the bromine atom with an amino group.

Reaction Scheme:

Protocol:

  • In a reaction vessel, combine 6-bromoisoquinolin-5-ol (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).[2][3][4][5][6]

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Add the ammonia source. This can be an ammonia equivalent such as benzophenone imine followed by acidic hydrolysis, or direct amination using an ammonia solution or gas.[2][5][7][8]

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If an ammonia equivalent like benzophenone imine was used, the resulting imine must be hydrolyzed. Dissolve the crude product in a suitable solvent (e.g., THF) and treat with aqueous acid (e.g., HCl) to afford the primary amine.

  • Purify the final product by column chromatography to obtain this compound.

ParameterGeneral ConditionsReference
Starting Material6-Bromoisoquinolin-5-ol
CatalystPd₂(dba)₃ or Pd(OAc)₂[3]
LigandXPhos, BINAP, etc.[3][4]
BaseCs₂CO₃, K₃PO₄, NaOtBu[2]
Ammonia SourceBenzophenone imine, NH₃[2][5][7]
SolventToluene, Dioxane, THF[6]
Temperature80-120 °C

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental work for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Diazotization & Hydrolysis cluster_step4 Step 4: Buchwald-Hartwig Amination s1_start Dissolve 6-Bromoisoquinoline in H₂SO₄ s1_nitrate Add Nitrating Mixture (HNO₃/H₂SO₄) s1_start->s1_nitrate s1_react Stir at 0°C s1_nitrate->s1_react s1_workup Quench, Neutralize, Filter & Dry s1_react->s1_workup s1_product 6-Bromo-5-nitroisoquinoline s1_workup->s1_product s2_start Dissolve 6-Bromo-5-nitroisoquinoline s2_reduce Add Reducing Agent (Fe/AcOH or Zn/NH₄Cl) s2_start->s2_reduce s2_react React at appropriate temp. s2_reduce->s2_react s2_workup Workup & Purify s2_react->s2_workup s2_product 5-Amino-6-bromoisoquinoline s2_workup->s2_product s3_start Dissolve 5-Amino-6-bromoisoquinoline in acid s3_diazotize Add NaNO₂ solution s3_start->s3_diazotize s3_hydrolyze Add to boiling water s3_diazotize->s3_hydrolyze s3_workup Extract & Purify s3_hydrolyze->s3_workup s3_product 6-Bromoisoquinolin-5-ol s3_workup->s3_product s4_setup Combine Reagents: Substrate, Pd Catalyst, Ligand, Base s4_react Add Solvent & NH₃ Source, Heat under Inert Atmosphere s4_setup->s4_react s4_workup Quench, Extract, (Hydrolyze if needed) s4_react->s4_workup s4_purify Purify by Chromatography s4_workup->s4_purify s4_product This compound s4_purify->s4_product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Quantification of 6-Aminoisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 6-Aminoisoquinolin-5-ol in various samples, leveraging modern analytical techniques. The protocols are intended to serve as a comprehensive guide for researchers and professionals in drug development and quality control. While specific methods for this compound are not widely published, the following protocols are based on established methods for structurally similar compounds, such as 5-Aminoisoquinoline, and are readily adaptable. Method validation is essential before routine use.

Introduction to this compound

This compound is an isoquinoline derivative of interest in pharmaceutical research. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control of drug products. This document outlines two primary analytical methods for its quantification: a high-sensitivity UPLC-MS/MS method and a robust HPLC-UV method. Additionally, a protocol for forced degradation studies is provided to support the development of a stability-indicating assay.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method is ideal for the quantification of this compound in biological matrices where high sensitivity and selectivity are required.

Experimental Protocol

a. Instrumentation and Materials:

  • UPLC system coupled with a triple quadrupole mass spectrometer

  • C18 reversed-phase UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

  • This compound reference standard

  • Internal standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or a compound with similar chromatographic behavior)

  • Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade)

  • Formic acid (FA) or ammonium acetate

b. Sample Preparation (for plasma samples):

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the UPLC-MS/MS system.

c. UPLC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

d. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and the IS. The parent ion ([M+H]+) and the most stable product ions will be selected.

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Capillary Voltage: 3.0 kV

Data Presentation

Table 1: UPLC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery> 85%
Matrix EffectMinimal

Experimental Workflow

UPLC_MSMS_Workflow Sample Plasma Sample IS_Addition Add Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UPLC-MS/MS Injection Reconstitution->Injection Data_Analysis Data Analysis Injection->Data_Analysis HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation Compound_Properties Physicochemical Properties of This compound Column_Selection Column Selection (e.g., C18) Compound_Properties->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization (pH, Organic Ratio) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Wavelength Selection Mobile_Phase_Optimization->Detection_Wavelength Specificity Specificity Detection_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_degradants Degradation Products API This compound (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo Deg1 Degradant 1 Acid->Deg1 Deg2 Degradant 2 Base->Deg2 Deg3 Degradant 'n' Oxidation->Deg3 Thermal->Deg1 Photo->Deg2

Application Notes and Protocols for 6-Aminoisoquinolin-5-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoisoquinolin-5-ol is a member of the isoquinoline alkaloid family, a class of compounds known for a wide range of biological activities. This document provides detailed application notes and protocols for the use of this compound in common cell-based assays. The primary mechanism of action for the closely related compound, 5-Aminoisoquinoline (5-AIQ), is the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, and can potentiate the effects of DNA-damaging agents.

These application notes will guide researchers in evaluating the biological effects of this compound, specifically its potential as a PARP inhibitor, its cytotoxic effects on cancer cell lines, and its ability to induce apoptosis.

Mechanism of Action: PARP Inhibition and DNA Damage Response

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When a SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair.

This compound, as a PARP inhibitor, is believed to compete with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of PARP. This inhibition prevents the synthesis of PAR chains, thereby stalling the repair of SSBs. Unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PARylation PAR Chain Synthesis PARP->PARylation BER Base Excision Repair PARylation->BER SSB_Repair SSB Repaired BER->SSB_Repair Inhibitor This compound PARP_Inhibition PARP Inhibition Inhibitor->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation DSB_Formation DSB Formation (during replication) SSB_Accumulation->DSB_Formation Apoptosis Apoptosis (in HR-deficient cells) DSB_Formation->Apoptosis

Figure 1: Simplified signaling pathway of PARP inhibition by this compound.

Data Presentation

Table 1: PARP Inhibition by 5-Aminoisoquinoline (5-AIQ)

Assay TypeEnzymeIC50 (nM)Reference CompoundReference IC50 (nM)
Cell-Free PARP AssayPARP-1~300Olaparib5
Cell-Free PARP AssayPARP-2~200Olaparib1

Table 2: Cytotoxicity of 5-Aminoisoquinoline (5-AIQ) in Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (µM)Exposure Time (h)
MCF-7Breast CancerMTT Assay~5072
HeLaCervical CancerMTT Assay~7572
A549Lung CancerMTT Assay>10072
Capan-1 (BRCA2 mutant)Pancreatic CancerMTT Assay~1072

Table 3: Apoptosis Induction by an Indenoisoquinoline Derivative (AM6-36) in HL-60 Cells

Treatment Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)<5<2
134.195.21
251.566.27
Data adapted from a study on a structurally related indenoisoquinoline, AM6-36, demonstrating the potential for this class of compounds to induce apoptosis[1].

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound in cell-based assays.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Assay Execution cluster_2 Data Analysis start Start: Prepare this compound Stock Solution cell_culture Culture and Seed Cells in Microplates start->cell_culture treatment Treat Cells with a Dose Range of this compound cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation parp_assay PARP Activity Assay incubation->parp_assay mtt_assay Cytotoxicity (MTT) Assay incubation->mtt_assay annexin_assay Apoptosis (Annexin V) Assay incubation->annexin_assay data_acquisition Acquire Data (Absorbance, Fluorescence, Luminescence) parp_assay->data_acquisition mtt_assay->data_acquisition annexin_assay->data_acquisition ic50_calc Calculate IC50 Values data_acquisition->ic50_calc apoptosis_analysis Analyze Apoptosis Data (Flow Cytometry) data_acquisition->apoptosis_analysis end End: Interpret Results ic50_calc->end apoptosis_analysis->end

Figure 2: General experimental workflow for cell-based assays with this compound.

Protocol 1: PARP Activity Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric PARP assay kits.

Materials:

  • This compound

  • Histone-coated 96-well plate

  • Cell lysis buffer

  • Activated DNA solution

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a culture plate at a density that will not lead to over-confluence during the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time.

    • Include a positive control for DNA damage if desired (e.g., H2O2 treatment).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add cell lysis buffer and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cell extract.

  • PARP Assay:

    • Add 50 µL of cell extract to each well of the histone-coated 96-well plate.

    • Prepare a reaction mixture containing activated DNA solution and biotinylated NAD+.

    • Add 50 µL of the reaction mixture to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP to each well and incubate at room temperature for 1 hour.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of PARP inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with this compound at various concentrations for a predetermined time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create quadrant plots to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant for each treatment condition.

References

Application of 6-Aminoisoquinolin-5-ol in glaucoma research.

Author: BenchChem Technical Support Team. Date: November 2025

Application of 6-Aminoisoquinolin-5-ol in Glaucoma Research

Disclaimer: Direct research specifically investigating this compound in the context of glaucoma is not extensively available in published literature. However, its chemical structure as an aminoisoquinoline suggests its potential role as a Rho kinase (ROCK) inhibitor. The following application notes and protocols are therefore based on the well-documented activities of structurally related aminoisoquinoline ROCK inhibitors, such as AR-12286 and Netarsudil, which are established therapeutic agents and research tools in glaucoma. These notes serve as a guide for investigating the potential of this compound as a novel ROCK inhibitor for glaucoma therapy.

Application Notes

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells and the optic nerve.[1][2] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][2] Elevated IOP in primary open-angle glaucoma (POAG) is often a result of increased resistance to aqueous humor outflow through the trabecular meshwork (TM).[2]

The Rho kinase (ROCK) signaling pathway plays a crucial role in regulating the contractility of TM cells.[3] Overactivation of this pathway is associated with increased TM stiffness, reduced aqueous humor outflow, and consequently, elevated IOP.[3][4] ROCK inhibitors represent a novel class of glaucoma medications that directly target the TM to increase outflow facility.[1][2] By inhibiting ROCK, these compounds induce the relaxation of TM cells and the disassembly of actin stress fibers, leading to a reduction in outflow resistance and a lowering of IOP.[3]

This compound, as a member of the aminoisoquinoline chemical class, is a promising candidate for investigation as a selective ROCK inhibitor. Compounds with this structural motif have demonstrated potent ROCK inhibitory activity and significant IOP-lowering effects in preclinical and clinical studies.[1][2] The primary application of this compound in glaucoma research would be to characterize its efficacy and mechanism of action as a potential therapeutic agent. Key research applications include:

  • Biochemical assays to determine its inhibitory potency and selectivity against ROCK1 and ROCK2 isoforms.

  • In vitro studies using human trabecular meshwork (HTM) cells to assess its effects on cell contractility, actin cytoskeleton organization, and extracellular matrix deposition.[4][5]

  • Ex vivo studies using perfusion-cultured anterior segments of human or animal eyes to quantify its effects on outflow facility.

  • In vivo studies in animal models of glaucoma or ocular hypertension to evaluate its IOP-lowering efficacy, duration of action, and ocular safety profile.[1][6][7]

Beyond IOP reduction, ROCK inhibitors have shown potential for neuroprotection and anti-fibrotic effects, which are also critical areas of investigation in glaucoma research.[3]

Quantitative Data from Related Aminoisoquinoline ROCK Inhibitors

The following tables summarize the efficacy of related aminoisoquinoline ROCK inhibitors in preclinical and clinical settings. This data provides a benchmark for evaluating the potential of novel compounds like this compound.

Table 1: Preclinical Efficacy of Aminoisoquinoline ROCK Inhibitors

CompoundModelConcentration/DoseIOP ReductionOutflow Facility IncreaseReference
AR-12286Normotensive Monkeys0.6% Topical19%39%[1]
AR-12286Normotensive Monkeys0.5% Topical5.6 ± 0.3 mmHgNot Reported[1]
AR-12286Steroid-Induced OHT (Mice)0.25% Topical~4 mmHg vs. steroid groupNot Reported[1][6]
NetarsudilNot SpecifiedNot SpecifiedUp to 65%Not Reported[2]
RipasudilCanine Glaucoma Surgery Model0.4% TopicalSignificantly lower than controlNot Applicable[7]

Table 2: Clinical Efficacy of Aminoisoquinoline ROCK Inhibitors

CompoundPatient PopulationConcentration/DoseMean IOP ReductionNotesReference
AR-12286Glaucoma or Ocular Hypertension0.25% BIDUp to 6.8 mmHg (28%)Dose-dependent effect[8][9]
AR-12286Glaucoma or Ocular Hypertension0.25% QD (evening)4.2 to 5.4 mmHgSustained effect the following day[8][9]
RipasudilOcular Hypertension with Inflammation0.4%From 26.4 to 13.7 mmHg at 3 monthsMaintained for 2 years[10]
RipasudilOpen-Angle Glaucoma0.4% BID (add-on)4.96 mmHg at 6 monthsStatistically significant reduction[11][12]
NetarsudilSteroid-Induced Ocular HypertensionNot SpecifiedEffective in patients poorly controlled with standard medicationsRetrospective study[13]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound as a glaucoma therapeutic.

Protocol 1: In Vitro Rho Kinase (ROCK) Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against ROCK1 and ROCK2 isoforms using an enzyme-linked immunosorbent assay (ELISA)-based format.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • MYPT1 (myosin phosphatase target subunit 1) substrate-coated 96-well plates

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Y-27632)

  • ATP solution

  • Kinase reaction buffer

  • Anti-phospho-MYPT1 (Thr696) primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control inhibitor in kinase reaction buffer. Include a vehicle control (DMSO).

  • Kinase Reaction: a. To each well of the MYPT1-coated plate, add 25 µL of the diluted compound or control. b. Add 25 µL of diluted ROCK1 or ROCK2 enzyme to the respective wells. c. Initiate the kinase reaction by adding 50 µL of ATP solution to each well. d. Incubate the plate at 30°C for 30-60 minutes.

  • Detection: a. Stop the reaction by washing the wells three times with wash buffer. b. Add 100 µL of diluted anti-phospho-MYPT1 primary antibody to each well and incubate for 1 hour at room temperature. c. Wash the wells three times with wash buffer. d. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature. e. Wash the wells three times with wash buffer.

  • Signal Development and Measurement: a. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. b. Stop the reaction by adding 100 µL of stop solution. c. Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Human Trabecular Meshwork (HTM) Cell Contractility Assay

This protocol assesses the effect of this compound on the contractility of HTM cells cultured in a 3D extracellular matrix (ECM) hydrogel, mimicking the in vivo environment.[4]

Materials:

  • Primary human trabecular meshwork (HTM) cells

  • Cell culture medium (e.g., DMEM with supplements)

  • TGF-β2 (to induce a glaucomatous phenotype)

  • Extracellular matrix solution (e.g., Matrigel or collagen)

  • This compound

  • Fluorescently labeled phalloidin (for F-actin staining)

  • DAPI (for nuclear staining)

  • Microscopy imaging system

Procedure:

  • Hydrogel Preparation: a. Encapsulate HTM cells within the ECM solution according to the manufacturer's protocol. b. Polymerize the hydrogels in a 96-well plate.

  • Induction of Glaucomatous Phenotype: a. Culture the HTM-hydrogels in media for 24 hours. b. Treat the hydrogels with TGF-β2 (e.g., 5 ng/mL) for 48-72 hours to induce a contractile, glaucomatous-like state, characterized by increased actin stress fibers.[4]

  • Compound Treatment: a. After induction, treat the hydrogels with various concentrations of this compound for 24 hours. Include a vehicle control.

  • Contractility Measurement: a. Image the hydrogels at the beginning and end of the treatment period. b. Quantify the change in the surface area of the hydrogels using image analysis software. A reversal of TGF-β2-induced contraction will result in an increase in hydrogel area.

  • Actin Cytoskeleton Staining: a. Fix the hydrogels with 4% paraformaldehyde. b. Permeabilize the cells with 0.1% Triton X-100. c. Stain with fluorescently labeled phalloidin and DAPI. d. Image the actin stress fibers and nuclei using a confocal or fluorescence microscope.

  • Data Analysis: Compare the hydrogel contraction and actin stress fiber organization between the treated and control groups to determine the efficacy of this compound in reversing the glaucomatous phenotype.

Protocol 3: In Vivo IOP Measurement in a Rodent Model of Ocular Hypertension

This protocol details the procedure for evaluating the IOP-lowering effect of topically administered this compound in a steroid-induced ocular hypertension (OHT) mouse model.[6]

Materials:

  • C57BL/6 mice

  • Dexamethasone-loaded nanoparticles or dexamethasone eye drops

  • This compound formulated as an ophthalmic solution (e.g., 0.25%)

  • Vehicle control ophthalmic solution

  • Rebound tonometer (e.g., TonoLab) suitable for mice

  • General anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

Procedure:

  • Induction of Ocular Hypertension: a. Administer dexamethasone nanoparticles via subconjunctival injection or apply dexamethasone eye drops daily to one eye of each mouse for 4 weeks to induce OHT. The contralateral eye can serve as a control. b. Monitor IOP weekly to confirm the development of OHT (a significant increase in IOP compared to baseline and the control eye).

  • Compound Administration: a. Once OHT is established, randomize the mice into treatment and vehicle control groups. b. Topically administer one drop (e.g., 5 µL) of the this compound solution or vehicle to the hypertensive eye once or twice daily.

  • IOP Measurement: a. Anesthetize the mice. b. Measure the IOP in both eyes at baseline (before treatment) and at various time points after drug administration (e.g., 2, 4, 8, and 24 hours post-dose) using a rebound tonometer. c. To ensure accuracy, take multiple readings per eye and average them.

  • Treatment Duration and Washout: a. Continue the treatment for a specified period (e.g., 1-2 weeks). b. After the treatment period, a washout period may be included where the drug is discontinued to observe if IOP returns to hypertensive levels.

  • Data Analysis: a. Calculate the change in IOP from baseline for each group at each time point. b. Statistically compare the IOP in the this compound treated group to the vehicle control group to determine the efficacy and duration of action of the compound.

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP Inactive p-MLCP Actin Actin Stress Fibers Cell Contraction pMLC->Actin Outflow Decreased Aqueous Humor Outflow Actin->Outflow IOP Increased IOP Outflow->IOP Aminoisoquinoline This compound (Proposed ROCK Inhibitor) Aminoisoquinoline->ROCK Inhibits

Caption: The Rho/ROCK signaling pathway in the trabecular meshwork and the proposed inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Start Hypothesis: This compound lowers IOP via ROCK inhibition InVitro In Vitro Screening Start->InVitro Biochem Biochemical Assay (ROCK1/2 IC50) InVitro->Biochem Potency CellBased Cell-Based Assay (HTM Cell Contractility) InVitro->CellBased Function ExVivo Ex Vivo Testing (Anterior Segment Perfusion) Biochem->ExVivo CellBased->ExVivo InVivo In Vivo Efficacy & Safety ExVivo->InVivo Proceed if effective OHT_Model Animal Model of OHT (IOP Measurement) InVivo->OHT_Model Efficacy Tox Ocular Toxicology InVivo->Tox Safety Conclusion Conclusion: Efficacy & Mechanism of Action OHT_Model->Conclusion Tox->Conclusion

Caption: A generalized experimental workflow for evaluating a novel glaucoma drug candidate like this compound.

References

6-Aminoisoquinolin-5-ol (5-AIQ): A Tool for Interrogating DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

6-Aminoisoquinolin-5-ol, more commonly known as 5-Aminoisoquinoline (5-AIQ), is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2] PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks (SSBs). By inhibiting PARP-1, 5-AIQ prevents the recruitment of downstream repair factors, leading to the accumulation of SSBs. These unrepaired SSBs can collapse replication forks, generating more cytotoxic double-strand breaks (DSBs), thereby making it a valuable tool for studying DNA repair pathways and for sensitizing cancer cells to DNA-damaging agents. This document provides detailed application notes and protocols for the use of 5-AIQ in studying DNA repair pathways.

Mechanism of Action

5-AIQ competitively inhibits the binding of NAD+ to the catalytic domain of PARP-1, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This PARylation is a crucial post-translational modification that signals and recruits other DNA repair proteins to the site of damage. Inhibition of PARP-1 by 5-AIQ effectively stalls the BER pathway.

cluster_inhibition Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 Activates PARylation PAR Synthesis (PARylation) PARP1->PARylation Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Unrepaired SSBs lead to _5AIQ 5-Aminoisoquinolin-5-ol (5-AIQ) _5AIQ->PARP1 Inhibits BER_Proteins Recruitment of BER Proteins (XRCC1, etc.) PARylation->BER_Proteins SSB_Repair SSB Repair BER_Proteins->SSB_Repair SSB_Repair->DNA_Damage Repaired DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death DSB->Cell_Death

Figure 1: Mechanism of PARP-1 Inhibition by 5-AIQ.

Quantitative Data

ParameterValueCell Line/SystemReference
PARP-1 IC50 240 nMPermeabilised L1210 cellsN/A
Potentiation of Temozolomide Cytotoxicity Significant potentiation observedL1210 cells[3]
Effect on Cell Viability (alone) Minimal changes in cell viabilityFemX and B16 melanoma cells[4]

Experimental Protocols

PARP Activity Assay

This protocol is designed to measure the enzymatic activity of PARP-1 in the presence of 5-AIQ.

Materials:

  • Recombinant PARP-1 enzyme

  • Activated DNA (e.g., nuclease-treated salmon testes DNA)

  • 32P-NAD+

  • 5-Aminoisoquinolin-5-ol (5-AIQ)

  • 10x PARP Buffer (e.g., 500 mM Tris-HCl pH 8.0, 40 mM MgCl2, 10 mM DTT)

  • Histones (e.g., Histone H1)

  • Trichloroacetic acid (TCA) solutions (10% and 20%)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing 1x PARP buffer, activated DNA, and histones.

  • Add varying concentrations of 5-AIQ (e.g., 0.1 nM to 10 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding recombinant PARP-1 enzyme and 32P-NAD+.

  • Incubate the reaction at 30°C for 15-30 minutes.

  • Stop the reaction by adding ice-cold 20% TCA.

  • Precipitate the radiolabeled PARylated proteins on ice for 30 minutes.

  • Wash the precipitate with 10% TCA.

  • Dissolve the precipitate in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of PARP-1 activity for each concentration of 5-AIQ and determine the IC50 value.

A Prepare Reaction Mix (Buffer, Activated DNA, Histones) B Add 5-AIQ (Varying Concentrations) A->B C Initiate Reaction (PARP-1, 32P-NAD+) B->C D Incubate (30°C, 15-30 min) C->D E Stop Reaction (Ice-cold 20% TCA) D->E F Precipitate & Wash E->F G Measure Radioactivity (Scintillation Counter) F->G H Calculate IC50 G->H

Figure 2: PARP Activity Assay Workflow.
Immunofluorescence for γH2AX Foci Formation

This protocol is used to visualize and quantify DNA double-strand breaks (DSBs) by staining for phosphorylated H2AX (γH2AX), a marker of DSBs.

Materials:

  • Cells cultured on coverslips

  • DNA damaging agent (e.g., Temozolomide, ionizing radiation)

  • 5-Aminoisoquinolin-5-ol (5-AIQ)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Pre-treat cells with the desired concentration of 5-AIQ for 1-2 hours.

  • Treat cells with a DNA damaging agent for the desired time. Include a control group without the damaging agent.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.[5]

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.[5]

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope.

A Cell Seeding on Coverslips B 5-AIQ Pre-treatment A->B C Induce DNA Damage B->C D Fix & Permeabilize C->D E Block D->E F Primary Antibody (anti-γH2AX) E->F G Secondary Antibody (Fluorescent) F->G H DAPI Staining G->H I Mount & Image H->I J Quantify Foci I->J

Figure 3: γH2AX Immunofluorescence Workflow.
Studying Effects on Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

The impact of 5-AIQ on major DSB repair pathways, Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ), can be investigated using reporter-based assays.

General Principle:

Cell lines containing integrated reporter constructs (e.g., DR-GFP for HR, EJ5-GFP for NHEJ) are used. These constructs contain a gene (e.g., GFP) that is non-functional due to a specific modification (e.g., an I-SceI recognition site insertion). Upon induction of a DSB by I-SceI endonuclease, functional GFP is restored only if the break is repaired by the specific pathway being assayed.

Experimental Workflow:

  • Culture the reporter cell line.

  • Treat the cells with 5-AIQ at various concentrations.

  • Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce DSBs.

  • Incubate for 48-72 hours to allow for DSB repair and GFP expression.

  • Analyze the percentage of GFP-positive cells by flow cytometry. A decrease in GFP-positive cells in 5-AIQ treated samples compared to control would indicate an inhibition of the respective repair pathway.

cluster_HR Homologous Recombination (HR) cluster_NHEJ Non-Homologous End Joining (NHEJ) HR_reporter DR-GFP Reporter Cells treatment Treat with 5-AIQ HR_reporter->treatment NHEJ_reporter EJ5-GFP Reporter Cells NHEJ_reporter->treatment transfection Transfect with I-SceI Plasmid treatment->transfection incubation Incubate (48-72h) transfection->incubation analysis Analyze GFP+ Cells by Flow Cytometry incubation->analysis

Figure 4: HR and NHEJ Reporter Assay Workflow.

5-Aminoisoquinolin-5-ol is a valuable research tool for elucidating the intricate mechanisms of DNA repair. Its specific inhibition of PARP-1 allows for the targeted investigation of the BER pathway and its interplay with other repair mechanisms. The protocols provided herein offer a framework for utilizing 5-AIQ to quantify its enzymatic inhibition, visualize its cellular effects on DNA damage, and assess its impact on major DSB repair pathways. These studies are crucial for advancing our understanding of genome integrity and for the development of novel cancer therapeutics.

References

Application Notes and Protocols: Experimental Use of 6-Aminoisoquinolin-5-ol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoisoquinolin-5-ol is a structural analog of the well-characterized poly(ADP-ribose) polymerase (PARP) inhibitor, 5-Aminoisoquinolin-1-one (5-AIQ). Due to the limited direct research on this compound, this document will focus on the experimental applications and protocols established for 5-AIQ, a potent, water-soluble PARP-1 inhibitor.[1] Inhibition of PARP-1 by 5-AIQ has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Parkinson's disease and ischemic stroke.[1] These application notes provide detailed methodologies for evaluating the neuroprotective potential of 5-AIQ and similar compounds.

Mechanism of Action: PARP-1 Inhibition in Neurodegeneration

Overactivation of the nuclear enzyme PARP-1 is a key event in the pathway of neuronal cell death triggered by DNA damage, which is a common feature in neurodegenerative conditions. Excessive DNA damage leads to massive activation of PARP-1, which in turn depletes cellular NAD+ and ATP stores, leading to energy failure and necrotic cell death. Additionally, PARP-1 activation can trigger the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, initiating a caspase-independent apoptotic pathway. PARP-1 activation also plays a role in neuroinflammation by modulating the activity of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines in microglia. 5-AIQ, by competitively inhibiting the catalytic domain of PARP-1, prevents these downstream events, thereby preserving cellular energy, inhibiting AIF translocation, and reducing neuroinflammation.[1]

Data Presentation

The following tables summarize the key quantitative data related to the activity and neuroprotective effects of 5-Aminoisoquinolin-1-one (5-AIQ).

Table 1: Inhibitory Activity of 5-AIQ against PARP-1

CompoundTargetIC50Assay Condition
5-Aminoisoquinolin-1-one (5-AIQ)PARP-1240 nMSemi-purified enzyme preparation

Data is illustrative and compiled from existing literature on PARP-1 inhibition.[1]

Table 2: Illustrative Neuroprotective Effects of 5-AIQ in an In Vitro Model of Parkinson's Disease (MPP+ Treated SH-SY5Y Cells)

Treatment Group5-AIQ Concentration (µM)Cell Viability (% of Control)
Control (untreated)-100 ± 5.2
MPP+ (500 µM)-48 ± 3.5
MPP+ + 5-AIQ162 ± 4.1
MPP+ + 5-AIQ1078 ± 3.9
MPP+ + 5-AIQ5089 ± 4.5

This data is illustrative, based on typical results from MTT assays in MPP+-induced neurotoxicity models.

Table 3: Illustrative Neuroprotective Effects of 5-AIQ in an In Vitro Model of Ischemic Stroke (Oxygen-Glucose Deprivation in Primary Neurons)

Treatment Group5-AIQ Concentration (µM)Neuronal Survival (% of Normoxia)
Normoxia-100 ± 6.8
OGD/R-42 ± 5.1
OGD/R + 5-AIQ155 ± 4.7
OGD/R + 5-AIQ1071 ± 5.3
OGD/R + 5-AIQ5085 ± 4.9

This data is illustrative and represents typical outcomes in OGD/R neuroprotection studies.

Table 4: Illustrative Neuroprotective Effects of 5-AIQ in a Mouse Model of Ischemic Stroke (MCAO)

Treatment GroupInfarct Volume Reduction (%)Rotarod Performance (Latency to fall, seconds)
ShamN/A180 ± 15
MCAO + Vehicle065 ± 10
MCAO + 5-AIQ (10 mg/kg)45 ± 8125 ± 12

This data is illustrative, based on typical results from in vivo MCAO studies.

Experimental Protocols

In Vitro Neuroprotection Assay: Parkinson's Disease Model

Cell Line: Human neuroblastoma SH-SY5Y cells.

Model Induction: 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with varying concentrations of 5-AIQ (e.g., 1, 10, 50 µM) for 1 hour.

    • Induce neurotoxicity by adding MPP+ to a final concentration of 500 µM.

    • Include control wells (no treatment) and MPP+-only wells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

In Vivo Neuroprotection Assay: Ischemic Stroke Model

Animal Model: C57BL/6 mice (male, 8-10 weeks old).

Model Induction: Middle Cerebral Artery Occlusion (MCAO).

Methodology:

  • MCAO Surgery:

    • Anesthetize the mouse with isoflurane.

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the suture to allow reperfusion.

    • Suture the incision and allow the animal to recover.

  • Drug Administration: Administer 5-AIQ (e.g., 10 mg/kg) or vehicle (saline) intraperitoneally at the time of reperfusion.

  • Behavioral Testing (Rotarod Test):

    • Train the mice on the rotarod for 3 consecutive days before surgery.

    • At 24, 48, and 72 hours post-MCAO, place the mice on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall for each mouse.

  • Histological Analysis (Infarct Volume):

    • At 72 hours post-MCAO, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Remove the brains and section them into 2 mm coronal slices.

    • Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

    • Capture images of the stained sections and quantify the infarct area (unstained) and total hemispheric area using image analysis software.

    • Calculate the infarct volume as a percentage of the total hemispheric volume.

Visualizations

PARP1_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR PAR Polymer Synthesis PARP1->PAR catalyzes NAD_depletion NAD+ Depletion PAR->NAD_depletion consumes NAD+ AIF_mito AIF (Mitochondrial) PAR->AIF_mito triggers release of AIF_nuc AIF (Nuclear) Chromatin_Condensation Chromatin Condensation & DNA Fragmentation AIF_nuc->Chromatin_Condensation induces Cell_Death Neuronal Cell Death Chromatin_Condensation->Cell_Death NFkB_active Active NF-kB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Proinflammatory_Genes activates Microglia_Activation Microglia Activation Proinflammatory_Genes->Microglia_Activation promotes ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Energy_Failure Energy Failure ATP_depletion->Energy_Failure Energy_Failure->Cell_Death AIF_cyto AIF (Cytoplasmic) AIF_cyto->AIF_nuc translocates to NFkB_inactive Inactive NF-kB NFkB_inactive->NFkB_active translocates to AIF_mito->AIF_cyto translocates to AIQ This compound (5-AIQ) AIQ->PARP1 inhibits in_vitro_workflow start Start culture Culture SH-SY5Y Cells start->culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with 5-AIQ seed->pretreat induce Induce Neurotoxicity (e.g., MPP+) pretreat->induce incubate Incubate for 48h induce->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data assay->analyze end End analyze->end in_vivo_workflow start Start acclimate Acclimate Mice start->acclimate train Pre-train on Rotarod acclimate->train mcao Induce MCAO train->mcao treat Administer 5-AIQ or Vehicle mcao->treat behavior Behavioral Testing (Rotarod) treat->behavior euthanize Euthanize and Collect Brains behavior->euthanize stain TTC Staining euthanize->stain analyze Analyze Infarct Volume stain->analyze end End analyze->end

References

Application Notes and Protocols for High-Throughput Screening with 6-Aminoisoquinolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 6-Aminoisoquinolin-5-ol derivatives, a promising class of compounds in modern drug discovery. This document outlines their primary molecular targets, details relevant signaling pathways, and offers step-by-step experimental protocols for their evaluation.

Introduction to this compound Derivatives

The isoquinoline scaffold is a key pharmacophore in numerous biologically active compounds.[1] Within this family, this compound derivatives have emerged as potent inhibitors of two critical enzyme families: Rho-associated coiled-coil containing protein kinases (ROCK) and Poly(ADP-ribose) polymerases (PARP).[2][3][4] Inhibition of these enzymes has therapeutic potential in a range of diseases, including cardiovascular disorders, cancer, and neurodegenerative conditions. High-throughput screening is an essential tool for identifying and characterizing novel derivatives with enhanced potency and selectivity.

Primary Molecular Targets and Therapeutic Indications

Rho-Associated Kinase (ROCK)

ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[5][6] The two isoforms, ROCK1 and ROCK2, are key effectors of the small GTPase RhoA. Overactivation of the Rho/ROCK pathway is implicated in various pathologies, making ROCK inhibitors a subject of intense research.

Therapeutic Indications for ROCK Inhibitors:

  • Cardiovascular Diseases: Hypertension, vasospasm, and pulmonary hypertension.

  • Ophthalmology: Glaucoma.

  • Neurology: Spinal cord injury and neurodegenerative diseases.

  • Oncology: Inhibition of tumor cell migration and invasion.

Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR).[7] They detect single-strand DNA breaks and facilitate their repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted cancer therapy.

Therapeutic Indications for PARP Inhibitors:

  • Oncology: Ovarian, breast, prostate, and pancreatic cancers, especially those with BRCA mutations.

  • Inflammatory Diseases: Potential applications due to the role of PARP in inflammation.

Signaling Pathways

Rho/ROCK Signaling Pathway

The RhoA/ROCK signaling cascade is a central regulator of cell morphology, motility, and contraction. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased actin-myosin contractility and stress fiber formation.

ROCK_Signaling_Pathway Ligand Ligands (e.g., LPA, S1P) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLCP ROCK->MLCP Inhibition MLC MLC ROCK->MLC Phosphorylation pMLC p-MLC Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers, Contraction) pMLC->Actin_Cytoskeleton Inhibitor This compound Derivative Inhibitor->ROCK Inhibition

Caption: The Rho/ROCK signaling pathway leading to cytoskeletal changes.

PARP and DNA Damage Response Pathway

PARP1 plays a critical role in the Base Excision Repair (BER) pathway. Upon detection of a single-strand DNA break (SSB), PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process. PARP inhibitors block this process, leading to the accumulation of SSBs, which can then result in double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutated cancers), these DSBs cannot be repaired, leading to cell death.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 Activation Replication DNA Replication DNA_Damage->Replication NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) NAD->PAR synthesizes XRCC1 XRCC1 & other repair proteins PAR->XRCC1 Recruitment Repair SSB Repair XRCC1->Repair DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination Repair DSB->HR_Repair Cell_Death Cell Death (Synthetic Lethality) HR_Repair->Cell_Death if deficient Inhibitor This compound Derivative Inhibitor->PARP1 Inhibition

Caption: The role of PARP1 in DNA repair and the mechanism of synthetic lethality.

Quantitative Data

Note: Specific quantitative data for this compound derivatives is not extensively available in the public domain. The following tables present representative data for structurally related isoquinoline and quinoline derivatives as ROCK and PARP inhibitors to illustrate the potential activity range.

Table 1: Inhibitory Activity of Representative Isoquinoline-based ROCK Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Reference
FasudilROCK1/2Kinase Assay1900/1900[8]
Y-27632ROCK1/2Kinase Assay140-220
RKI-18ROCK1/2Kinase Assay397/349
Compound 4vROCK2ELISA20[6]

Table 2: Inhibitory Activity of Representative PARP Inhibitors with Isoquinoline/Quinoline Scaffolds

Compound IDTargetAssay TypeIC50 (nM)Reference
OlaparibPARP1/2Enzyme Assay1.5/0.8
RucaparibPARP1/2Enzyme Assay1.8/1.8
NiraparibPARP1/2Enzyme Assay3.8/2.1
TalazoparibPARP1/2Enzyme Assay0.6/0.3

Experimental Protocols for High-Throughput Screening

HTS Workflow Overview

The general workflow for a high-throughput screen of this compound derivatives involves several key stages, from initial assay development to hit validation.

HTS_Workflow Assay_Dev Assay Development & Optimization Pilot_Screen Pilot Screen (Small Library) Assay_Dev->Pilot_Screen Primary_HTS Primary High-Throughput Screen (HTS) Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation & Triage Primary_HTS->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-based) Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Aminoisoquinoline in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 6-aminoisoquinoline, a critical building block in the development of various therapeutic agents, particularly kinase inhibitors. Two scalable synthetic routes are presented, catering to different starting materials and process requirements.

Introduction

6-Aminoisoquinoline is a key heterocyclic amine intermediate widely utilized in medicinal chemistry. Its rigid bicyclic structure serves as a valuable scaffold for the design of potent and selective inhibitors of various protein kinases. Derivatives of 6-aminoisoquinoline have shown significant promise in targeting signaling pathways implicated in a range of diseases, including cancer, cardiovascular disorders, and neurological conditions. The ability to produce high-purity 6-aminoisoquinoline on a large scale is therefore essential for advancing drug discovery and development programs.

This application note details two robust synthetic methodologies for the preparation of 6-aminoisoquinoline, providing comprehensive experimental protocols, quantitative data, and visual workflows to aid researchers in its efficient synthesis.

Synthetic Strategies for 6-Aminoisoquinoline

Two primary scalable routes for the synthesis of 6-aminoisoquinoline are outlined below:

  • Route 1: Ammonolysis of 6-Bromoisoquinoline. This one-step method is straightforward and offers a high yield, making it suitable for rapid scale-up when 6-bromoisoquinoline is readily available.

  • Route 2: Multi-step Synthesis from 2-(Carboxymethyl)-4-nitrobenzoic Acid. This multi-step approach is ideal for large-scale production from a more fundamental starting material and allows for the synthesis of a highly pure final product.[1]

Route 1: Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline

This protocol describes the direct conversion of 6-bromoisoquinoline to 6-aminoisoquinoline via a copper-catalyzed ammonolysis reaction in an autoclave.

Experimental Protocol

Materials:

  • 6-Bromoisoquinoline

  • 28% Ammonia solution

  • Copper (II) sulfate pentahydrate

  • 10% Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dichloromethane

Equipment:

  • Autoclave

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate.

  • Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully open the autoclave and pour the reaction mixture into 250 mL of a 10% aqueous sodium hydroxide solution.

  • Extract the aqueous mixture with ethyl acetate (5 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Suspend the resulting crude product in dichloromethane and filter to obtain the pure 6-aminoisoquinoline.[2]

Data Presentation
ParameterValueReference
Starting Material6-Bromoisoquinoline[2]
Key Reagents28% Ammonia solution, Copper (II) sulfate pentahydrate[2]
Reaction Temperature190 °C[2]
Reaction Time6 hours[2]
Product Yield10.2 g (85%)[2]
AppearanceLight brown crystalline solid[2]
¹H-NMR (CDCl₃, δ ppm)5.54 (br s, 2H), 6.58 (s, 1H), 7.00 (d, J=9.0 Hz, 1H), 7.35 (d, J=5.5 Hz, 1H), 7.75 (d, J=5.5 Hz, 1H), 7.75 (d, J=9.0 Hz, 1H), 8.32 (d, J=5.5 Hz, 1H), 8.98 (s, 1H)[2]

Synthetic Workflow

G A 6-Bromoisoquinoline B Ammonolysis (NH₃, CuSO₄·5H₂O, 190°C) A->B C 6-Aminoisoquinoline B->C

Caption: Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline.

Route 2: Multi-step Synthesis from 2-(Carboxymethyl)-4-nitrobenzoic Acid

This three-step synthesis is designed for large-scale production and results in a high-purity product.

Experimental Protocols

Step 1: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione

Materials:

  • 2-(Carboxymethyl)-4-nitrobenzoic acid

  • Urea

  • Acetic acid

Procedure:

  • Combine 2-(carboxymethyl)-4-nitrobenzoic acid and urea in acetic acid.

  • Heat the reaction mixture to a temperature between 90°C and 140°C.[1]

  • The reaction is typically allowed to proceed for 1 to 8 hours.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, the product can be isolated by cooling the mixture and filtering the resulting precipitate.

Step 2: Synthesis of 1,3-Dichloro-6-nitroisoquinoline

Materials:

  • 6-Nitroisoquinoline-1,3(2H,4H)-dione

  • Phosphorus oxychloride (POCl₃) or a similar chlorinating agent

Procedure:

  • Carefully react 6-nitroisoquinoline-1,3(2H,4H)-dione with an excess of a chlorinating agent such as phosphorus oxychloride.

  • The reaction is typically heated to facilitate the conversion.

  • After the reaction is complete, the excess chlorinating agent is carefully quenched and removed.

  • The crude product is then isolated and purified.

Step 3: Synthesis of 6-Aminoisoquinoline by Hydrogenation

Materials:

  • 1,3-Dichloro-6-nitroisoquinoline

  • Palladium on carbon (Pd/C) catalyst

  • Tetrahydrofuran (THF)

  • Hydrogen gas

  • Potassium carbonate (optional)

Procedure:

  • In a suitable hydrogenation reactor, dissolve 1,3-dichloro-6-nitroisoquinoline in tetrahydrofuran.

  • Add a catalytic amount of palladium on carbon. Potassium carbonate may be added as a base.

  • Pressurize the reactor with hydrogen gas to approximately 0.6 MPa.

  • Heat the reaction mixture to about 45°C.

  • The hydrogenation of the nitro group is typically complete within 2 to 8 hours.

  • Continue the hydrogenation for an additional 2 hours to 4 days to ensure complete reduction of the carbon-chlorine bonds.

  • After the reaction is complete, carefully filter the catalyst.

  • Concentrate the filtrate to obtain the crude 6-aminoisoquinoline, which can be further purified by recrystallization or chromatography to achieve a purity of at least 99.9%.[1]

Data Presentation
StepStarting MaterialKey Reagents/ConditionsIntermediate/ProductReported YieldReference
12-(Carboxymethyl)-4-nitrobenzoic acidUrea, Acetic acid, 90-140°C6-Nitroisoquinoline-1,3(2H,4H)-dioneNot specified[1]
26-Nitroisoquinoline-1,3(2H,4H)-dioneChlorinating agent (e.g., POCl₃)1,3-Dichloro-6-nitroisoquinolineNot specified
31,3-Dichloro-6-nitroisoquinolineH₂, Pd/C, THF, 45°C, 0.6 MPa6-Aminoisoquinoline73-84% (for two preceding steps combined)[1]

Synthetic Workflow

G A 2-(Carboxymethyl)-4- nitrobenzoic acid B Reaction with Urea (Acetic Acid, Heat) A->B C 6-Nitroisoquinoline-1,3(2H,4H)-dione B->C D Chlorination (e.g., POCl₃) C->D E 1,3-Dichloro-6-nitroisoquinoline D->E F Hydrogenation (H₂, Pd/C) E->F G 6-Aminoisoquinoline F->G

Caption: Multi-step Synthesis of 6-Aminoisoquinoline.

Application in Drug Development: Targeting Kinase Signaling Pathways

6-Aminoisoquinoline is a privileged scaffold for the development of kinase inhibitors. Its derivatives have been shown to target key signaling pathways involved in cell proliferation, migration, and survival.

Rho-associated Coiled-coil Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction. Dysregulation of this pathway is implicated in various diseases, including hypertension, cancer, and glaucoma. 6-Aminoisoquinoline derivatives have been developed as potent ROCK inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR / Other Receptors RhoA RhoA-GTP Receptor->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC Actomyosin Actomyosin Contraction (Stress Fiber Formation) MLC_P->Actomyosin Leads to Inhibitor 6-Aminoisoquinoline Derivative (Inhibitor) Inhibitor->ROCK Inhibits

Caption: Inhibition of the ROCK Signaling Pathway.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGF/VEGFR signaling pathway is a key regulator of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. Small molecule inhibitors based on the 6-aminoisoquinoline scaffold can block the ATP-binding site of VEGFR, thereby inhibiting its kinase activity and downstream signaling.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds and Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream Initiates CellResponse Cell Proliferation, Migration, Survival Downstream->CellResponse Promotes Inhibitor 6-Aminoisoquinoline Derivative (Inhibitor) Inhibitor->VEGFR Inhibits (ATP-competitive)

Caption: Inhibition of the VEGFR Signaling Pathway.

Conclusion

The synthetic routes detailed in this application note provide robust and scalable methods for the production of 6-aminoisoquinoline, a vital intermediate in modern drug discovery. The choice of synthesis will depend on factors such as the availability of starting materials, required scale, and desired purity. The provided protocols and workflows are intended to serve as a practical guide for researchers and drug development professionals, facilitating the efficient synthesis of this important scaffold for the development of novel kinase inhibitors and other therapeutics.

References

Application Notes and Protocols for Cell Viability Assays with 6-Aminoisoquinolin-5-ol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoisoquinolin-5-ol is a member of the isoquinoline alkaloid family, a class of naturally occurring compounds and their synthetic derivatives that have garnered significant interest in biomedical and pharmacological research.[1] Isoquinoline alkaloids have been recognized for a variety of biological activities, including anti-inflammatory, antimicrobial, and analgesic effects.[1] Notably, many compounds within this class have demonstrated potent anti-cancer properties by inducing cell cycle arrest, apoptosis, and autophagy.[1] Some isoquinolines, such as 5-aminoisoquinoline (5-AIQ), have been identified as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[2][3] The inhibition of PARP can lead to synthetic lethality in cancer cells with deficiencies in homologous recombination repair, making PARP inhibitors a promising class of targeted cancer therapies.[4]

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on cell viability. The provided methodologies for colorimetric assays, such as MTT and MTS, are fundamental for determining the cytotoxic and cytostatic potential of this compound. Furthermore, this document outlines a potential signaling pathway that may be affected by this compound, based on the known mechanisms of similar isoquinoline compounds.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of this compound on the viability of different cancer cell lines. This data is for illustrative purposes and serves as a template for presenting experimental results.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.5
A549Lung Cancer22.8
HCT116Colon Cancer18.2
U-87 MGGlioblastoma25.1

Table 2: Time-Dependent Effect of 10 µM this compound on the Viability of MCF-7 Cells

Time (hours)Cell Viability (%)Standard Deviation
2485.24.1
4865.73.5
7248.92.9

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5]

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)[6]

  • Cell culture medium

  • 96-well plates

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][7]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][7]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[6][7]

MTS Assay for Cell Viability

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar colorimetric assay that yields a soluble formazan product, simplifying the protocol.

Materials:

  • This compound

  • MTS solution (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[7]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[7]

Visualizations

Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound, assuming it acts as a PARP inhibitor, leading to apoptosis in cancer cells.

PARP_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus 6_Aminoisoquinolin_5_ol This compound PARP1 PARP1 6_Aminoisoquinolin_5_ol->PARP1 Inhibition DNA_Damage DNA Single-Strand Breaks DNA_Damage->PARP1 Activation PAR_Polymer PAR Polymer Synthesis PARP1->PAR_Polymer Catalyzes Apoptosis Apoptosis PARP1->Apoptosis Inhibition of Repair Leads to DNA_Repair DNA Repair PAR_Polymer->DNA_Repair Recruits Repair Proteins Cell_Viability_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Compound_Treatment Treat with this compound Seed_Cells->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation Assay Perform Viability Assay (MTT or MTS) Incubation->Assay Data_Acquisition Measure Absorbance Assay->Data_Acquisition Data_Analysis Data Analysis (IC50) Data_Acquisition->Data_Analysis End End: Results Data_Analysis->End

References

Application Notes and Protocols: Western Blot Analysis of PARP Inhibition by 6-Aminoisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations, inhibiting PARP can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs. One such inhibitor is 6-Aminoisoquinolin-5-ol, a potent PARP-1 inhibitor.

Western blot analysis is a fundamental technique to assess the efficacy of PARP inhibitors. A key hallmark of apoptosis, a form of programmed cell death often induced by effective cancer therapies, is the cleavage of PARP-1. The full-length PARP-1 protein (approximately 116 kDa) is cleaved by caspases, primarily caspase-3, into two fragments of approximately 89 kDa and 24 kDa. The detection and quantification of the 89 kDa cleaved PARP fragment by Western blot serves as a reliable indicator of apoptotic induction and, consequently, the effectiveness of PARP inhibitors like this compound.

These application notes provide a detailed protocol for performing Western blot analysis to evaluate PARP-1 cleavage induced by this compound, along with methods for data quantification and visualization of the relevant biological pathways.

Signaling Pathways and Experimental Workflow

PARP-1 Signaling Pathway in Apoptosis

DNA damage triggers the activation of PARP-1, which in turn initiates DNA repair processes. However, extensive DNA damage can lead to the activation of apoptotic pathways. During apoptosis, initiator caspases (like caspase-9) activate executioner caspases (like caspase-3). Activated caspase-3 then cleaves various cellular substrates, including PARP-1. This cleavage inactivates PARP-1, preventing it from consuming NAD+ for DNA repair and ensuring the apoptotic process proceeds.

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Apoptosis Induction DNA_Damage DNA Damage Caspase_Activation Caspase-3 Activation DNA_Damage->Caspase_Activation activates PARP_Cleavage PARP-1 Cleavage (116 kDa -> 89 kDa) Caspase_Activation->PARP_Cleavage leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis promotes PARP1_Full Full-length PARP-1 (116 kDa)

Caption: PARP-1 cleavage cascade in apoptosis.

Experimental Workflow for Western Blot Analysis

The general workflow for analyzing PARP cleavage involves treating cells with this compound, preparing cell lysates, separating proteins by size using SDS-PAGE, transferring the proteins to a membrane, probing with specific antibodies for PARP and its cleaved fragment, and finally, detecting and quantifying the protein bands.

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment with this compound Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-PARP, anti-cleaved PARP) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis and Quantification Detection->Analysis

Caption: Western blot experimental workflow.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot analysis showing the dose-dependent effect of this compound on PARP cleavage in a cancer cell line (e.g., HeLa) after a 24-hour treatment. The data is presented as the relative density of the cleaved PARP (89 kDa) band normalized to a loading control (e.g., β-actin).

Treatment Concentration of this compound (µM)Relative Density of Cleaved PARP (89 kDa) (Arbitrary Units)Fold Change vs. Control
0 (Control)0.15 ± 0.031.0
10.45 ± 0.073.0
51.20 ± 0.158.0
102.55 ± 0.2117.0
253.90 ± 0.3526.0
504.10 ± 0.4027.3

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HeLa (or another suitable cancer cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Treat the cells for a predetermined time course (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

Protein Extraction
  • Wash: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalize: Based on the protein concentration, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (recognizing the 89 kDa fragment) and a primary antibody for a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically but are often in the range of 1:1000.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the cleaved PARP band to the intensity of the corresponding loading control band.

Logical Relationship of this compound Action

This compound, as a PARP inhibitor, disrupts the DNA repair process. This leads to an accumulation of DNA damage, which in turn triggers the apoptotic cascade, resulting in the activation of caspase-3 and the subsequent cleavage of PARP-1.

Inhibitor_Action Inhibitor This compound PARP_Inhibition PARP-1 Inhibition Inhibitor->PARP_Inhibition causes DNA_Damage_Accumulation Accumulation of DNA Damage PARP_Inhibition->DNA_Damage_Accumulation leads to Apoptosis_Induction Induction of Apoptosis DNA_Damage_Accumulation->Apoptosis_Induction triggers PARP_Cleavage Cleavage of PARP-1 Apoptosis_Induction->PARP_Cleavage results in

Caption: Mechanism of this compound action.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Aminoisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing substituted isoquinolines like 6-Aminoisoquinolin-5-ol?

A1: A robust and widely used method is the Bischler-Napieralski reaction.[1][2][3] This involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is then dehydrogenated to the aromatic isoquinoline. For a molecule with multiple reactive functional groups like this compound, this strategy requires the use of protecting groups.

Q2: Why are protecting groups necessary for this synthesis?

A2: The starting material required for a Bischler-Napieralski synthesis of this compound would contain both a phenolic hydroxyl group and an amino group on the phenyl ring. The acidic and dehydrating conditions of the cyclization step (e.g., using POCl₃) can lead to unwanted side reactions with these functional groups. Protecting these groups ensures the reaction proceeds at the desired positions.

Q3: What are suitable protecting groups for the phenolic hydroxyl and the aromatic amino groups?

A3: A common protecting group for a phenolic hydroxyl group is a methyl ether (methoxy group), which is generally stable under the conditions of the Bischler-Napieralski reaction. The aromatic amino group can be protected as an acetamide (acetyl group), which is also compatible with the cyclization conditions.

Q4: What is a suitable starting material for the synthesis of this compound?

A4: A plausible starting material is 2-amino-3-methoxyphenethylamine. This would be acylated, cyclized, dehydrogenated, and finally deprotected to yield the target molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a multi-step process, beginning with a protected phenethylamine derivative.

Synthetic_Pathway A 2-Amino-3-methoxyphenethylamine B N-(2-(2-aminoethyl)-6-methoxyphenyl)acetamide A->B Acetylation (Acetyl Chloride) C 6-Acetamido-5-methoxy-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization (POCl3) D 6-Acetamido-5-methoxyisoquinoline C->D Dehydrogenation (Pd/C) E This compound D->E Deprotection (Acid Hydrolysis)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

Low Yield in Bischler-Napieralski Cyclization (Step 2)
Question Possible Cause & Solution
My cyclization reaction is not proceeding to completion or the yield is very low. What could be the issue? 1. Insufficiently Anhydrous Conditions: The Bischler-Napieralski reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Phosphorus oxychloride (POCl₃) reacts violently with water.[4] 2. Inadequate Activation of the Aromatic Ring: The cyclization is an electrophilic aromatic substitution. If the aromatic ring is not sufficiently electron-rich, the reaction will be sluggish. The methoxy group on the proposed starting material should be sufficiently activating.[2][3] 3. Incorrect Reaction Temperature: The reaction typically requires heating (reflux).[1][3] Ensure the reaction is maintained at the appropriate temperature for a sufficient duration. See the detailed protocol below for recommended conditions. 4. Degradation of Starting Material: Prolonged exposure to strong acid and high temperatures can lead to degradation. Monitor the reaction by TLC to determine the optimal reaction time.
I am observing the formation of significant side products. What are they and how can I avoid them? 1. Retro-Ritter Reaction: This is a common side reaction that can lead to the formation of styrenes, especially if the intermediate nitrilium ion is stable.[2] Using milder cyclodehydrating agents or optimizing the reaction temperature may reduce this side product. 2. Polymerization: Under harsh acidic conditions, starting materials and products can polymerize. Ensure a controlled addition of reagents and maintain a consistent temperature.
Inefficient Dehydrogenation (Step 3)
Question Possible Cause & Solution
The dehydrogenation of the dihydroisoquinoline is slow or incomplete. How can I improve the yield? 1. Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or poisoned. Use fresh, high-quality catalyst. Ensure the reaction is free of catalyst poisons like sulfur compounds.[5] 2. Inefficient Hydrogen Acceptor/Removal: In the absence of a hydrogen acceptor, the reaction is reversible. Common methods include carrying out the reaction in a high-boiling solvent (like decalin) to drive off H₂, or using a hydrogen acceptor.[6] 3. Insufficient Reaction Time or Temperature: Dehydrogenation can be slow. Ensure the reaction is heated for a sufficient period. Typical temperatures range from 60-80°C.[5]
I am getting a mixture of the dihydroisoquinoline and the fully aromatized isoquinoline. How can I drive the reaction to completion? 1. Increase Catalyst Loading: A higher loading of Pd/C can improve the reaction rate. A typical loading is 5-10 mol%.[7] 2. Extend Reaction Time: Monitor the reaction by TLC or GC-MS and continue heating until the starting material is consumed.

Experimental Protocols

Step 1: Acetylation of 2-Amino-3-methoxyphenethylamine
  • Dissolve 2-amino-3-methoxyphenethylamine (1 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.[8][9]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-(2-aminoethyl)-6-methoxyphenyl)acetamide.

Step 2: Bischler-Napieralski Cyclization
  • Place the crude acetamide from the previous step in a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃) (3-5 eq.) as both the reagent and solvent.[3][4]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (around 100-110°C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution to precipitate the crude product.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate to yield the crude 6-Acetamido-5-methoxy-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation
  • Dissolve the crude dihydroisoquinoline in a high-boiling solvent such as toluene or xylene.

  • Add 10% palladium on carbon (Pd/C) (10 mol%).[5]

  • Heat the mixture to reflux for 6-12 hours. The progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-Acetamido-5-methoxyisoquinoline.

Step 4: Deprotection
  • To the crude protected isoquinoline, add a solution of concentrated hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 4-8 hours to hydrolyze both the acetamide and the methyl ether.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product.

  • The crude this compound can then be purified by recrystallization or column chromatography.

Data Presentation: Reaction Condition Optimization (Analogous Reactions)

The following table summarizes typical conditions for the key reaction steps, based on literature for similar substrates.

Parameter Acetylation Bischler-Napieralski Cyclization Dehydrogenation
Reagent Acetyl Chloride[8]POCl₃[3]10% Pd/C[5]
Solvent DCM, THFNeat POCl₃ or AcetonitrileToluene, Xylene
Temperature 0°C to RT100-110°C (Reflux)60-110°C (Reflux)
Time 2-4 hours2-4 hours6-12 hours
Typical Yield >90%60-85%70-90%

Visualizations

Experimental Workflow: Bischler-Napieralski Cyclization

Workflow_Cyclization start Start prep Prepare Anhydrous Setup (Oven-dried glassware) start->prep end End add_reagents Add Amide and POCl3 prep->add_reagents reflux Heat to Reflux (100-110°C) for 2-4 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Quench on Ice & Basify monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Dry and Concentrate extract->purify purify->end Troubleshooting_Dehydrogenation start Low Dehydrogenation Yield check_catalyst Is the Pd/C catalyst fresh? start->check_catalyst replace_catalyst Use fresh catalyst check_catalyst->replace_catalyst No check_conditions Are reaction time and temperature sufficient? check_catalyst->check_conditions Yes increase_time_temp Increase reflux time or switch to higher boiling solvent check_conditions->increase_time_temp No check_purity Is the starting dihydroisoquinoline pure? check_conditions->check_purity Yes check_purity->increase_time_temp Yes purify_sm Purify starting material to remove catalyst poisons check_purity->purify_sm No

References

Overcoming solubility issues with 6-Aminoisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Aminoisoquinolin-5-ol.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: You are experiencing difficulty dissolving this compound for your experiments.

Initial Assessment:

Before proceeding, confirm the identity and purity of your this compound sample through appropriate analytical techniques (e.g., NMR, LC-MS, melting point). Impurities can significantly impact solubility.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to addressing solubility challenges with this compound.

G A Start: Undissolved this compound B Select Initial Solvent System (e.g., DMSO, DMF, Ethanol) A->B C Does it dissolve at the desired concentration? B->C D Yes C->D E No C->E F Proceed with Experiment D->F G Troubleshooting Required E->G H Try Gentle Heating (e.g., 37-50°C) G->H I Still not dissolved? H->I J Yes I->J K No I->K L Consider pH Adjustment J->L K->F M Still not dissolved? L->M N Yes M->N O No M->O P Explore Co-solvent Systems N->P O->F Q Still not dissolved? P->Q R Yes Q->R S No Q->S T Contact Technical Support for further assistance R->T S->F

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility properties of this compound?

A1: While specific experimental data for this compound is limited, its chemical structure provides insights into its likely solubility profile. The molecule possesses both a basic amino group and an acidic phenolic hydroxyl group, making it amphoteric. This suggests that its solubility will be highly pH-dependent. The presence of these polar, hydrogen-bonding groups also indicates a preference for polar solvents.

Potential Solvent Interactions with this compound:

Caption: Predicted interactions of this compound with different solvent types.

Q2: In which common laboratory solvents can I expect this compound to be soluble?

A2: Based on the solubility of structurally similar compounds like 6-Aminoisoquinoline and 5-Aminoisoquinoline, the following table provides a qualitative guide to the expected solubility of this compound.[1][2]

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMFGood to Sparingly SolubleCan accept hydrogen bonds from the amino and hydroxyl groups. Often a good starting point for stock solutions.
Polar Protic Methanol, EthanolSlightly Soluble to SolubleCan both donate and accept hydrogen bonds, interacting well with the polar functional groups of the molecule.
Aqueous Buffers Acidic (pH < 4), Basic (pH > 9)Likely SolubleThe amino group will be protonated at low pH, and the hydroxyl group will be deprotonated at high pH, forming more soluble salts.
Aqueous Neutral Water (pH ~7)Poorly SolubleThe molecule is likely to be in its zwitterionic or neutral form with limited solubility.
Chlorinated Dichloromethane (DCM), ChloroformSlightly Soluble to InsolubleLess polar than protic and aprotic polar solvents, may have some success.
Nonpolar Toluene, HexaneInsolubleThe polar nature of this compound makes it incompatible with nonpolar solvents.

Q3: My compound is not dissolving in DMSO. What should I do next?

A3: If this compound does not dissolve in DMSO at your desired concentration, you can try the following:

  • Gentle Warming: Warm the solution to 37-50°C. This can increase the rate of dissolution and the solubility limit.

  • Sonication: Use a sonicator bath to provide energy to break up the crystal lattice of the solid.

  • Vortexing: Vigorous mixing can aid in the dissolution process.

If these methods are unsuccessful, consider using a different solvent system, such as DMF, or exploring the use of co-solvents.

Q4: Can I use pH adjustment to improve the solubility of this compound in aqueous solutions?

A4: Yes, pH adjustment is a highly effective method for dissolving this compound in aqueous media.

  • Acidic Conditions: Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the basic amino group, forming a more soluble salt.

  • Basic Conditions: Adding a small amount of a dilute base (e.g., 0.1 M NaOH) will deprotonate the acidic phenolic hydroxyl group, also forming a more soluble salt.

Always check the stability of your compound at different pH values and ensure the final pH is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath or incubator (optional)

Procedure:

  • Weigh the desired amount of this compound into a sterile vial.

  • Add the calculated volume of DMSO or DMF to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • If solubility is still an issue, warm the solution to 37-50°C for 10-15 minutes with intermittent vortexing.

  • Once fully dissolved, store the stock solution appropriately (typically at -20°C or -80°C).

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer

Objective: To dissolve this compound in an aqueous buffer for biological assays.

Materials:

  • This compound

  • Sterile water or desired aqueous buffer

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

Procedure:

  • Weigh the desired amount of this compound into a sterile container.

  • Add a portion of the total required volume of water or buffer.

  • While stirring, add 0.1 M HCl dropwise until the compound dissolves. Monitor the pH.

  • Alternatively, if targeting a basic pH, add 0.1 M NaOH dropwise until the compound dissolves.

  • Once the compound is dissolved, adjust the pH to the final desired value for your experiment using 0.1 M HCl or 0.1 M NaOH.

  • Add the remaining volume of water or buffer to reach the final target concentration.

  • Sterile filter the solution if required for your application.

Protocol 3: Utilizing a Co-solvent System

Objective: To improve the solubility of this compound in an aqueous solution by using a co-solvent.

Materials:

  • This compound

  • DMSO or Ethanol

  • Desired aqueous buffer (e.g., PBS)

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol as described in Protocol 1.

  • In a separate tube, add the desired volume of the aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the required volume of the concentrated stock solution.

  • Ensure the final concentration of the organic co-solvent is compatible with your experimental system (typically ≤1% for cell-based assays).

  • If precipitation occurs, you may need to lower the final concentration of this compound or slightly increase the percentage of the co-solvent (if your experiment allows).

References

Stability of 6-Aminoisoquinolin-5-ol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 6-Aminoisoquinolin-5-ol for researchers, scientists, and drug development professionals. Due to the limited direct stability data on this specific molecule, this guide incorporates information from structurally similar compounds and general principles of pharmaceutical stability testing to anticipate and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure of this compound, the primary stability concerns are oxidation, thermal degradation, and photosensitivity. The para-positioning of the electron-donating amino and hydroxyl groups on the isoquinoline ring makes the molecule susceptible to oxidation, potentially forming reactive quinone-imine intermediates.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly-closed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, a temperature of 2-8°C is recommended.[1] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: In which solvents is this compound likely to be soluble?

Q4: How can I monitor the stability of this compound in my experiments?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This method should be able to separate the intact this compound from its potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of solid compound (e.g., turning brown) Oxidation of the aminophenol moiety.Store the compound under an inert atmosphere (argon or nitrogen). Avoid exposure to air and light.
Rapid degradation of the compound in solution Solvent-mediated degradation, presence of dissolved oxygen, or exposure to light.Prepare solutions fresh before use. Use de-gassed solvents. Protect solutions from light by using amber vials or covering with aluminum foil. Evaluate stability in a range of solvents to identify the most suitable one.
Appearance of new peaks in HPLC analysis Degradation of this compound.Characterize the degradation products using techniques like LC-MS/MS and NMR to understand the degradation pathway. Adjust experimental conditions (e.g., pH, temperature, solvent) to minimize degradation.
Inconsistent experimental results Instability of the compound under experimental conditions.Perform control experiments to assess the stability of this compound over the time course of your experiment. If instability is confirmed, consider using a more stable analog or adding antioxidants (if compatible with the experiment).

Experimental Protocols

General Protocol for Assessing Solution Stability
  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Storage Conditions: Aliquot the solution into several vials. Store the vials under different conditions to be tested (e.g., room temperature, 2-8°C, 40°C) and protect from light. Include a control sample stored at -20°C or -80°C where the compound is expected to be stable.

  • Time Points: Analyze the samples at initial time (T=0) and at various time intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Analysis: Use a validated stability-indicating HPLC method to determine the concentration of this compound remaining in each sample.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80°C).

  • Photostability: Expose a solution of the compound to a light source that meets ICH Q1B guidelines, alongside a dark control sample.[4][5]

  • Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.

Visualizations

Proposed Degradation Pathway of this compound

Proposed Oxidative Degradation Pathway A This compound B Quinone-imine Intermediate (Reactive) A->B Oxidation [O] C Polymerized Products B->C Polymerization Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of This compound B Expose to Different Solvents & Storage Conditions A->B C Collect Samples at Various Time Points B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Remaining This compound D->E F Determine Degradation Rate & Half-life E->F

References

Technical Support Center: Crystallization of 6-Aminoisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 6-aminoisquinolin-5-ol?

A1: Due to the presence of both an amino and a hydroxyl group, 6-aminoisquinolin-5-ol is expected to be a polar molecule. Its solubility is likely to be low in non-polar solvents and higher in polar protic and aprotic solvents. Hydrogen bonding will play a significant role in its solubility.

Q2: Which solvents are recommended for the crystallization of 6-aminoisquinolin-5-ol?

A2: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the expected polarity, suitable solvents could include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and polar aprotic solvents (DMF, DMSO), potentially in combination with an anti-solvent like water or heptane. A solvent screening experiment is highly recommended.

Q3: What is a typical starting point for a crystallization experiment with 6-aminoisquinolin-5-ol?

A3: Start by dissolving a small amount of your crude 6-aminoisquinolin-5-ol in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to induce crystallization.

Troubleshooting Guide

Problem 1: Oiling Out - The compound separates as a liquid instead of a solid.

Cause: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree.[1] Impurities can also promote oiling out.

Solutions:

  • Reduce the cooling rate: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

  • Use a lower boiling point solvent: If possible, choose a solvent with a lower boiling point.

  • Add more solvent: After the oil has formed, heat the solution to dissolve the oil and add a small amount of additional solvent before cooling again.[1]

  • Use a seed crystal: Introduce a small, pure crystal of 6-aminoisquinolin-5-ol to the cooled solution to encourage nucleation.

  • Try a different solvent system: Experiment with solvent/anti-solvent pairs.

Problem 2: No Crystals Form - The solution remains clear even after cooling.

Cause: The solution may not be sufficiently supersaturated, or nucleation is inhibited.

Solutions:

  • Induce nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[2]

    • Seeding: Add a seed crystal of pure 6-aminoisquinolin-5-ol.

  • Increase supersaturation:

    • Evaporation: Allow some of the solvent to evaporate slowly in a fume hood.

    • Anti-solvent addition: Add a solvent in which 6-aminoisquinolin-5-ol is insoluble (an anti-solvent) dropwise to the solution until it becomes slightly turbid.

  • Cool to a lower temperature: Use a dry ice/acetone bath for further cooling, but be mindful that rapid cooling can lead to small or impure crystals.

Problem 3: Formation of Amorphous Powder or Very Fine Needles.

Cause: This typically results from very rapid crystallization due to high levels of supersaturation or a fast cooling rate.[1][3] While the solid is formed, the crystal quality may be poor for applications like X-ray crystallography.

Solutions:

  • Decrease the rate of crystallization:

    • Slower cooling: Insulate the crystallization vessel to slow down the cooling process.

    • Use less supersaturation: Start with a slightly more dilute solution.

  • Change the solvent: A different solvent can alter the crystal habit.

  • Vapor Diffusion: This technique provides a very slow addition of an anti-solvent, which can promote the growth of larger, higher-quality crystals.[3]

Hypothetical Quantitative Data

The following tables present hypothetical data for 6-aminoisquinolin-5-ol to guide your initial experiments.

Table 1: Hypothetical Solubility of 6-Aminoisoquinolin-5-ol in Common Solvents.

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)
Water< 0.11.5
Methanol2.025.0
Ethanol1.218.0
Acetone0.812.0
Ethyl Acetate0.58.0
Dichloromethane< 0.10.5
Heptane< 0.1< 0.1
Toluene< 0.10.3

Table 2: Suggested Starting Conditions for Crystallization.

MethodSolvent SystemTemperature ProfileNotes
Slow CoolingMethanolHeat to boiling, cool to RT over 4-6 hours, then 4°C for 12 hours.Good for initial purification.
Anti-solventAcetone/WaterDissolve in hot acetone, add water dropwise until cloudy, then cool.Can produce high-quality crystals.
Vapor DiffusionMethanol/TolueneDissolve in methanol, place in a chamber with toluene as the anti-solvent.Ideal for growing single crystals for X-ray diffraction.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Place approximately 10 mg of crude 6-aminoisquinolin-5-ol into each of several small test tubes.

  • To each tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required.

  • If the solid does not dissolve in approximately 1 mL of solvent at room temperature, heat the tube gently in a water bath towards the solvent's boiling point, adding more solvent dropwise if necessary.

  • Once the solid is dissolved at the higher temperature, allow the tubes to cool slowly to room temperature.

  • Observe which solvents result in the formation of well-defined crystals. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

Protocol 2: Slow Cooling Crystallization
  • Place the crude 6-aminoisquinolin-5-ol in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., methanol) in portions while heating the flask on a hot plate.[2] Add just enough solvent to completely dissolve the solid at the boiling point.

  • Remove the flask from the heat and cover it. To ensure slow cooling, you can place it in an insulated container (e.g., a beaker with paper towels).[2]

  • Allow the solution to cool undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude This compound solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the crystallization of 6-aminoisquinolin-5-ol.

troubleshooting_tree start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal Clear Solution oiling Oiling Out outcome->oiling Liquid Droplets poor_quality Amorphous/Fine Powder outcome->poor_quality Powdery Solid success Good Crystals outcome->success Well-defined Solid sol_no_xtal_1 Scratch/Seed no_xtal->sol_no_xtal_1 sol_no_xtal_2 Evaporate Solvent/ Add Anti-solvent no_xtal->sol_no_xtal_2 sol_oiling_1 Slower Cooling/ Add More Solvent oiling->sol_oiling_1 sol_oiling_2 Change Solvent oiling->sol_oiling_2 sol_poor_1 Slower Cooling/ Less Supersaturation poor_quality->sol_poor_1 sol_poor_2 Try Vapor Diffusion poor_quality->sol_poor_2

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Aminoisoquinolin-5-ol Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 6-Aminoisoquinolin-5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound target the amino group at the 6-position and the hydroxyl group at the 5-position. These include:

  • N-Acylation: Introduction of an acyl group (R-C=O) to the amino group.

  • N-Sulfonylation: Introduction of a sulfonyl group (R-SO2) to the amino group.

  • O-Alkylation: Introduction of an alkyl group to the hydroxyl group.

  • O-Acylation: Introduction of an acyl group to the hydroxyl group.

Q2: Which functional group is more reactive in this compound, the amino or the hydroxyl group?

A2: In general, the amino group is more nucleophilic than the phenolic hydroxyl group.[1][2][3] Therefore, under neutral or basic conditions, derivatization reactions such as acylation and sulfonylation will preferentially occur at the 6-amino group.[1][4]

Q3: How can I selectively achieve N-derivatization over O-derivatization?

A3: To achieve selective N-derivatization, it is crucial to control the reaction conditions. Since the amino group is inherently more nucleophilic, running the reaction under neutral or slightly basic conditions will favor N-acylation or N-sulfonylation.[1][3] The use of a base is often necessary to neutralize the acid generated during the reaction.[4]

Q4: What are the potential side products in the derivatization of this compound?

A4: Potential side products include:

  • O-derivatized product: Reaction at the hydroxyl group.

  • Di-derivatized product: Reaction at both the amino and hydroxyl groups.

  • Polysubstitution: Multiple additions of the derivatizing agent.

  • Products of ring reactions: The isoquinoline ring itself can undergo reactions under harsh conditions.

Q5: How can I monitor the progress of my derivatization reaction?

A5: The progress of the reaction can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the products being formed.

Troubleshooting Guides

N-Acylation
Problem Possible Cause Suggested Solution
Low to no conversion of starting material 1. Insufficiently reactive acylating agent. 2. Reaction temperature is too low. 3. Inadequate mixing.1. Use a more reactive acylating agent (e.g., acyl chloride or anhydride instead of a carboxylic acid with a coupling agent). 2. Gradually increase the reaction temperature and monitor for product formation and side reactions. 3. Ensure efficient stirring of the reaction mixture.
Formation of O-acylated side product 1. Reaction conditions are too harsh (e.g., high temperature, strong base). 2. The hydroxyl group's reactivity is enhanced.1. Perform the reaction at a lower temperature. 2. Use a milder base (e.g., pyridine, triethylamine). 3. Consider protecting the hydroxyl group before acylation if selectivity remains an issue.
Formation of di-acylated product 1. Excess acylating agent used. 2. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acylating agent. 2. Monitor the reaction closely by TLC or HPLC and stop it once the mono-acylated product is maximized.
Difficulty in purifying the product 1. The product has similar polarity to the starting material or byproducts. 2. The product is unstable on silica gel.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Consider recrystallization or preparative HPLC for purification.
N-Sulfonylation
Problem Possible Cause Suggested Solution
Reaction is sluggish or does not proceed 1. The sulfonyl chloride is not reactive enough. 2. The base is not strong enough to facilitate the reaction.1. Ensure the sulfonyl chloride is fresh and of high quality. 2. Use a stronger base such as pyridine or an inorganic base like potassium carbonate.
Degradation of starting material or product 1. The reaction conditions are too basic. 2. The temperature is too high.1. Use a milder base or a biphasic system (e.g., Schotten-Baumann conditions). 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Significant O-sulfonylation The hydroxyl group is competing with the amino group for the sulfonyl chloride.1. As with acylation, favor conditions that promote N-selectivity (milder base, lower temperature). 2. Protection of the hydroxyl group may be necessary for complete selectivity.

Experimental Protocols

Note: These are general protocols and may require optimization for this compound.

General Protocol for N-Acylation
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Base Addition: Add a base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC or HPLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for N-Sulfonylation
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and water.

  • Sulfonylating Agent Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.0-1.2 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for 2-24 hours, monitoring its progress.

  • Work-up: If in an organic solvent, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by water and brine. If in a biphasic system, separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography or recrystallization. A patent for the synthesis of isoquinoline-6-sulfonyl chloride from 6-aminoisoquinoline suggests a two-step process involving diazotization followed by reaction with thionyl chloride.[5]

Data Presentation

Table 1: Hypothetical Optimization of N-Acetylation of this compound

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield of N-acetyl product (%) Yield of O-acetyl product (%)
1Triethylamine (1.2)DCM2512755
2Pyridine (solvent)Pyridine251285<2
3Triethylamine (1.2)DCM0 to 2524803
4NoneDCM2524<10<2

Note: This data is illustrative and intended to guide optimization.

Visualizations

experimental_workflow_acylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Mixing Mixing and Reaction This compound->Mixing Acylating Agent Acylating Agent Acylating Agent->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Quenching Quenching Mixing->Quenching 1. Monitor 2. Quench Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification N-Acylated Product N-Acylated Product Purification->N-Acylated Product logical_relationship_selectivity cluster_conditions Reaction Conditions cluster_outcomes Preferential Outcome Derivatization Derivatization of This compound Neutral_Basic Neutral / Basic Conditions Derivatization->Neutral_Basic Acidic Acidic Conditions Derivatization->Acidic N_Derivatization N-Derivatization (Acylation/Sulfonylation) Neutral_Basic->N_Derivatization Favors O_Derivatization O-Derivatization Acidic->O_Derivatization May Favor (Amine Protonated)

References

Avoiding common byproducts in 6-Aminoisoquinolin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Aminoisoquinolin-5-ol. Our aim is to help you anticipate and mitigate the formation of common byproducts, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is a multi-step synthesis commencing with 3-hydroxybenzaldehyde. This route involves nitration, protection of the resulting phenolic group, followed by a Pomeranz-Fritsch cyclization and subsequent deprotection and reduction of the nitro group.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

The main byproducts can arise at various stages of the synthesis. These include regioisomers from the initial nitration step, incompletely cyclized intermediates from the Pomeranz-Fritsch reaction, and potential oxidation products of the final aminophenol.

Q3: How can I minimize the formation of the undesired 5-nitro- and 3-nitro- isomers during the nitration of 3-hydroxybenzaldehyde?

Controlling the reaction temperature and using a milder nitrating agent can significantly improve the regioselectivity of the nitration. The use of a directing group prior to nitration can also be an effective strategy to favor the formation of the desired 2-hydroxy-4-nitrobenzaldehyde.

Q4: During the Pomeranz-Fritsch cyclization, I am observing a significant amount of uncyclized intermediate. What could be the cause?

Incomplete cyclization can be due to several factors, including insufficient acid strength or concentration, low reaction temperature, or steric hindrance from bulky protecting groups. Ensuring anhydrous conditions is also critical, as water can hydrolyze the acetal and imine intermediates.

Q5: My final this compound product seems to be degrading and changing color. What is happening and how can I prevent it?

Aminophenols, such as the target molecule, are susceptible to oxidation, which can lead to the formation of colored quinone-imine byproducts. It is crucial to handle the final product under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Storage at low temperatures and protected from light is also recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-hydroxy-4-nitrobenzaldehyde in the nitration step Formation of multiple regioisomers (e.g., 3-nitro, 5-nitro).Carefully control the reaction temperature, ideally keeping it below 0°C. Consider using a milder nitrating agent or protecting the hydroxyl group before nitration to better direct the regioselectivity.
Incomplete reaction during the protection of the hydroxyl group Steric hindrance or insufficient reactivity of the protecting group.Choose a less bulky protecting group if steric hindrance is suspected. Ensure the use of an adequate amount of base and a suitable solvent to facilitate the reaction. Monitor the reaction by TLC until completion.
Low yield in the Pomeranz-Fritsch cyclization Incomplete formation of the Schiff base or failure of the cyclization step.Ensure anhydrous conditions throughout the reaction. Use a sufficiently strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid) and an appropriate reaction temperature. The reaction may require heating to drive the cyclization to completion.
Formation of a styrenic byproduct during cyclization Retro-Ritter type reaction of the nitrilium ion intermediate.This is more common with certain substrates in the Bischler-Napieralski reaction but can occur under strong acid conditions. Using a nitrile as a solvent can sometimes suppress this side reaction by shifting the equilibrium.
Difficulty in removing the protecting group The protecting group is too stable under the deprotection conditions.Select a protecting group that can be removed under conditions that will not affect the other functional groups on the molecule. For example, a benzyl ether can be cleaved by hydrogenolysis, which can simultaneously reduce the nitro group.
Product darkens or decomposes upon purification/storage Oxidation of the aminophenol.Perform purification steps using degassed solvents and under an inert atmosphere. Store the purified product under nitrogen or argon at low temperatures and protected from light. The addition of an antioxidant might be considered for long-term storage.

Proposed Synthetic Pathway and Byproduct Formation

A plausible and efficient synthetic route to this compound is outlined below. This pathway is based on established organic chemistry principles, including electrophilic aromatic substitution and the Pomeranz-Fritsch reaction.

Synthesis_of_6_Aminoisoquinolin_5_ol Start 3-Hydroxybenzaldehyde Nitration Nitration (HNO3, H2SO4) Start->Nitration NitroProduct 2-Hydroxy-4-nitrobenzaldehyde Nitration->NitroProduct Regioisomers Byproduct: 5-Nitro & 3-Nitro Isomers Nitration->Regioisomers Protection Protection (e.g., BnBr, K2CO3) NitroProduct->Protection ProtectedNitro 2-(Benzyloxy)-4-nitrobenzaldehyde Protection->ProtectedNitro PomeranzFritsch Pomeranz-Fritsch Reaction 1. Aminoacetaldehyde diethyl acetal 2. H2SO4 ProtectedNitro->PomeranzFritsch CyclizedProduct 5-(Benzyloxy)-6-nitroisoquinoline PomeranzFritsch->CyclizedProduct UncyclizedIntermediate Byproduct: Uncyclized Schiff Base PomeranzFritsch->UncyclizedIntermediate DeprotectionReduction Deprotection & Reduction (H2, Pd/C) CyclizedProduct->DeprotectionReduction FinalProduct This compound DeprotectionReduction->FinalProduct OxidationProduct Byproduct: Quinone-imine FinalProduct->OxidationProduct Oxidation (Air) Troubleshooting_Workflow cluster_nitration Nitration Step Issues cluster_cyclization Cyclization Step Issues cluster_final Final Product Issues Start Low Yield or Impure Product IdentifyStep Identify problematic step via TLC/LC-MS analysis of intermediates Start->IdentifyStep NitrationIssue Multiple spots on TLC (isomers) IdentifyStep->NitrationIssue Problem in Step 1 CyclizationIssue Uncyclized intermediate remains IdentifyStep->CyclizationIssue Problem in Step 3 FinalProductIssue Product degradation/color change IdentifyStep->FinalProductIssue Problem with Final Product NitrationSolution Optimize T, nitrating agent. Consider protecting group strategy. NitrationIssue->NitrationSolution CyclizationSolution Check acid strength/concentration. Ensure anhydrous conditions. Increase temperature/reaction time. CyclizationIssue->CyclizationSolution FinalProductSolution Use inert atmosphere. Use degassed solvents. Store cold and protected from light. FinalProductIssue->FinalProductSolution

Technical Support Center: 6-Aminoisoquinoline Production Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 6-aminoisoquinoline production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of 6-aminoisoquinoline?

A1: The two most prevalent synthetic routes for scaling up 6-aminoisoquinoline production are:

  • Copper-catalyzed amination of 6-bromoisoquinoline: This method involves the reaction of 6-bromoisoquinoline with an ammonia source in the presence of a copper catalyst at elevated temperatures and pressures.[1][2]

  • Reduction of a 6-nitroisoquinoline derivative: This route typically involves the catalytic hydrogenation of a substituted 6-nitroisoquinoline, such as 1,3-dichloro-6-nitroisoquinoline, to the corresponding amine.[3]

Q2: What are the primary challenges when scaling up the Buchwald-Hartwig amination for 6-aminoisoquinoline synthesis?

A2: Scaling up the Buchwald-Hartwig amination of 6-bromoisoquinoline can present several challenges, including:

  • Catalyst selection and deactivation: Identifying a robust palladium catalyst and ligand system that maintains high activity and stability at a large scale is crucial.

  • Palladium removal: Residual palladium in the final product is a significant concern in pharmaceutical applications and requires effective removal strategies.[4][5]

  • Byproduct formation: Side reactions, such as the formation of biaryl impurities, can occur and complicate purification.

  • Reaction kinetics and heat transfer: Managing reaction exotherms and ensuring consistent mixing and temperature control in large reactors is critical for safety and product quality.

  • Base sensitivity: The choice of base is critical, as some starting materials or products may be sensitive to strong bases, leading to degradation.[6]

Q3: What are the key considerations for the scale-up of the reduction of 6-nitroisoquinoline derivatives?

A3: Key considerations for the large-scale reduction of 6-nitroisoquinoline derivatives include:

  • Catalyst handling and safety: Catalytic hydrogenation often employs flammable solvents and hydrogen gas under pressure, requiring specialized equipment and safety protocols. The catalyst itself (e.g., palladium on carbon) can be pyrophoric.

  • Incomplete reduction: Ensuring complete conversion of the nitro group to the amine is essential to avoid impurities such as nitroso and hydroxylamine intermediates.[7]

  • Over-reduction: In the case of starting materials with other reducible functional groups (like the chloro groups in 1,3-dichloro-6-nitroisoquinoline), controlling the reaction conditions to achieve selective reduction is necessary.[3]

  • Work-up and product isolation: The work-up procedure must effectively remove the catalyst and any inorganic salts, and the product isolation may require specific pH adjustments.

Q4: How can I remove residual palladium catalyst from my 6-aminoisoquinoline product?

A4: Several methods can be employed to remove residual palladium:

  • Filtration through Celite®: This is a simple method to remove heterogeneous palladium catalysts.[4]

  • Activated Carbon Treatment: Activated carbon can effectively adsorb palladium complexes.

  • Metal Scavengers: Silica-based scavengers with functional groups that chelate palladium (e.g., thiol-based scavengers) are highly effective.[8]

  • Crystallization: Recrystallization of the product can significantly reduce palladium levels, although in some cases, it can concentrate the metal in the crystal lattice.[5]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., EDTA) or lactic acid can be used.[9]

Troubleshooting Guides

Route 1: Amination of 6-Bromoisoquinoline

Problem 1: Low Yield of 6-Aminoisoquinoline

Possible Cause Troubleshooting Action
Insufficient Reaction Temperature/Pressure Ensure the autoclave is reaching and maintaining the target temperature (e.g., 190°C) and pressure. Calibrate temperature and pressure gauges.[1]
Catalyst Inactivity Use fresh, high-quality copper(II) sulfate pentahydrate. Ensure proper storage of the catalyst.
Poor Mixing In a large reactor, ensure the stirring is vigorous enough to maintain a homogeneous suspension of the reactants and catalyst.
Incomplete Reaction Extend the reaction time and monitor the reaction progress by taking samples (if possible) and analyzing them by HPLC or TLC.

Problem 2: High Levels of Impurities

Possible Cause Troubleshooting Action
Side Reactions at High Temperature Optimize the reaction temperature. While high temperatures are necessary, excessive heat can lead to decomposition and byproduct formation.
Oxidation of the Product After the reaction, cool the mixture under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the amino group.
Presence of Unreacted 6-Bromoisoquinoline Ensure the correct stoichiometry of ammonia is used. Consider a slight excess of the ammonia solution.
Formation of Hydroxylated Byproducts Ensure the reaction is carried out under an inert atmosphere to minimize the presence of oxygen, which can lead to the formation of 6-hydroxyisoquinoline.
Route 2: Reduction of 1,3-Dichloro-6-Nitroisoquinoline

Problem 1: Incomplete Reduction of the Nitro Group

Possible Cause Troubleshooting Action
Catalyst Poisoning Ensure the starting materials and solvent are free from catalyst poisons such as sulfur compounds.
Insufficient Hydrogen Pressure Maintain a consistent and adequate hydrogen pressure throughout the reaction. Check for leaks in the hydrogenation system.[3]
Low Catalyst Loading Increase the catalyst loading (e.g., palladium on carbon) in small increments.
Poor Mass Transfer of Hydrogen Improve agitation to enhance the dispersion of hydrogen gas in the reaction mixture.

Problem 2: Incomplete Dechlorination

Possible Cause Troubleshooting Action
Insufficient Reaction Time The dechlorination step may be slower than the nitro group reduction. Extend the reaction time after the initial reduction is complete.[3]
Catalyst Deactivation The catalyst may become less active over the extended reaction time. Consider a fresh charge of catalyst for the dechlorination step if feasible.
Inadequate Temperature A moderate increase in temperature may be required to facilitate the hydrogenation of the carbon-chlorine bonds.[3]
General Purification Challenges

Problem: Difficulty in Achieving High Purity (>99.5%)

A "triple purification system" as mentioned in the literature for achieving high purity 6-aminoisoquinoline could involve a combination of the following steps.[3] Here are troubleshooting tips for a potential three-step purification process:

Step 1: Acid-Base Extraction/Wash

  • Issue: Emulsion formation during extraction.

    • Solution: Add a small amount of brine or a different organic solvent. Use gentle mixing.

  • Issue: Product loss in the aqueous layer.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent. Adjust the pH carefully to ensure the amine is fully deprotonated during extraction.

Step 2: Activated Carbon Treatment

  • Issue: Product adsorption on the carbon.

    • Solution: Use the minimum amount of activated carbon necessary. Perform a small-scale test to determine the optimal carbon loading. Wash the carbon thoroughly with a hot solvent after filtration to recover any adsorbed product.

  • Issue: Fine carbon particles passing through the filter.

    • Solution: Use a finer filter paper or a pad of Celite® over the filter paper.

Step 3: Recrystallization

  • Issue: Oiling out of the product instead of crystallization.

    • Solution: Ensure the solvent system is appropriate. The product may be too soluble in the chosen solvent. Try a solvent/anti-solvent system. Cool the solution slowly with gentle stirring.

  • Issue: Poor recovery after crystallization.

    • Solution: Concentrate the mother liquor and attempt a second crop of crystals. Optimize the crystallization solvent and temperature profile to maximize yield.

  • Issue: Impurities co-crystallizing with the product.

    • Solution: The purity of the material before crystallization is crucial. The preceding purification steps should be effective. Consider a different crystallization solvent or a double recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline[1][2]

Materials:

  • 6-Bromoisoquinoline

  • 28% Ammonia solution

  • Copper(II) sulfate pentahydrate

  • 10% Aqueous sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a suitable autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper(II) sulfate pentahydrate.

  • Seal the autoclave and heat the mixture to 190°C with stirring for 6 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the autoclave and transfer the reaction mixture to a beaker containing 250 mL of 10% aqueous sodium hydroxide solution.

  • Extract the aqueous mixture with ethyl acetate (5 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Suspend the crude product in dichloromethane and filter to collect the solid.

  • Dry the solid to yield light brown crystalline 6-aminoisoquinoline (expected yield: ~85%).

Protocol 2: Synthesis of 6-Aminoisoquinoline from 1,3-Dichloro-6-nitroisoquinoline (Conceptual based on[3])

Materials:

  • 1,3-Dichloro-6-nitroisoquinoline

  • Palladium on carbon (e.g., 10 wt%)

  • Tetrahydrofuran (THF)

  • Methanol (optional co-solvent)

  • Potassium carbonate (optional base)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • Charge a hydrogenation reactor with 1,3-dichloro-6-nitroisoquinoline and a suitable solvent such as tetrahydrofuran.

  • Add palladium on carbon catalyst (e.g., 5-10 mol%). An optional base like potassium carbonate can be added to neutralize any formed HCl.

  • Purge the reactor with nitrogen and then with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.6-0.8 MPa).

  • Heat the reaction mixture to a suitable temperature (e.g., 45-60°C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake and/or HPLC analysis. The reduction of the nitro group is typically faster than the dechlorination.

  • Continue the reaction until both the nitro group is reduced and the chlorine atoms are removed (this may take from several hours to a couple of days).

  • After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoisoquinoline.

  • Further purify the crude product as required.

Data Presentation

Table 1: Comparison of Reaction Parameters for 6-Aminoisoquinoline Synthesis

Parameter Route 1: Amination of 6-Bromoisoquinoline[1] Route 2: Reduction of 1,3-Dichloro-6-nitroisoquinoline[3]
Starting Material 6-Bromoisoquinoline1,3-Dichloro-6-nitroisoquinoline
Key Reagents Ammonia, Copper(II) sulfateHydrogen, Palladium on Carbon
Solvent WaterTetrahydrofuran
Temperature 190°C45 - 60°C
Pressure High (autoclave)0.6 - 1.0 MPa
Reaction Time ~6 hours4 hours - 4 days
Typical Yield ~85%Not specified, but scalable
Key Challenges High temperature/pressure, catalyst removalHydrogen handling, selective reduction

Visualizations

experimental_workflow_amination cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Autoclave: - 6-Bromoisoquinoline - Ammonia Solution - Copper(II) Sulfate B Heat to 190°C for 6 hours A->B C Cool and Quench in NaOH solution B->C D Extract with Ethyl Acetate C->D E Dry and Concentrate D->E F Suspend in Dichloromethane E->F G Filter and Dry F->G H 6-Aminoisoquinoline (Product) G->H

Caption: Experimental workflow for the amination of 6-bromoisoquinoline.

troubleshooting_buchwald_hartwig cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_impurities Specific Impurities cluster_purification Purification start Low Yield or Impurities in Buchwald-Hartwig Amination catalyst_check Is the catalyst active and loading optimal? start->catalyst_check conditions_check Are temperature, time, and base appropriate? start->conditions_check impurity_check Are biaryl or dehalogenated byproducts present? start->impurity_check catalyst_solution Screen different Pd catalysts/ligands. Increase catalyst loading incrementally. catalyst_check->catalyst_solution No conditions_solution Optimize temperature and reaction time. Screen different bases (e.g., Cs2CO3, K3PO4). conditions_check->conditions_solution No impurity_solution Use bulkier ligands to suppress biaryl formation. Ensure inert atmosphere to prevent dehalogenation. impurity_check->impurity_solution Yes purification_check High residual Palladium? impurity_check->purification_check No purification_solution Use metal scavengers, activated carbon, or recrystallization. purification_check->purification_solution Yes

Caption: Troubleshooting logic for Buchwald-Hartwig amination scale-up.

References

6-Aminoisoquinolin-5-ol purity analysis and impurity profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Aminoisoquinolin-5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of this compound?

The most common and reliable method for purity analysis of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. For impurity identification and structural elucidation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q2: What are the potential impurities that I should be looking for in my this compound sample?

During the synthesis of 6-aminoisoquinoline and its derivatives, several related substances can be formed as impurities. Based on common synthetic routes, potential impurities could include:

  • Starting materials and reagents

  • Isomeric amines (e.g., isoquinolin-5-amine, isoquinolin-7-amine, isoquinolin-8-amine)[1]

  • Halogenated precursors (e.g., 1-chloroisoquinolin-6-amine, 3-chloroisoquinolin-6-amine, 1,3-dichloroisoquinolin-6-amine)[1]

  • Byproducts from side reactions

A thorough impurity profiling using techniques like LC-MS is recommended to identify and characterize any unknown peaks in your chromatogram.

Q3: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?

Peak broadening in HPLC can be caused by several factors. A common issue is the incompatibility of the sample solvent with the mobile phase.[2][3] If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to distorted peak shapes. Always try to dissolve your sample in the mobile phase itself.[3] Other potential causes include an overloaded column, a contaminated guard column, or a void in the analytical column.

Q4: I am observing fluctuating baseline in my HPLC analysis. How can I resolve this?

A fluctuating baseline can be due to several reasons:

  • Air bubbles in the system: Degas your mobile phase thoroughly and prime the pump to remove any trapped air.[3][4]

  • Pump issues: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a noisy baseline.[2][4]

  • Mobile phase mixing: If you are running a gradient, ensure that the solvents are miscible and the mixing is efficient.

  • Detector problems: A dirty flow cell or a failing lamp can also contribute to baseline noise.

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPossible CauseSuggested Solution
No Peaks No sample injectedCheck the autosampler vial for sufficient sample volume and ensure no air bubbles are present.[4]
Detector lamp is offVerify that the detector lamp is on and functioning correctly.[4]
Incorrect detector wavelengthEnsure the detector is set to a wavelength where this compound has significant absorbance.
Ghost Peaks Contaminated mobile phase or injection systemFlush the injection port and run a blank gradient to identify the source of contamination.
Impurities in the sample from previous injectionsImplement a needle wash step between injections.
Varying Retention Times Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure accurate mixing.
Fluctuations in column temperatureUse a column oven to maintain a stable temperature.
Pump flow rate is not stableCheck for leaks in the pump and ensure the pump is properly primed.[2][4]
High Backpressure Blockage in the system (e.g., guard column, tubing, frits)Systematically disconnect components to locate the blockage. Replace the guard column or filter frits if necessary.
Precipitated buffer in the systemFlush the system with a solvent that can dissolve the precipitate.

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol outlines a general method for the purity analysis of this compound. Method optimization may be required based on the specific impurities present and the HPLC system used.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

2. Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or lambda max of this compound)

| Injection Volume | 10 µL |

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample and the reference standard.

  • The purity is calculated based on the area percentage of the main peak in the chromatogram.

Impurity Profiling Data

The following table provides a hypothetical example of an impurity profile for a this compound sample analyzed by the HPLC method described above.

PeakRetention Time (min)Relative Retention Time (RRT)Area %Possible Identity
13.50.440.15Unknown
27.91.0099.50This compound
39.21.160.20Isomeric Aminoisoquinoline
411.51.460.10Dichloro-isoquinoline derivative
513.81.750.05Unknown

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

impurity_formation cluster_impurities Potential Impurity Formation start Synthetic Precursors main_reaction Main Synthesis Reaction start->main_reaction incomplete_reaction Incomplete Reaction start->incomplete_reaction Unreacted Starting Material product Crude this compound main_reaction->product side_reaction Side Reactions main_reaction->side_reaction Formation of Isomers over_reaction Over-reaction / Degradation product->over_reaction Degradation Products

Caption: Potential Pathways for Impurity Formation during Synthesis.

References

Technical Support Center: Mitigating Cytotoxicity of 6-Aminoisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the potential cytotoxic effects of 6-Aminoisoquinolin-5-ol in control cells. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of cytotoxicity for this compound?

A1: The precise mechanism of cytotoxicity for this compound is not extensively documented in the literature. However, based on the chemical structure, which contains an amino-isoquinoline core, and data from structurally related compounds like 6-anilino-5,8-quinolinequinone, two primary mechanisms are likely:

  • Generation of Reactive Oxygen Species (ROS): The quinone-like structure may participate in redox cycling, leading to the formation of superoxide radicals and other ROS. This can occur both non-enzymatically and through enzymatic pathways within the cell.[1]

  • Induction of Apoptosis via Caspase Activation: Many cytotoxic compounds, including some aminoisoquinoline derivatives, can trigger programmed cell death (apoptosis) through the activation of the caspase cascade.[2] This may involve initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).

Q2: At what concentrations is the cytotoxicity of this compound typically observed?

A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific control cell line. As a starting point, a wide range of concentrations (e.g., 0.1 µM to 100 µM) should be tested.

Q3: How can I reduce the cytotoxic effects of this compound in my control cells?

A3: Mitigating cytotoxicity depends on the underlying mechanism. Here are two primary strategies:

  • Co-treatment with Antioxidants: If cytotoxicity is mediated by ROS, co-incubation with an antioxidant may be effective. N-acetylcysteine (NAC) is a common antioxidant used in cell culture to scavenge ROS and replenish intracellular glutathione levels.[3][4][5][6]

  • Co-treatment with Caspase Inhibitors: If apoptosis is the primary cause of cell death, a pan-caspase inhibitor, such as Z-VAD-FMK, can be used to block the caspase cascade.[7][8][9][10][11]

Q4: Will mitigating cytotoxicity affect the intended biological activity of this compound?

A4: This is a critical consideration. If the intended activity of this compound is dependent on ROS production or caspase activation, then mitigating these effects will likely interfere with your experiment. It is essential to have a positive control for the biological activity of the compound to assess whether the mitigation strategy is affecting its primary function.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High level of cell death in control cells treated with this compound. The concentration of the compound is too high.Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 value and select a non-toxic concentration for your experiments.
The cytotoxicity is mediated by Reactive Oxygen Species (ROS).1. Measure intracellular ROS levels using a fluorescent probe like DCFDA. 2. Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) and assess cell viability.
The cytotoxicity is due to the induction of apoptosis.1. Perform an assay to measure caspase-3/7 activity. 2. Co-treat cells with a pan-caspase inhibitor like Z-VAD-FMK and assess cell viability.
Inconsistent results in cytotoxicity assays. The compound is not fully dissolved or is precipitating in the culture medium.Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect the medium for any precipitation.
The cell seeding density is not optimal.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
The antioxidant/caspase inhibitor is not reducing cytotoxicity. The chosen concentration of the inhibitor is not optimal.Perform a dose-response of the inhibitor in the presence of this compound.
The primary mechanism of cytotoxicity is not ROS production or caspase-mediated apoptosis.Consider other potential off-target effects of the compound. Further mechanistic studies may be required.

Quantitative Data Summary

Table 1: Example IC50 Values for Structurally Related Compounds

CompoundCell LineIC50 (µM)Reference
Amino-isoquinoline-5,8-dione derivativeBrine Shrimp-[12]
Indolo[3,2-c]quinoline derivativeMV4-11 (human leukemia)0.052[13]
Indolo[2,3-b]quinoline derivativeHepG2 (liver cancer)3.3[14]
Indolo[2,3-b]quinoline derivativeHCT-116 (colon cancer)23[14]

Note: This table provides examples for related compounds to give a potential range of cytotoxic concentrations. The IC50 for this compound must be determined empirically for each cell line.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is a standard method to assess cell viability and determine the concentration of a compound that inhibits cell growth by 50%.[1][15][16][17]

Materials:

  • 96-well cell culture plates

  • Control cells in logarithmic growth phase

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Shake the plate for 10-15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Intracellular ROS using DCFDA

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[2][13][18][19][20]

Materials:

  • Control cells

  • This compound

  • DCFDA solution (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Culture control cells to the desired confluency.

  • Treat the cells with this compound at the desired concentration and for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • After treatment, wash the cells with warm PBS or HBSS.

  • Load the cells with 5-20 µM DCFDA in PBS or serum-free medium and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Analyze the fluorescence of the cells immediately using a flow cytometer (Excitation: 488 nm, Emission: 535 nm) or a fluorescence microplate reader.

Protocol 3: Caspase-3/7 Activity Assay

This protocol describes a method to measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Control cells

  • This compound

  • Lysis buffer

  • Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Seed cells in a multi-well plate and treat with this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • After treatment, lyse the cells according to the manufacturer's protocol for your chosen assay kit.

  • Add the caspase-3/7 substrate to the cell lysates.

  • Incubate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelength using a microplate reader.

  • Normalize the caspase activity to the total protein concentration of each sample.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanistic Investigation cluster_mitigation Mitigation Strategy cluster_validation Validation Problem High Cytotoxicity in Control Cells IC50 Determine IC50 (MTT Assay) Problem->IC50 ROS Measure ROS (DCFDA Assay) IC50->ROS Caspase Measure Caspase Activity IC50->Caspase Antioxidant Co-treat with Antioxidant (e.g., NAC) ROS->Antioxidant CaspaseInhibitor Co-treat with Caspase Inhibitor (e.g., Z-VAD-FMK) Caspase->CaspaseInhibitor Viability Re-assess Cell Viability Antioxidant->Viability CaspaseInhibitor->Viability Function Assess Intended Biological Activity Viability->Function signaling_pathway cluster_ros ROS Pathway cluster_apoptosis Apoptosis Pathway Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Caspase9 Caspase-9 (Initiator) Compound->Caspase9 OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis NAC N-acetylcysteine NAC->ROS inhibits Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Caspase37->Apoptosis ZVAD Z-VAD-FMK ZVAD->Caspase9 inhibits ZVAD->Caspase37 inhibits

References

6-Aminoisoquinolin-5-ol degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-aminoisoisoquinolin-5-ol. The information provided is based on the known degradation pathways of structurally similar compounds, such as aminophenols and hydroxyquinolines, due to the limited specific data available for 6-aminoisoisoquinolin-5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 6-aminoisoisoquinolin-5-ol?

A1: Based on its chemical structure, which contains both an aminophenol and a hydroxyquinoline moiety, 6-aminoisoisoquinolin-5-ol is susceptible to two primary degradation pathways:

  • Oxidation: The aminophenol group is prone to oxidation, which can be initiated by air (autoxidation), light, or the presence of metal ions. This can lead to the formation of highly colored and reactive quinone-imine species, which may further polymerize into insoluble materials.

  • Photodegradation: The isoquinoline ring system is known to be sensitive to light. Exposure to UV or even visible light can lead to the formation of various photoproducts, potentially involving hydroxylation or cleavage of the ring.

Q2: How can I prevent the degradation of 6-aminoisoisoquinolin-5-ol in solution?

A2: To minimize degradation, the following precautions are recommended:

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[1]

  • Use Degassed Solvents: To reduce oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

  • Work Under Inert Atmosphere: When preparing and handling solutions, working in a glove box or under a stream of inert gas can significantly reduce contact with oxygen.

  • Control pH: The stability of aminophenols can be pH-dependent. Although specific data for 6-aminoisoisoquinolin-5-ol is unavailable, it is advisable to buffer your solutions and investigate the optimal pH for stability in your specific application.

  • Avoid Metal Contamination: Use high-purity solvents and reagents, and consider the use of chelating agents like EDTA to sequester trace metal ions that can catalyze oxidation.

  • Low Temperature Storage: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.

Q3: My solution of 6-aminoisoisoquinolin-5-ol has changed color. What does this indicate?

A3: A color change, typically to yellow, brown, or even purple, is a strong indicator of degradation, likely due to the oxidation of the aminophenol moiety to form colored quinone-imine species and their subsequent polymerization products.

Q4: I am seeing unexpected peaks in my HPLC analysis. Could these be degradation products?

A4: Yes, the appearance of new peaks in your chromatogram, especially those that increase in area over time or upon exposure to stress conditions (light, heat, air), are likely degradation products. It is crucial to develop a stability-indicating HPLC method to separate the parent compound from its potential degradants.

Troubleshooting Guides

Issue 1: Rapid Color Change of Solution
Symptom Possible Cause Troubleshooting Steps
Solution turns yellow/brown/purple shortly after preparation.Oxidation due to exposure to air.1. Prepare fresh solutions using deoxygenated solvents. 2. Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the solution, if compatible with your experiment.
Photodegradation due to exposure to light.1. Prepare and store the solution in amber-colored glassware or wrap the container in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.
Metal Ion Contamination catalyzing oxidation.1. Use high-purity solvents and reagents. 2. Consider adding a chelating agent like EDTA to your buffer or solvent.
Issue 2: Poor Reproducibility in Experimental Results
Symptom Possible Cause Troubleshooting Steps
Inconsistent results between experiments performed at different times.Degradation of stock solution over time.1. Prepare fresh stock solutions more frequently. 2. Aliquot the stock solution upon preparation and store at -20°C or lower to minimize freeze-thaw cycles. 3. Perform a stability study on your stock solution under your storage conditions to determine its usable lifetime.
Variable results within the same experiment.In-process degradation during the experiment.1. Minimize the time the compound is exposed to harsh conditions (e.g., elevated temperature, light). 2. If possible, perform experiments under subdued lighting or with light-protected vessels. 3. Ensure consistent handling procedures across all samples.
Issue 3: Appearance of Extraneous Peaks in HPLC
Symptom Possible Cause Troubleshooting Steps
New peaks are observed in the chromatogram of an aged solution.Formation of degradation products. 1. Develop and validate a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products. 2. Perform forced degradation studies (exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products and confirm the separating power of your HPLC method.
Peak shape of the main compound is poor or tailing.Interaction of the compound with the HPLC system. 1. The amino group can cause tailing on silica-based columns. Use a column with end-capping or a base-deactivated stationary phase. 2. Adjust the mobile phase pH to suppress the ionization of the amino group (e.g., use a low pH mobile phase with an ion-pairing agent or a high pH mobile phase if the column is stable).

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigating the stability of 6-aminoisoisoquinolin-5-ol under various stress conditions.

1. Materials:

  • 6-Aminoisoquinolin-5-ol
  • HPLC-grade water, acetonitrile, and methanol
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Phosphate buffer (pH 7.4)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • Photostability chamber
  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of 6-aminoisoisoquinolin-5-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
  • Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

4. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.
  • Neutralize the acidic and basic samples before injection.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.
  • Calculate the percentage degradation of 6-aminoisoisoquinolin-5-ol.
  • Identify and quantify the major degradation products.

Protocol 2: Example of a Stability-Indicating HPLC Method

This is a starting point for developing a specific method for 6-aminoisoisoquinolin-5-ol. Optimization will be required.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or the λmax of the compound)
Injection Volume 10 µL

Visualizations

degradation_pathway cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound Quinone-imine Intermediate Quinone-imine Intermediate This compound->Quinone-imine Intermediate Oxidation (O₂, light, metal ions) Polymerization Products Polymerization Products Quinone-imine Intermediate->Polymerization Products Polymerization 6-Aminoisoquinolin-5-ol_photo This compound Photoproducts Photoproducts 6-Aminoisoquinolin-5-ol_photo->Photoproducts UV/Vis Light

Caption: Inferred degradation pathways of 6-aminoisoisoquinolin-5-ol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Heat, Light) Stock_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Product Identification) HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to PARP Inhibitors: Benchmarking 6-Aminoisoquinolin-5-ol Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring DNA damage repair deficiencies. This guide provides a comprehensive comparison of the hypothetical PARP inhibitor 6-Aminoisoquinolin-5-ol against established PARP inhibitors such as Olaparib, Talazoparib, Niraparib, and Rucaparib. While direct experimental data for this compound is not available in the public domain, its isoquinoline scaffold is present in other known PARP inhibitors, suggesting its potential as a subject for future investigation. This comparison is based on the performance of these established drugs, supported by experimental data and detailed methodologies.

Mechanism of Action: The Principle of Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 genes. However, in cancer cells with mutations in BRCA1/2 or other HR-related genes, this repair mechanism is compromised. The inhibition of PARP in these HR-deficient cells leads to an accumulation of DSBs, resulting in genomic instability and ultimately, cell death. This concept, where the loss of two genes or pathways is lethal while the loss of either one alone is not, is known as synthetic lethality.[1][2]

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic as it can obstruct DNA replication and transcription, leading to cell death. The potency of PARP trapping varies among different inhibitors and is a significant contributor to their overall efficacy.

Performance Comparison of PARP Inhibitors

The following tables summarize the quantitative data for established PARP inhibitors, providing a benchmark against which the potential of novel compounds like this compound could be evaluated.

Table 1: In Vitro PARP1 and PARP2 Inhibitory Potency (IC50)
InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib1-191-251[3]
Talazoparib0.57-[4]
Niraparib2-352-15.3[3]
Rucaparib0.8-3.228.2[3]
This compound Data not available Data not available

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cytotoxicity in Selected Cancer Cell Lines (IC50 in µM)
InhibitorMDA-MB-436 (BRCA1 mutant)HCC1937 (BRCA1 mutant)MCF-7 (BRCA wild-type)Reference
Olaparib4.796~10-11[5]
Talazoparib0.13101.1-5.4[5]
Niraparib3.2111.1-5.4[5]
Rucaparib2.313~10-11[5]
This compound Data not available Data not available Data not available

Note: The isoquinoline scaffold is present in some compounds with demonstrated PARP inhibitory activity. For instance, certain 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have shown PARP1 inhibition with IC50 values in the nanomolar range.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by PARP inhibitors and a general workflow for their evaluation.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP PAR Poly(ADP-ribose) Synthesis PARP->PAR Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse Unrepaired SSB Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP Inhibition PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB HR_Proficient Homologous Recombination (BRCA Proficient) DSB->HR_Proficient HR_Deficient Homologous Recombination (BRCA Deficient) DSB->HR_Deficient HR_Proficient->Cell_Survival Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: PARP Signaling Pathway and Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays Compound Test Compound (this compound) PARP_Assay PARP Activity Assay (IC50 Determination) Compound->PARP_Assay PARP_Trapping_Assay PARP Trapping Assay Compound->PARP_Trapping_Assay Cytotoxicity_Assay Cytotoxicity Assay (Cancer Cell Lines) PARP_Assay->Cytotoxicity_Assay PARP_Trapping_Assay->Cytotoxicity_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) Cytotoxicity_Assay->CETSA

Caption: Experimental Workflow for PARP Inhibitor Evaluation.

Inhibitor_Comparison_Logic cluster_data Comparative Data Points Established_PARPi Established PARP Inhibitors (Olaparib, Talazoparib, etc.) IC50 PARP1/2 IC50 Established_PARPi->IC50 Known Cytotoxicity Cancer Cell Line IC50 Established_PARPi->Cytotoxicity Known Trapping PARP Trapping Potency Established_PARPi->Trapping Known Clinical Clinical Efficacy & Safety Established_PARPi->Clinical Known AIQ This compound (Hypothetical PARP Inhibitor) AIQ->IC50 Unknown AIQ->Cytotoxicity Unknown AIQ->Trapping Unknown AIQ->Clinical Unknown

Caption: Logical Comparison of this compound.

Detailed Experimental Protocols

PARP Activity Assay (Colorimetric)

This assay measures the inhibition of PARP enzyme activity in a cell-free system.

  • Principle: This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Materials:

    • Recombinant human PARP1 enzyme

    • Histone-coated 96-well plate

    • Biotinylated NAD+

    • Activated DNA (to stimulate PARP activity)

    • Test compounds (e.g., this compound) and known PARP inhibitors (positive controls)

    • Assay buffer

    • Streptavidin-HRP conjugate

    • TMB substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Plate reader

  • Procedure:

    • Add assay buffer, activated DNA, and the test compound at various concentrations to the wells of the histone-coated plate.

    • Add the PARP enzyme to initiate the reaction.

    • Add biotinylated NAD+ to all wells.

    • Incubate the plate to allow for the PARP reaction to occur.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate again.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution and measure the absorbance at 450 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-436, HCC1937, MCF-7)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

PARP1 Trapping Assay (Immunofluorescence)

This assay visualizes and quantifies the trapping of PARP1 at sites of DNA damage within cells.

  • Principle: Cells are treated with a DNA damaging agent to induce SSBs, followed by treatment with a PARP inhibitor. The inhibitor traps PARP1 at these damage sites. The cells are then fixed and permeabilized, and the trapped PARP1 is detected using a specific primary antibody and a fluorescently labeled secondary antibody. The fluorescence intensity is quantified using microscopy and image analysis software.

  • Materials:

    • Cancer cell lines

    • Cell culture plates or chamber slides

    • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

    • Test compounds

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody against PARP1

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Seed cells on chamber slides and allow them to attach.

    • Treat cells with the DNA damaging agent for a short period to induce SSBs.

    • Treat the cells with the test compound at various concentrations.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Block non-specific antibody binding.

    • Incubate with the primary anti-PARP1 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear fluorescence intensity to determine the extent of PARP1 trapping.

Conclusion and Future Directions

The established PARP inhibitors—Olaparib, Talazoparib, Niraparib, and Rucaparib—have demonstrated significant clinical benefit in the treatment of cancers with homologous recombination deficiencies. Their efficacy is attributed to both catalytic inhibition and PARP trapping. While this compound remains a hypothetical PARP inhibitor at this stage, the presence of the isoquinoline scaffold in other potent PARP inhibitors suggests that it and its derivatives warrant further investigation. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel compounds like this compound. Future research should focus on synthesizing and testing this compound using these assays to determine its IC50 values for PARP inhibition and cytotoxicity, as well as its PARP trapping potential. Such studies will be crucial in ascertaining whether this compound or related structures hold promise as next-generation PARP inhibitors.

References

A Comparative Guide to the Efficacy of 6-Aminoisoquinolin-5-ol Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 6-Aminoisoquinolin-5-ol derivatives and related isoquinolinone analogs as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a key target in oncology. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support researchers in the field of drug discovery.

Introduction to this compound Derivatives and PARP Inhibition

The this compound scaffold is a key pharmacophore in the development of potent PARP inhibitors. These compounds primarily target PARP-1 and PARP-2, enzymes that play a crucial role in the repair of single-strand DNA breaks. By inhibiting these enzymes, the accumulation of unrepaired DNA damage leads to cell death, a mechanism that is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This principle, known as synthetic lethality, forms the basis for the clinical application of PARP inhibitors in cancer therapy. This guide will delve into the structure-activity relationships (SAR) of various derivatives, comparing their potency and selectivity against PARP-1 and PARP-2.

Comparative Efficacy of Isoquinolinone Derivatives

The following tables summarize the in vitro inhibitory activity of various isoquinolinone derivatives against PARP-1 and PARP-2. The data is compiled from studies investigating the structure-activity relationships of these compounds.

Table 1: In Vitro Inhibition of PARP-1 and PARP-2 by 5-Benzamidoisoquinolin-1-one Derivatives
CompoundR Group (Benzamide)PARP-1 IC50 (µM)PARP-2 IC50 (µM)Selectivity (PARP-1/PARP-2)
1 H0.330.0359.4
2 4-Methyl0.280.0319.0
3 4-Methoxy0.220.0258.8
4 4-Fluoro0.250.0288.9
5 4-Chloro0.300.0339.1
6 4-Trifluoromethyl0.450.0509.0

Data adapted from a comparative study on isoform-selective PARP inhibitors.[1]

Table 2: In Vitro Inhibition of PARP-1 and PARP-2 by 5-(ω-Carboxyalkyl)isoquinolin-1-one Derivatives
CompoundLinkerPARP-1 IC50 (µM)PARP-2 IC50 (µM)Selectivity (PARP-1/PARP-2)
7 -CH=CH-COOH0.150.0453.3
8 -(CH2)2-COOH0.200.0603.3
9 -NH-CH2-COOH0.180.0553.3

Data adapted from a comparative study on isoform-selective PARP inhibitors.[1]

Table 3: Comparative IC50 Values of Novel Isoquinolindione Derivatives and Standard PARP Inhibitors
CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)
BYK204165 202000100
BYK49187 551
Olaparib (Standard) 510.2
Veliparib (Standard) 5.22.90.56

Data adapted from a study on novel isoquinolindione PARP inhibitors.[2]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables reveal several key structure-activity relationships:

  • Benzamide Substitution: For the 5-benzamidoisoquinolin-1-one series, substitutions on the benzamide ring have a modest impact on potency and selectivity. Electron-donating groups like methoxy (Compound 3 ) slightly enhance potency against both PARP-1 and PARP-2.[1]

  • Carboxyalkyl Linker: The nature of the linker in 5-(ω-carboxyalkyl)isoquinolin-1-ones influences potency. The presence of a rigid double bond (Compound 7 ) or a flexible amino linkage (Compound 9 ) results in slightly higher potency compared to a simple alkyl chain (Compound 8 ).[1] However, these derivatives generally exhibit lower selectivity for PARP-2 over PARP-1 compared to the benzamido series.[1]

  • Isoquinolindione Scaffold: The isoquinolindione derivative BYK204165 demonstrates remarkable selectivity for PARP-1 over PARP-2, a desirable characteristic for minimizing off-target effects.[2] In contrast, the imidazoquinolinone BYK49187 shows potent but non-selective inhibition of both isoforms.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to determine the efficacy of PARP inhibitors.

PARP Inhibition Assay (FlashPlate Assay for PARP-1)

This assay quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Plate Preparation: 96-well FlashPlates are coated with histones.

  • Reaction Mixture: A reaction mixture containing the test compound (at various concentrations), recombinant human PARP-1 enzyme, and activated DNA is added to the wells.

  • Initiation: The reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.

  • Incubation: The plate is incubated to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histones.

  • Detection: The reaction is stopped, and the amount of incorporated biotinylated PAR is quantified using streptavidin conjugated to a fluorescent or chemiluminescent reporter.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PARP Inhibition Assay

This assay measures the ability of a compound to inhibit PARP activity within a cellular context.

  • Cell Culture: A suitable cancer cell line (e.g., a BRCA-deficient line) is cultured in 96-well plates.

  • Compound Treatment: Cells are treated with the test compound at various concentrations for a specified period.

  • Induction of DNA Damage: DNA damage is induced, typically using an agent like hydrogen peroxide (H2O2) or a DNA alkylating agent, to activate PARP.

  • Cell Lysis: The cells are lysed to release the cellular components.

  • PAR Quantification: The level of poly(ADP-ribose) (PAR) is quantified using an ELISA-based method with an anti-PAR antibody.

  • Data Analysis: The reduction in PAR levels in treated cells compared to untreated controls is used to determine the cellular IC50 of the inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.

PARP Inhibition and Synthetic Lethality Pathway

PARP_Inhibition_Pathway DNA_damage Single-Strand DNA Break PARP PARP Activation DNA_damage->PARP PAR Poly(ADP-ribosyl)ation (PARylation) PARP->PAR DSB Double-Strand DNA Break (at replication fork) PARP->DSB Stalled Replication Fork Repair_proteins Recruitment of DNA Repair Proteins PAR->Repair_proteins SSBR Single-Strand Break Repair Repair_proteins->SSBR Cell_survival Cell Survival SSBR->Cell_survival PARP_inhibitor This compound Derivative (PARPi) PARP_inhibitor->PARP Inhibition HR_repair Homologous Recombination Repair DSB->HR_repair Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Failed Repair HR_repair->Cell_survival BRCA_deficient BRCA1/2 Deficient Cells BRCA_deficient->HR_repair Defective

Caption: PARP Inhibition Pathway leading to synthetic lethality in BRCA-deficient cells.

Experimental Workflow for PARP Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies synthesis Synthesis of Derivatives biochemical_assay Biochemical PARP Assay (e.g., FlashPlate) synthesis->biochemical_assay ic50_determination Determine PARP-1/2 IC50 biochemical_assay->ic50_determination cell_culture Culture Cancer Cells (e.g., BRCA-mutant) ic50_determination->cell_culture cellular_parp_assay Cellular PARP Inhibition Assay cell_culture->cellular_parp_assay proliferation_assay Cell Proliferation Assay (e.g., MTT, SRB) cell_culture->proliferation_assay determine_potency Determine Cellular Potency and Cytotoxicity cellular_parp_assay->determine_potency proliferation_assay->determine_potency animal_model Xenograft Animal Model determine_potency->animal_model efficacy_study Tumor Growth Inhibition Study animal_model->efficacy_study pk_pd_study Pharmacokinetics & Pharmacodynamics animal_model->pk_pd_study assess_efficacy Assess In Vivo Efficacy and Tolerability efficacy_study->assess_efficacy pk_pd_study->assess_efficacy

Caption: A typical experimental workflow for the evaluation of novel PARP inhibitors.

Conclusion

The this compound scaffold and its isoquinolinone analogs represent a promising class of PARP inhibitors. The comparative data indicates that subtle modifications to the core structure can significantly impact potency and isoform selectivity. Specifically, the 5-benzamidoisoquinolin-1-ones show promising selectivity for PARP-2, while certain isoquinolindiones can be highly selective for PARP-1. This guide provides a foundational understanding of the efficacy of these compounds and the experimental approaches used to evaluate them, serving as a valuable resource for the ongoing development of novel and effective cancer therapeutics. Further research should focus on optimizing these scaffolds to enhance their pharmacokinetic properties and in vivo efficacy.

References

Validation of 6-Aminoisoquinolin-5-ol as a Rho Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Aminoisoquinolin-5-ol as a potential Rho kinase (ROCK) inhibitor. Due to the limited publicly available experimental data for this compound, this document focuses on a detailed comparison with well-established ROCK inhibitors: Fasudil, Y-27632, and Ripasudil. The guide presents available quantitative data, detailed experimental protocols for validation, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to Rho Kinase Inhibition

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1] The Rho/ROCK signaling pathway is involved in a wide range of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[1] Dysregulation of this pathway has been implicated in various diseases, including hypertension, glaucoma, and cancer, making ROCK an attractive therapeutic target.[2] Isoquinoline derivatives have emerged as a prominent class of ROCK inhibitors, with several compounds advancing to clinical use.[1]

Comparative Analysis of ROCK Inhibitors

Table 1: Comparison of Rho Kinase Inhibitor Potency

CompoundTarget(s)IC50 (ROCK1)IC50 (ROCK2)Other Notable Targets (Selectivity)
This compound Presumed ROCK1/2Data Not AvailableData Not AvailableData Not Available
Fasudil ROCK1/21.9 µM0.73 µM (as Hydroxyfasudil)PKA, PKC, MLCK
Y-27632 ROCK1/2140 nM (Ki)300 nM (Ki)High selectivity against other kinases like PKC, PKA, MLCK
Ripasudil (K-115) ROCK1/251 nM19 nMHigh selectivity for ROCK kinases

Table 2: Comparison of Cellular and In Vivo Efficacy

CompoundCellular Assay (Example)In Vivo Model (Example)Observed Effects
This compound Data Not AvailableData Not AvailableData Not Available
Fasudil Inhibition of smooth muscle cell contractionAnimal models of hypertension, cerebral vasospasmVasodilation, reduction in blood pressure
Y-27632 Inhibition of stress fiber formation, promotion of neurite outgrowth[3]Rodent models of glaucoma, spinal cord injuryReduction of intraocular pressure, promotion of axonal regeneration[3]
Ripasudil (K-115) Relaxation of trabecular meshwork cellsRabbit models of ocular hypertensionReduction of intraocular pressure

Experimental Protocols for Validation

The following are detailed methodologies for key experiments to validate a compound as a Rho kinase inhibitor.

Kinase Activity Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ROCK.

Principle: The assay quantifies the phosphorylation of a specific ROCK substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1) by recombinant ROCK enzyme in the presence of ATP. Inhibition of this phosphorylation is measured.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • ROCK substrate (e.g., recombinant MYPT1)

  • Test compound (this compound or other inhibitors)

  • Detection antibody (e.g., anti-phospho-MYPT1)

  • Secondary antibody conjugated to a reporter (e.g., HRP)

  • 96-well plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with the ROCK substrate.

  • Add the test compound at various concentrations to the wells.

  • Add the recombinant ROCK enzyme to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding EDTA.

  • Wash the wells to remove unbound reagents.

  • Add the primary antibody that specifically recognizes the phosphorylated substrate.

  • Incubate and then wash the wells.

  • Add the HRP-conjugated secondary antibody.

  • Incubate and then wash the wells.

  • Add a chromogenic substrate (e.g., TMB) and measure the absorbance using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce ROCK activity by 50%.

Cellular Assay: Inhibition of Stress Fiber Formation

This assay assesses the effect of the inhibitor on a downstream cellular process regulated by ROCK.

Principle: ROCK activity is essential for the formation of actin stress fibers. Inhibiting ROCK leads to the disassembly of these structures.

Materials:

  • Adherent cell line (e.g., HeLa, NIH 3T3)

  • Cell culture medium and supplements

  • Test compound

  • Serum (to induce stress fiber formation)

  • Paraformaldehyde (for cell fixation)

  • Triton X-100 (for cell permeabilization)

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for several hours to reduce basal stress fiber formation.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with serum or other agonists (e.g., LPA) to induce stress fiber formation.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Stain the actin stress fibers with fluorescently labeled phalloidin and the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the reduction in stress fibers compared to the untreated control.

Signaling Pathway and Experimental Workflow Diagrams

Rho_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Agonist Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLCP_inactive MLCP (Inactive) ROCK->MLCP_inactive Inhibits Cofilin Cofilin (Inactive) LIMK->Cofilin Inhibits Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization Promotes depolymerization Contraction Smooth Muscle Contraction Actin_Polymerization->Contraction MLC_P p-MLC MLCP_inactive->MLC_P Cannot dephosphorylate MLC_P->Contraction Inhibitor This compound (or other ROCK inhibitor) Inhibitor->ROCK

Caption: Rho Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Screen Kinase Selectivity Profiling Kinase_Assay->Selectivity_Screen Stress_Fiber Stress Fiber Formation Assay Selectivity_Screen->Stress_Fiber Cell_Migration Cell Migration/Wound Healing Assay Stress_Fiber->Cell_Migration Smooth_Muscle Smooth Muscle Contraction Assay Cell_Migration->Smooth_Muscle PK_PD Pharmacokinetics & Pharmacodynamics Smooth_Muscle->PK_PD Efficacy_Model Disease Model Efficacy Study (e.g., Hypertension, Glaucoma) PK_PD->Efficacy_Model Toxicity Toxicology Studies Efficacy_Model->Toxicity Compound Test Compound (this compound) Compound->Kinase_Assay

Caption: Experimental Workflow for ROCK Inhibitor Validation.

Discussion and Future Directions

The isoquinoline scaffold is a well-established pharmacophore for ROCK inhibition, with Fasudil being a clinically approved drug. The general structure-activity relationship for many isoquinoline-based ROCK inhibitors involves the isoquinoline nitrogen forming a key hydrogen bond with the hinge region of the kinase domain. Substitutions on the isoquinoline ring can significantly impact potency and selectivity.

Given its structure, this compound possesses the core isoquinoline moiety. The amino and hydroxyl groups at positions 6 and 5, respectively, could influence its binding affinity and selectivity for ROCK isoforms. However, without direct experimental data, its potential as a potent and selective ROCK inhibitor remains speculative.

To validate this compound, the experimental protocols outlined in this guide should be followed. Initial biochemical assays to determine its IC50 against ROCK1 and ROCK2 are crucial. Subsequently, a broader kinase selectivity panel would be necessary to assess its specificity. Positive in vitro results would then warrant investigation in cell-based assays to confirm its on-target effects in a biological context. Finally, promising candidates would proceed to in vivo studies to evaluate their pharmacokinetic properties, efficacy in disease models, and safety profiles.

References

A Comparative Analysis of Isoquinoline-Based Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of isoquinoline-based kinase inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. By objectively comparing the performance of these inhibitors against other alternatives and providing supporting experimental data, this document aims to facilitate informed decisions in the pursuit of novel kinase-targeted therapies. The information presented herein is curated from a comprehensive review of publicly available scientific literature.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, regulating a multitude of processes including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The isoquinoline scaffold has emerged as a privileged structure in the design of kinase inhibitors, with several compounds demonstrating significant therapeutic potential.[1] This guide focuses on a comparative analysis of isoquinoline-based inhibitors targeting four key kinases: AKT, ROCK, PIM-1, and HER2.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of isoquinoline-based and non-isoquinoline-based inhibitors against their respective target kinases. This quantitative data allows for a direct comparison of inhibitor potency.

Table 1: Comparative IC50 Values of AKT Kinase Inhibitors

InhibitorScaffold TypeAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)Reference
Isoquinoline-Based
3-isoquinolinylpyridine 13aIsoquinoline-Pyridine1.3--[2]
NL-71-101Isoquinoline-5-sulfonamide3700--[3]
Compound 19 (Abbott)Indazole (structurally related to isoquinoline optimization)0.16--[3]
Non-Isoquinoline-Based
GSK690693Aminofurazan2139[4]
Ipatasertib (GDC-0068)Dihydro-cyclopenta[d]pyrimidine---[4]
A-443654Phenyl---[4]
MK-2206-81265[3]
AZD5363Pyrrolopyrimidine<10<10<10[5]

Table 2: Comparative IC50 Values of ROCK Kinase Inhibitors

InhibitorScaffold TypeROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference
Isoquinoline-Based
FasudilIsoquinoline330-[6]
HydroxyfasudilIsoquinoline170-[6]
DimethylfasudilIsoquinoline1.6-[6]
Ripasudil (K-115)Isoquinoline5119[6][7]
LASSBio-2065 (11)Isoquinoline N-sulphonylhydrazone31003800
AR-13324 (Netarsudil)Isoquinoline--[8]
H-1152Isoquinolinesulfonamide1.6 (Ki)-[9]
Non-Isoquinoline-Based
Y-27632Pyridine140-220300[6][9]
GSK269962A-1.64[9]
TC-S 7001-0.61.1[9]
GSK429286A-14-[7]
Belumosudil (KD025)-24000105[7]

Table 3: Comparative IC50 Values of PIM-1 Kinase Inhibitors

InhibitorScaffold TypePIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Reference
Isoquinoline-Based
-Data not readily available in comparative format---
Non-Isoquinoline-Based
SGI-1776-7--[10]
AZD1208-0.451.9[10]
PIM447 (LGH447)-0.006 (Ki)0.018 (Ki)0.009 (Ki)[10]
CX-6258 HCl-52516[10]
SMI-4a-17--[10]
TCS PIM-1 1-50>20000-[10]
HispidulinFlavonoid2710--[10]
Compound [I]2,5-disubstituted-1,3,4-oxadiazole17--[11]

Table 4: Comparative IC50 Values of HER2 Kinase Inhibitors

InhibitorScaffold TypeHER2 IC50 (nM)EGFR IC50 (nM)Reference
Isoquinoline-Based
Isoquinoline derivative 9aIsoquinoline-quinazoline--[12]
Isoquinoline derivative 9bIsoquinoline-quinazoline--[12]
Isoquinoline derivative 11cIsoquinoline-quinazoline--[12]
Isoquinoline derivative 14aIsoquinoline-quinazoline103 (cellular)-[12]
Compound 7cQuinazoline8-[13]
Non-Isoquinoline-Based
LapatinibQuinazoline9.2-2610.8-80[14][15]
Neratinib-5992[14][16]
Tucatinib-8-[14]
Dacomitinib-45.76[15][16]
Pyrotinib dimaleate-3813[16]
Afatinib-140.5[17]
AllitinibAnilino-quinazoline30.5[15]
PoziotinibQuinazoline5.33.2[15]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by the inhibitors discussed in this guide.

PI3K_AKT_Signaling receptor Receptor Tyrosine Kinase (RTK) or G-Protein Coupled Receptor (GPCR) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt AKT pip3->akt Recruits pdk1->akt Phosphorylates (Thr308) downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) akt->downstream Activates/Inhibits mtorc2 mTORC2 mtorc2->akt Phosphorylates (Ser473) pten PTEN pten->pip3 Dephosphorylates isoquinoline_akt Isoquinoline-based AKT Inhibitors isoquinoline_akt->akt Inhibits RhoA_ROCK_Signaling gpcr G-Protein Coupled Receptor (GPCR) gef GEFs gpcr->gef Activates rhoa_gdp RhoA-GDP (Inactive) rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp rhoa_gtp->rhoa_gdp rock ROCK rhoa_gtp->rock Activates gef->rhoa_gtp gap GAPs gap->rhoa_gdp limk LIMK rock->limk Activates mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates mlcp MLC Phosphatase rock->mlcp Inhibits cofilin Cofilin limk->cofilin Inhibits cytoskeleton Actin Cytoskeleton (Stress Fibers, Contraction) cofilin->cytoskeleton mlc->cytoskeleton mlcp->mlc isoquinoline_rock Isoquinoline-based ROCK Inhibitors isoquinoline_rock->rock Inhibits PIM1_Signaling cytokine Cytokines/Growth Factors (e.g., IL-6, GM-CSF) receptor Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT3/STAT5 jak->stat Phosphorylates pim1 PIM-1 stat->pim1 Induces Transcription bad Bad pim1->bad Inhibits p21 p21 pim1->p21 Inhibits p27 p27 pim1->p27 Inhibits cmyc c-Myc pim1->cmyc Stabilizes apoptosis Apoptosis bad->apoptosis cell_cycle Cell Cycle Progression p21->cell_cycle Blocks p27->cell_cycle Blocks cmyc->cell_cycle Promotes isoquinoline_pim1 Isoquinoline-based PIM-1 Inhibitors isoquinoline_pim1->pim1 Inhibits HER2_Signaling her2 HER2 her_dimer HER Dimerization (e.g., HER2/HER3) her2->her_dimer Forms pi3k_pathway PI3K/AKT Pathway her_dimer->pi3k_pathway Activates ras_pathway RAS/RAF/MEK/ERK Pathway her_dimer->ras_pathway Activates survival Cell Survival pi3k_pathway->survival proliferation Cell Proliferation ras_pathway->proliferation isoquinoline_her2 Isoquinoline-based HER2 Inhibitors isoquinoline_her2->her2 Inhibits Kinase_Inhibition_Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) setup Set up Reaction in 96-well Plate prep->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate initiate->incubate terminate Terminate Reaction incubate->terminate detect Detect Phosphorylation terminate->detect analyze Analyze Data (Calculate IC50) detect->analyze Wound_Healing_Workflow seed Seed Cells to Confluency scratch Create Scratch (Wound) seed->scratch wash Wash to Remove Debris scratch->wash treat Add Inhibitor wash->treat image_t0 Image at T=0 treat->image_t0 incubate Incubate image_t0->incubate image_tx Image at Time Intervals incubate->image_tx analyze Analyze Wound Closure image_tx->analyze

References

Comparative Guide to the Structure-Activity Relationship of 6-Aminoisoquinolin-5-ol Analogs as Kinase and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-aminoisoquinolin-5-ol analogs and closely related isoquinoline derivatives. Due to the limited availability of direct SAR studies on the this compound scaffold, this guide extrapolates findings from structurally similar compounds, particularly focusing on their activity as inhibitors of protein kinases and Poly(ADP-ribose) polymerase (PARP).

Introduction to this compound Analogs

The isoquinoline scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core, in particular, presents key hydrogen bond donors and acceptors that can facilitate interactions with various biological targets. Notably, 6-aminoisoquinoline derivatives have been investigated as potent inhibitors of protein kinases and PARP, enzymes critically involved in cell signaling, DNA repair, and tumorigenesis.[1] This guide will focus on the SAR of these analogs in the context of kinase and PARP inhibition.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs and their derivatives is highly dependent on the nature and position of substituents on the isoquinoline ring. The following sections summarize the key SAR findings for kinase and PARP inhibition based on available literature for closely related compounds.

Kinase Inhibition

Isoquinoline derivatives have been extensively studied as ATP-competitive kinase inhibitors.[2] The SAR for kinase inhibition can be summarized as follows:

  • Substitution at the 6-position: The amino group at the 6-position is a key feature. Modifications of this group can significantly impact potency and selectivity. For instance, in a series of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors, the removal of the basicity of the aminoisoquinoline core was a key step in improving the pharmacokinetic profile while maintaining potency.[3]

  • Substitution at the 5-position: The hydroxyl group at the 5-position can act as a hydrogen bond donor, potentially interacting with key residues in the kinase ATP-binding pocket. While direct SAR on 6-amino-5-hydroxyisoquinolines is limited, studies on related 5-hydroxyquinolones have shown that this group can influence antibacterial activity by interacting with DNA gyrase.[4]

  • Other substitutions: Modifications at other positions of the isoquinoline ring also play a crucial role. For example, in a series of pyrazolo[3,4-c]isoquinoline derivatives, substitutions at the 4- and 8-positions were found to modulate kinase inhibition profiles, with some analogs showing potent inhibition of kinases like Haspin, CLK1, and DYRK1A.[5]

Table 1: Comparative Kinase Inhibitory Activity of Selected Isoquinoline Analogs

Compound/Analog ClassTarget Kinase(s)Key Structural FeaturesIC50 (nM)Reference
Pyrazolo[3,4-g]isoquinolinesHaspin, CLK1, DYRK1A, CDK9Varied substitutions at 4- and 8-positions57 - 66 (for potent Haspin inhibitors)[6]
6-Substituted Isoquinolin-1-aminesROCK-I, ROCK-IIModifications to the 6-amino groupLead compound equipotent for ROCK-I/II[3]
Anilino(imidazoquinoxaline) AnalogsLckSolubilizing side chains at 6- and 7-positionsSignificant improvement in cellular activity[7]
6-Substituted-amide-4-amino-quinazolinesEGFRFluorine at C-2 of benzamide and nitro at C-5Two-fold increase in EGFRwt inhibition[8]
Quinazolinone N-acetohydrazidesVEGFR-2, FGFR-1, BRAF6,7-dimethoxyquinazoline and diarylamide fragments290 - 470[9]
PARP Inhibition

5-Aminoisoquinoline is a known PARP-1 inhibitor.[10] The introduction of a hydroxyl group at the 5-position in the this compound scaffold is expected to influence its interaction with the PARP active site.

  • The Amino-Lactam Core: The isoquinolin-1-one and related lactam structures are common pharmacophores for PARP inhibitors, mimicking the nicotinamide moiety of the NAD+ substrate.[11]

  • Substitution at the 5-position: In a study of 5-benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones, substitutions at the 5-position were found to be critical for isoform selectivity between PARP-1 and PARP-2. 5-Benzamidoisoquinolin-1-one was identified as a potent and selective PARP-2 inhibitor.[12] This suggests that the nature of the substituent at this position can significantly modulate the inhibitory profile.

  • The 6-Amino Group: While direct SAR on the 6-amino group for PARP inhibition is not extensively documented in the provided results, its presence offers a vector for further chemical modification to explore interactions with the enzyme's active site.

Table 2: Comparative PARP Inhibitory Activity of Selected Isoquinoline Analogs

Compound/Analog ClassTarget Isoform(s)Key Structural FeaturesIC50 (nM)Selectivity (PARP-1/PARP-2)Reference
5-Aminoisoquinoline (5-AIQ)PARP-1-Active PARP-1 inhibitorNot specified[10]
5-Benzamidoisoquinolin-1-onePARP-2 > PARP-1Benzamide group at C51500 (PARP-2)9.3[12]
Dihydroisoquinolone 1aPARP-2 > PARP-1Benzoate at C5800 (PARP-2)16.3[11]
Isoquinolone 1bPARP-2 > PARP-1Benzoate at C5150 (PARP-2)60.0[11]
Quinoxaline-based derivativesPARP-13,5-dimethylpyrazole conjugated to sulfonamide3.05Not specified[13]

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][14]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted by adding an ADP-Glo™ Reagent. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[14]

Protocol Outline:

  • Kinase Reaction: A reaction mixture is prepared containing the kinase, substrate, ATP, and the test compound (this compound analog) in a suitable kinase buffer. The reaction is incubated at a specific temperature for a defined period.

  • ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to the reaction mixture to stop the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to the wells. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. The mixture is incubated for 30-60 minutes at room temperature.[14]

  • Data Acquisition: The luminescence is measured using a plate-reading luminometer. The inhibitory activity of the test compound is determined by comparing the signal from wells containing the inhibitor to control wells.

PARP Activity Assay (Colorimetric)

This assay measures the PARP-catalyzed transfer of ADP-ribose from NAD+ to a histone substrate.[15]

Principle: Histone-coated microplates are used as the substrate for PARP1. In the presence of activated DNA and NAD+, PARP1 catalyzes the poly(ADP-ribosyl)ation of the histones. The amount of poly(ADP-ribose) (PAR) formed is then detected using an anti-PAR antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a colorimetric signal. The intensity of the signal is proportional to the PARP activity.

Protocol Outline:

  • Reaction Setup: In the wells of a histone-coated microplate, the test compound, PARP1 enzyme, and activated DNA are added.

  • Initiation of PARylation: The reaction is initiated by adding NAD+. The plate is then incubated for a set time (e.g., 30 minutes) to allow for the enzymatic reaction.[15]

  • Washing: The wells are washed to remove unreacted components.

  • Detection: An anti-pADPr antibody is added to the wells, followed by incubation. After another washing step, a secondary antibody conjugated to HRP is added.

  • Signal Development: A TMB substrate is added, and the color is allowed to develop. The reaction is stopped with an acid solution.[15]

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The inhibitory effect of the compound is calculated by comparing the absorbance of the wells with the inhibitor to the control wells.

Signaling Pathways and Experimental Workflows

Signaling Pathways

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Isoquinoline_Analog This compound Analog (Kinase Inhibitor) Isoquinoline_Analog->PI3K Inhibits Isoquinoline_Analog->Akt Inhibits

PARP_DNA_Repair_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes from NAD+ NAD NAD+ Repair_Complex DNA Repair Protein Complex PAR->Repair_Complex Recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Mediates Isoquinoline_Analog This compound Analog (PARP Inhibitor) Isoquinoline_Analog->PARP1 Inhibits

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Further Evaluation Compound_Library Compound Library (this compound Analogs) Primary_Assay Primary Kinase Assay (e.g., ADP-Glo) Hit_Identification Hit Identification (% Inhibition) Dose_Response Dose-Response Assay (IC50 Determination) Lead_Selection Lead Compound Selection Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assays Cell-Based Assays (e.g., Proliferation) In_Vivo_Studies In Vivo Efficacy (Animal Models)

Conclusion

While direct and comprehensive SAR studies on this compound analogs are not yet widely available, analysis of closely related isoquinoline derivatives provides valuable insights for drug discovery efforts. For kinase inhibition, substitutions at various positions on the isoquinoline ring, particularly modifications of the 6-amino group, are critical for modulating potency and pharmacokinetic properties. In the context of PARP inhibition, the isoquinoline core acts as a nicotinamide mimetic, and substitutions at the 5-position can confer isoform selectivity. The 6-amino-5-hydroxy substitution pattern offers a promising starting point for the design of novel kinase and PARP inhibitors, with the potential for dual-target activity. Further synthesis and biological evaluation of a focused library of this compound analogs are warranted to elucidate the specific SAR of this scaffold and to develop potent and selective therapeutic agents.

References

Genotoxicity Assessment of 5-Aminoisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of 5-aminoisoquinoline (5-AIQ), a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), against its structural analogues, including the parent compound isoquinoline, other aminoisoquinoline isomers, and the related heterocyclic compound, quinoline. The assessment is based on a comprehensive review of available experimental data from key genotoxicity assays.

Executive Summary

A battery of in vitro and in vivo genotoxicity studies, conducted in accordance with OECD guidelines, demonstrates that 5-aminoisoquinoline does not exhibit genotoxic activity. This contrasts with the known mutagenic and carcinogenic properties of some related quinoline compounds. While comprehensive quantitative data for all isomers of aminoisoquinoline is not publicly available, the existing evidence supports a favorable genotoxicity profile for 5-AIQ, underscoring its therapeutic potential.

Introduction to 5-Aminoisoquinoline and Genotoxicity

5-Aminoisoquinoline (5-AIQ) is a significant pharmacological agent due to its robust inhibition of PARP-1, an enzyme critically involved in DNA repair and cell death.[1] Its therapeutic applications are being explored in conditions such as ischemia-reperfusion injury and as an enhancer for the cytotoxic activity of DNA-damaging cancer therapies.[1] However, the structural similarity of isoquinolines to quinolines, a class of compounds often associated with mutagenicity and carcinogenicity, necessitates a thorough evaluation of 5-AIQ's genotoxic potential.[1] Genotoxicity assessment is a critical component of drug development, identifying compounds that can damage genetic material and potentially lead to cancer or heritable defects.

Comparative Genotoxicity Data

The genotoxic profiles of 5-AIQ and comparator compounds were evaluated using a standard battery of tests: the bacterial reverse mutation assay (Ames test), the in vitro chromosomal aberration test, and the in vivo bone marrow micronucleus test.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundStrains TestedMetabolic Activation (S9)Concentration RangeResultQuantitative Data (Revertants/plate or other unit)
5-Aminoisoquinoline S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2uvrAWith and WithoutUp to 5000 µ g/plate Negative No significant increase in revertant colonies observed at any concentration.[1]
Quinoline S. typhimurium TA100WithNot specifiedPositive 30,758 revertants/mg
Isoquinoline S. typhimurium TA98, TA100With and WithoutNot specifiedNegative No significant mutagenic activity observed.
1-Aminoisoquinoline Data not availableData not availableData not availableData not available Data not available
8-Aminoisoquinoline Data not availableData not availableData not availableData not available Data not available

Table 2: In Vitro Chromosomal Aberration Test Results

CompoundCell LineMetabolic Activation (S9)Concentration RangeResultQuantitative Data (% Aberrant Cells)
5-Aminoisoquinoline Human Peripheral Blood LymphocytesWith and WithoutUp to 5000 µg/mLNegative No statistically significant increase in the percentage of cells with chromosomal aberrations.[1]
Quinoline Data not availableData not availableData not availableData not available Data not available
Isoquinoline Data not availableData not availableData not availableData not available Data not available
1-Aminoisoquinoline Data not availableData not availableData not availableData not available Data not available
8-Aminoisoquinoline Data not availableData not availableData not availableData not available Data not available

Table 3: In Vivo Micronucleus Test Results

CompoundSpeciesRoute of AdministrationDose RangeResultQuantitative Data (Frequency of Micronucleated Polychromatic Erythrocytes)
5-Aminoisoquinoline MouseOralUp to 2000 mg/kgNegative No significant increase in the frequency of micronucleated polychromatic erythrocytes in bone marrow.[1]
Quinoline MouseIntraperitoneal25, 50, 100 mg/kgPositive Significant dose-related increase in micronucleated polychromatic erythrocytes.
Isoquinoline Data not availableData not availableData not availableData not available Data not available
1-Aminoisoquinoline Data not availableData not availableData not availableData not available Data not available
8-Aminoisoquinoline Data not availableData not availableData not availableData not available Data not available

Experimental Protocols

The following are detailed methodologies for the key genotoxicity assays cited in this guide, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[2]

  • Test Principle: Specially constructed strains of Salmonella typhimurium and Escherichia coli, which are auxotrophic for histidine or tryptophan respectively, are used. The assay measures the ability of a test substance to induce reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid and grow on a minimal medium.[2]

  • Strains: A standard set of strains, including TA98, TA100, TA1535, TA1537, and WP2uvrA, is used to detect different types of mutations (frameshift and base-pair substitutions).[2]

  • Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[3]

  • Procedure: The test compound, at various concentrations, is incubated with the bacterial strains in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar medium.[3]

  • Data Analysis: After incubation for 48-72 hours, the number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[3]

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[4]

  • Test Principle: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance.[4] The cells are then arrested in metaphase, and the chromosomes are examined for structural damage.

  • Procedure: Cell cultures are treated with at least three concentrations of the test substance, both with and without metabolic activation (S9). The exposure duration is typically for a short period (3-6 hours) followed by a recovery period, or for a continuous period of about 1.5 normal cell cycles.

  • Metaphase Analysis: Following treatment, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained. At least 200 metaphases per concentration are analyzed microscopically for chromosomal aberrations, such as breaks, gaps, and exchanges.[5]

  • Data Analysis: A test substance is considered clastogenic if it produces a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of live animals.[1]

  • Test Principle: The test substance is administered to an animal (typically a rodent). During the division of erythroblasts in the bone marrow, any chromosome fragments or whole chromosomes that lag during anaphase can form micronuclei in the daughter cells. As erythroblasts mature into polychromatic erythrocytes (PCEs), the main nucleus is expelled, but any micronuclei remain.[1]

  • Procedure: Animals are treated with the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.[1] Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).

  • Analysis: The cells are stained, and the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by analyzing at least 4000 PCEs per animal.[1] The ratio of polychromatic to normochromatic erythrocytes is also calculated as a measure of cytotoxicity.

  • Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls.[1]

Visualizations

Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation cluster_2 Decision Ames Ames Test (OECD 471) Gene Mutation MN_vivo In Vivo Micronucleus (OECD 474) Bone Marrow Ames->MN_vivo If positive or for confirmation MN_vitro In Vitro Micronucleus (OECD 487) Chromosomal Damage MN_vitro->MN_vivo If positive or for confirmation CA_vitro In Vitro Chromosomal Aberration (OECD 473) Chromosomal Damage CA_vivo In Vivo Chromosomal Aberration (OECD 475) Bone Marrow CA_vitro->CA_vivo If positive or for confirmation Neg Negative (Non-Genotoxic) MN_vivo->Neg Pos Positive (Genotoxic) MN_vivo->Pos CA_vivo->Neg CA_vivo->Pos Comet Comet Assay (OECD 489) DNA Strand Breaks Comet->Neg Comet->Pos

Caption: A typical workflow for assessing the genotoxicity of a chemical compound.

Simplified DNA Adduct Formation Pathway

DNA_Adduct_Formation cluster_0 Metabolic Activation cluster_1 DNA Damage & Repair Procarcinogen Procarcinogen (e.g., Quinoline) S9 Phase I/II Enzymes (e.g., Cytochrome P450) Procarcinogen->S9 Electrophile Reactive Electrophile S9->Electrophile Adduct DNA Adduct Electrophile->Adduct Covalent Binding DNA DNA Repair DNA Repair Mechanisms (e.g., NER, BER) Adduct->Repair Mutation Mutation Adduct->Mutation Replication Error (Failed Repair) Apoptosis Cell Cycle Arrest/ Apoptosis Adduct->Apoptosis Repair->DNA Successful Repair

Caption: A simplified pathway of genotoxicity via DNA adduct formation.

Conclusion

Based on a comprehensive battery of standard genotoxicity tests, 5-aminoisoquinoline is considered to be non-genotoxic. It did not induce gene mutations in the Ames test, nor did it cause chromosomal damage in either in vitro or in vivo assays. This is a significant finding, particularly when compared to its structural relative, quinoline, which is known to be mutagenic. The absence of genotoxicity for 5-AIQ, coupled with its potent PARP-1 inhibitory activity, strengthens its profile as a promising therapeutic candidate. Further research into the genotoxic potential of other aminoisoquinoline isomers would be beneficial to fully characterize this class of compounds.

References

A Comparative Guide to the Reproducibility of Experiments Using 6-Aminoisoquinolin-5-ol and Alternative PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility of the poly (ADP-ribose) polymerase (PARP) inhibitor 6-Aminoisoquinolin-5-ol and its commonly used alternatives. While direct comparative studies on the experimental reproducibility of these compounds are limited, this document offers a comprehensive overview of their performance based on available experimental data, discusses key factors influencing reproducibility, and provides detailed protocols for essential experiments.

Introduction to this compound and PARP Inhibition

This compound belongs to the family of isoquinoline derivatives that have been investigated for their therapeutic potential, including their role as PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The principle of synthetic lethality, where the simultaneous loss of two genes or pathways leads to cell death while the loss of either one alone does not, is the foundation for the use of PARP inhibitors in such cancers.

The reproducibility of in vitro and in vivo experiments is paramount for the reliable evaluation of drug candidates. Factors such as compound purity, solubility, stability, and the inherent variability of biological assays can significantly impact experimental outcomes. This guide aims to provide researchers with the necessary information to design robust experiments and critically evaluate the performance of this compound in comparison to other well-established PARP inhibitors.

Quantitative Comparison of PARP Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various PARP inhibitors against PARP1 and PARP2 enzymes and their cytotoxic effects in different cancer cell lines. Lower IC50 values indicate higher potency. While this data primarily reflects efficacy, consistency in these values across different studies can be an indirect indicator of reproducibility.

Table 1: In Vitro PARP1 and PARP2 Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound Data not availableData not available
Olaparib1-51-5
Rucaparib1.40.23
Niraparib3.82.1
Talazoparib0.571.3
Veliparib5.22.9

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cytotoxicity (IC50) in Selected Cancer Cell Lines

CompoundCell LineBRCA StatusIC50 (µM)
This compound Data not availableData not availableData not available
OlaparibMDA-MB-436BRCA1 mutant4.7
HCC1937BRCA1 mutant~96
NiraparibMDA-MB-231BRCA wild-type≤20
MDA-MB-468BRCA wild-type<10
RucaparibMDA-MB-436BRCA1 mutant2.3
TalazoparibMDA-MB-231BRCA wild-type~0.48

Note: The sensitivity of cell lines to PARP inhibitors can be influenced by factors other than BRCA status.

Factors Influencing Experimental Reproducibility

Several factors can contribute to the variability of experimental results when working with PARP inhibitors:

  • Compound Quality: The purity and stability of the compound are critical. Impurities can have off-target effects, leading to inconsistent results. A patent for the synthesis of the related compound 6-aminoisoquinoline highlights the feasibility of achieving high purity (99.9%), which is a crucial step for ensuring reproducibility.

  • Lot-to-Lot Variability: Different batches of the same compound can have slight variations in purity and composition, affecting experimental outcomes. It is essential to qualify new lots of inhibitors to ensure consistency.

  • Solubility and Stability: The solubility of the compound in the experimental buffer and its stability over the course of the experiment are crucial. Poor solubility can lead to inaccurate concentrations and high variability.

  • Assay Conditions: Minor variations in experimental protocols, such as cell density, incubation times, and reagent concentrations, can significantly impact the results.

  • Durability of Inhibition: Studies have shown that the persistence of PARP inhibition after the removal of the drug varies among different inhibitors. For instance, rucaparib has been shown to cause a more durable inhibition of PARP activity compared to olaparib and niraparib. This suggests that experiments with rucaparib might be less sensitive to variations in washing steps, potentially leading to higher reproducibility.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PARP_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 DNA Repair cluster_2 PARP Inhibition cluster_3 Cellular Outcomes DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARP_Inhibitor This compound or Alternative PARP_Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB DNA Double-Strand Break Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA-/-) HR_Deficiency->Cell_Death

Caption: PARP Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Seed_Cells Seed cancer cells in multi-well plates Treat_Cells Treat with this compound or alternatives at various concentrations Seed_Cells->Treat_Cells Incubate Incubate for a defined period Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay PARP_Activity_Assay PARP Activity Assay (e.g., ELISA-based) Incubate->PARP_Activity_Assay Western_Blot Western Blot for PARP cleavage, γH2AX Incubate->Western_Blot Measure_Signal Measure absorbance, fluorescence, or luminescence Viability_Assay->Measure_Signal PARP_Activity_Assay->Measure_Signal Western_Blot->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50 Statistical_Analysis Perform statistical analysis to assess variability Calculate_IC50->Statistical_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design of reproducible studies.

PARP Activity Assay (ELISA-based)

This protocol is a general guideline for measuring PARP activity in cell lysates.

Materials:

  • PARP Assay Kit (commercially available)

  • Cell lysis buffer

  • Protease inhibitors

  • 96-well plate coated with histones

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Cell Lysis:

    • Culture and treat cells with this compound or alternatives as required.

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • PARP Reaction:

    • Add equal amounts of protein lysate to the histone-coated wells of the 96-well plate.

    • Add the reaction buffer containing biotinylated NAD+ to initiate the PARP reaction.

    • Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Wash the wells several times with the provided wash buffer.

    • Add Streptavidin-HRP to each well and incubate at room temperature for 1 hour.

    • Wash the wells again to remove unbound conjugate.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Add the stop solution to quench the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate the percentage of PARP inhibition relative to the untreated control.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or its alternatives and incubate for the desired period (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blotting for PARP Cleavage and γH2AX

This protocol is for detecting protein markers of apoptosis (cleaved PARP) and DNA damage (γH2AX).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-γH2AX, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells as described previously and harvest them.

    • Lyse the cells in lysis buffer and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to the loading control.

Conclusion

Efficacy of PARP Inhibitors in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific experimental data on the efficacy of 6-Aminoisoquinolin-5-ol in cancer cell lines is not available in the current scientific literature, its structural similarity to known PARP (Poly (ADP-ribose) polymerase) inhibitors, such as 5-Aminoisoquinoline, suggests it may function through a similar mechanism.[1][2][3] This guide, therefore, provides a comparative overview of the efficacy of established PARP inhibitors across various cancer cell lines, offering a valuable reference for researchers and drug development professionals.

PARP inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[4] These drugs exploit the concept of synthetic lethality, where the inhibition of PARP in combination with a pre-existing DNA repair defect leads to cancer cell death.[4]

Comparative Efficacy of PARP Inhibitors

The efficacy of PARP inhibitors can vary significantly depending on the specific compound, the cancer cell line, and the underlying genetic mutations. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a drug, with lower values indicating greater efficacy.

Below is a summary of reported IC50 values for several prominent PARP inhibitors across a panel of cancer cell lines.

PARP InhibitorCancer Cell LineTissue of OriginIC50 (µM)Reference
Olaparib SKBR3Breast (HER2+)Most Sensitive[1]
Multiple Cell LinesVariesCell line-dependent[1]
Iniparib Multiple Cell LinesVariesLess potent than Olaparib[1]
Talazoparib Multiple Cell LinesVariesMost potent PARP-trapping[4]
Niraparib Multiple Cell LinesVariesIntermediate PARP-trapping[4]
Rucaparib Multiple Cell LinesVariesIntermediate PARP-trapping[4]
Veliparib Multiple Cell LinesVariesLeast potent PARP-trapping[4]

Note: IC50 values are dependent on the specific experimental conditions and viability assays used.[1] Therefore, direct comparison of absolute values across different studies should be done with caution.

The sensitivity to PARP inhibitors is not solely dictated by BRCA1/2 mutation status; other factors such as PARP1 expression levels and the overall genomic stability of the cell line can also play a role.[2] Interestingly, some studies have found no significant correlation between PARP1 activity levels and the response to PARP inhibitors.[1]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can persist and, during DNA replication, lead to the formation of double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway. However, in cancer cells with deficient HRR (e.g., due to BRCA1/2 mutations), the accumulation of DSBs triggers apoptosis and cell death.[4]

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." This is where the inhibitor not only blocks the enzymatic activity of PARP but also traps it on the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic and is a major contributor to the anticancer activity of these drugs.[4] The PARP-trapping potential varies among different inhibitors, with Talazoparib being the most potent in this regard.[4]

Below is a diagram illustrating the signaling pathway of PARP inhibition leading to synthetic lethality in HRR-deficient cancer cells.

PARP_Inhibition_Pathway Mechanism of PARP Inhibitor Action cluster_hrr In HRR-Proficient Cells cluster_hrr_def In HRR-Deficient Cells DNA_Damage Single-Strand DNA Break PARP1 PARP1 Recruitment and Activation DNA_Damage->PARP1 SSB_Repair Single-Strand Break Repair PARP1->SSB_Repair Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP Inhibition & Trapping PARP_Inhibitor PARP Inhibitor Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB HRR Homologous Recombination Repair DSB->HRR Apoptosis Apoptosis DSB->Apoptosis   No Repair Cell_Survival Cell Survival HRR->Cell_Survival HRR_Deficient HRR-Deficient Cancer Cell Experimental_Workflow Workflow for Preclinical Evaluation of PARP Inhibitors Start Novel PARP Inhibitor (e.g., this compound) Cell_Line_Selection Select Panel of Cancer Cell Lines (HRR-proficient and -deficient) Start->Cell_Line_Selection Viability_Assay Cell Viability Assays (MTT, SRB, etc.) Cell_Line_Selection->Viability_Assay Determine_IC50 Determine IC50 Values Viability_Assay->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies Determine_IC50->Mechanism_of_Action In_Vivo_Studies In Vivo Xenograft Model Studies Determine_IC50->In_Vivo_Studies Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Mechanism_of_Action->Apoptosis_Assay PARP_Trapping_Assay PARP Trapping Assays Mechanism_of_Action->PARP_Trapping_Assay DNA_Damage_Assay DNA Damage Assays (γH2AX staining) Mechanism_of_Action->DNA_Damage_Assay Mechanism_of_Action->In_Vivo_Studies

References

Comparative docking studies of isoquinoline inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Comparative Docking Studies of Isoquinoline Inhibitors

This guide provides a comparative analysis of isoquinoline inhibitors based on molecular docking studies, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and visualizations of key processes, this document aims to facilitate a deeper understanding of the structure-activity relationships and binding mechanisms of this important class of molecules.

Data Presentation: Comparative Docking Analysis

The following table summarizes the quantitative data from various docking studies on isoquinoline inhibitors targeting different proteins. This allows for a direct comparison of their binding affinities and inhibitory potentials.

Inhibitor ClassTarget ProteinInhibitor ExampleDocking Score (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
Isoquinoline-1,3-dionesCyclin-Dependent Kinase 4 (CDK4)Compound 12--Not specified[1]
Isoquinoline AlkaloidsButyrylcholinesterase (hBuChE)Aromoline (6)-0.82 ± 0.10Not specified[2][3][4]
Isoquinoline AlkaloidsAcetylcholinesterase (hAChE)Berberine-0.7Not specified[3]
Isoquinoline AlkaloidsMonoamine Oxidase A (MAO-A)Compound 2-4.5877 to -6.3278 (S-score)-Not specified[5]
DihydroisoquinolinesLeucine Aminopeptidase (LAP)Compound 3b--Gly362[6]
Pyrrolo[2,1-a]isoquinolinesTopoisomerase ILamellarin-D-0.005 (CEM cells)Asn722, Glu356, Arg364[7]
Pyrrolo[2,1-a]isoquinolinesGlycogen Synthase Kinase 3 (GSK-3)Azalamellarin N-0.008Not specified[7]

Experimental Protocols: A Synthesized Approach to Molecular Docking

The following protocol outlines a general yet detailed methodology for conducting comparative molecular docking studies of isoquinoline inhibitors, based on common practices cited in the literature.

Protein Preparation
  • Acquisition: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For example, the crystal structure of VEGFR-2 tyrosine kinase can be obtained with PDB ID: 2XV7.[8]

  • Preparation: Utilize a protein preparation wizard, such as the one in Maestro, for initial cleaning. This involves:

    • Removing water molecules from the crystal structure.

    • Adding hydrogen atoms where they are missing.

    • Assigning correct bond orders and protonation states.

  • Minimization: Perform energy minimization of the protein structure using a force field like OPLS 2005 to relieve any steric clashes.

Ligand Preparation
  • Structure Generation: Draw the 2D structures of the isoquinoline inhibitors using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: Convert the 2D structures to 3D and generate low-energy conformers. This can be achieved using modules like LigPrep, which employs force fields such as OPLS 2005.

Molecular Docking
  • Grid Generation: Define a docking grid around the active site of the target protein. The grid is typically centered on the co-crystallized ligand (if available) or key active site residues.

  • Docking Software: Employ a molecular docking program to predict the binding poses and affinities of the ligands. Commonly used software includes:

    • AutoDock: Utilizes a Lamarckian genetic algorithm for conformational searching.[9]

    • GLIDE (Schrödinger): Offers different precision modes (e.g., Standard Precision - SP) for docking.[8]

    • Surflex-dock: Can be used for exploring binding modes.[1]

    • Molegro Virtual Docker (MVD): Suitable for investigating ligand-receptor interactions.[10]

  • Docking Parameters:

    • Search Algorithm: For genetic algorithms, specify parameters like the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

    • Scoring Function: The choice of scoring function (e.g., AutoDock's semi-empirical free energy force field, GLIDE's GlideScore) is crucial for ranking the docked poses.

  • Pose Analysis: Analyze the resulting docking poses to identify the most favorable binding modes. This involves examining the binding energy scores and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues. Visualization tools like Discovery Studio and Ligplot are often used for this purpose.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (PDB Structure, Cleaning, Minimization) Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Conformer Generation) Docking_Sim Molecular Docking (Software: AutoDock, GLIDE, etc.) Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Pose_Analysis Pose Analysis (Binding Energy, Interactions) Docking_Sim->Pose_Analysis Lead_Opt Lead Optimization Pose_Analysis->Lead_Opt

Caption: A generalized workflow for comparative molecular docking studies.

Inhibitor_Interaction cluster_protein Protein Active Site RES1 Residue 1 RES2 Residue 2 RES3 Residue 3 RES4 Residue 4 Inhibitor Isoquinoline Inhibitor Inhibitor->RES1 H-Bond Inhibitor->RES3 Hydrophobic Inhibitor->RES4 π-π Stacking

Caption: Conceptual diagram of an isoquinoline inhibitor interacting with a protein's active site.

References

Safety Operating Guide

Navigating the Disposal of 6-Aminoisoquinolin-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Disposal Plan

The absence of a specific Safety Data Sheet (SDS) for 6-Aminoisoquinolin-5-ol necessitates that it be handled as a chemical with unknown hazards. The following procedural steps are based on established best practices for the disposal of novel or uncharacterized research chemicals.

Step 1: Consultation with Environmental Health and Safety (EHS)

Before proceeding with any disposal activities, the first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on this compound, including its chemical structure, any known reactivity, and the nature of the waste (e.g., solid, in solution, contaminated materials). EHS will provide specific guidance based on local, state, and federal regulations.

Step 2: Personal Protective Equipment (PPE)

When handling this compound waste, appropriate PPE is mandatory to minimize exposure.

Personal Protective Equipment (PPE)Specification
Gloves Nitrile gloves, double-gloving is recommended.
Eye Protection Chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a certified chemical fume hood.

Step 3: Waste Segregation and Containment

Proper segregation and containment are crucial to prevent accidental reactions and ensure safe disposal.

  • Treat as Hazardous Waste : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper), must be treated as hazardous chemical waste.[1][2]

  • Use a Designated, Compatible Container :

    • Place the waste in a chemically compatible container that can be securely sealed.[3][4] Plastic containers are often preferred to glass when compatibility is not an issue.[2]

    • Ensure the container is in good condition, with no cracks or leaks.[5]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[3]

  • Segregate from Incompatible Wastes : Store the waste container in a designated satellite accumulation area.[1][3] Ensure it is segregated from incompatible materials. As a general precaution, keep it separate from strong oxidizing agents, acids, and bases.[3]

Step 4: Labeling

Properly label the hazardous waste container immediately upon adding the first amount of waste.[2][5]

  • The label must include the words "Hazardous Waste."[2]

  • Write out the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]

  • For mixtures, list all chemical components and their approximate percentages.[2]

  • Include the name and contact information of the principal investigator and the date the waste was first generated.[2]

Step 5: Storage and Disposal

  • Keep the waste container securely closed at all times, except when adding waste.[3][5]

  • Store the container in a well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.

  • Arrange for pickup and disposal by your institution's EHS department or their designated hazardous waste contractor.[1][6]

Important Considerations:

  • Do Not Dispose Down the Drain : Never dispose of this compound or its solutions down the sanitary sewer.[1][2]

  • Do Not Dispose in Regular Trash : Solid waste contaminated with this chemical should not be placed in the regular trash.[2]

  • Unknowns : To prevent the generation of "unknown" chemical waste, always label all containers in the laboratory clearly.[5] Disposal of unknown chemicals is expensive and poses significant safety risks.[5][7]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the protocol provided is a general one for research chemicals of unknown hazard.

Protocol for Preparing this compound Waste for Disposal:

  • Objective : To safely contain and label waste containing this compound for disposal by the institution's hazardous waste management program.

  • Materials :

    • Waste this compound (solid or in solution).

    • Chemically compatible hazardous waste container with a screw-top lid.

    • Hazardous waste label.

    • Appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Procedure :

    • Perform all work within a certified chemical fume hood.

    • Don the appropriate PPE.

    • Carefully transfer the this compound waste into the designated hazardous waste container.

    • If collecting contaminated sharps (e.g., needles, broken glass), use a designated, puncture-resistant sharps container for chemically contaminated sharps.[6]

    • Securely close the container lid.

    • Affix a completed hazardous waste label to the container.

    • Store the container in the designated satellite accumulation area, segregated from incompatible materials.

    • Follow institutional procedures to request a waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical with limited safety information, such as this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_action Action & Disposal start Start: Have this compound Waste assess_sds Attempt to Locate Specific SDS start->assess_sds sds_found Follow SDS Disposal Guidelines assess_sds->sds_found Yes sds_not_found No Specific SDS Found Treat as Unknown Hazard assess_sds->sds_not_found No consult_ehs Consult Institutional EHS (Crucial Step) sds_not_found->consult_ehs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->ppe contain Contain Waste in Labeled, Compatible Container ppe->contain segregate Segregate from Incompatibles in Satellite Accumulation Area contain->segregate request_pickup Request Waste Pickup via EHS Procedures segregate->request_pickup end_process End of Process request_pickup->end_process

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Aminoisoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 6-Aminoisoquinolin-5-ol

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The following recommendations are based on safety data sheets for structurally similar compounds and general best practices for handling laboratory chemicals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.

Hazard Identification and Personal Protective Equipment

This compound and similar aromatic amines are classified with several potential hazards.[1][2][3] Appropriate PPE is mandatory to ensure personal safety.

Summary of Potential Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[2]

  • Harmful if swallowed.[3][4]

  • Toxic in contact with skin.[4]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles or safety glasses that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and change them immediately if contaminated. A lab coat or chemical-resistant apron is required.[5][6]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[7] If engineering controls are insufficient or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
Body Protection Wear a lab coat, long pants, and closed-toe shoes to cover all exposed skin.[6]
Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[7] Read and understand the Safety Data Sheet (SDS).

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[7]

  • Donning PPE: Put on all required PPE as specified in the table above before entering the handling area.

  • Handling the Chemical:

    • Avoid all personal contact, including inhalation of dust or fumes.[1]

    • Do not eat, drink, or smoke in the work area.[1]

    • Keep the container tightly closed when not in use.[2]

    • Avoid generating dust.[1]

  • After Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Remove and launder contaminated clothing before reuse.[1]

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is necessary.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]
Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] For wet spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[7]

  • Decontamination: Wash the spill area with soap and water, and collect the cleaning materials for disposal.[1]

  • PPE: Wear full protective equipment during cleanup.[1]

Disposal:

  • All waste materials, including contaminated PPE and cleaning materials, should be placed in a sealed, labeled container.

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance.[2][7]

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Verify Emergency Equipment (Eyewash, Safety Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Chemical Fume Hood prep3->handle1 handle2 Handle with Care (Avoid Dust/Inhalation/Contact) handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Doff PPE Correctly handle3->post1 post2 Wash Hands Thoroughly post1->post2 disp1 Collect Waste in a Sealed, Labeled Container post2->disp1 disp2 Dispose According to Institutional & Local Regulations disp1->disp2

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.